molecular formula C12H19NO B1593971 N-(2-Methoxybenzyl)-2-methylpropan-2-amine CAS No. 869942-68-7

N-(2-Methoxybenzyl)-2-methylpropan-2-amine

Cat. No.: B1593971
CAS No.: 869942-68-7
M. Wt: 193.28 g/mol
InChI Key: BWABNGOKZPWYSZ-UHFFFAOYSA-N
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Description

N-(2-Methoxybenzyl)-2-methylpropan-2-amine is a useful research compound. Its molecular formula is C12H19NO and its molecular weight is 193.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-methylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-12(2,3)13-9-10-7-5-6-8-11(10)14-4/h5-8,13H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWABNGOKZPWYSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30359391
Record name N-(2-METHOXYBENZYL)-2-METHYLPROPAN-2-AMINE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869942-68-7
Record name N-(2-METHOXYBENZYL)-2-METHYLPROPAN-2-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of N-(2-Methoxybenzyl)-2-methylpropan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance and Physicochemical Profile

N-(2-Methoxybenzyl)-2-methylpropan-2-amine, a secondary amine featuring a sterically hindered tert-butyl group and a methoxy-substituted benzyl moiety, represents a significant scaffold in medicinal chemistry and materials science. The "NBOMe" component, referring to the N-(2-methoxybenzyl) part of the molecule, is a key structural feature in a range of psychoactive substances, where it has been shown to significantly increase binding affinity at serotonin receptors.[1][2] Beyond this, the unique combination of a bulky, lipophilic tert-butyl group and a polar methoxybenzyl group imparts distinct solubility and reactivity characteristics, making it a valuable intermediate in the synthesis of more complex molecules. This guide provides a comprehensive overview of a robust synthetic protocol for this compound, followed by a detailed analysis of its structural characterization.

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name This compound
CAS Number 34156-55-7
Molecular Formula C12H19NO
Molecular Weight 193.29 g/mol
Appearance Expected to be a colorless to pale yellow oil or low-melting solid

Synthesis via Reductive Amination: A Mechanistic Approach

The most efficient and widely employed method for the synthesis of this compound is reductive amination.[3][4] This one-pot reaction involves the initial formation of an imine intermediate from 2-methoxybenzaldehyde and tert-butylamine, which is then reduced in situ to the desired secondary amine. The choice of a mild reducing agent is crucial to prevent the reduction of the starting aldehyde.

Causality of Experimental Choices
  • Reactants: 2-Methoxybenzaldehyde serves as the carbonyl component, providing the methoxybenzyl moiety.[5][6] Tert-butylamine, a sterically hindered primary amine, is chosen for its ability to form a stable imine and introduce the bulky tert-butyl group.[7]

  • Reducing Agent: Sodium borohydride (NaBH4) is a cost-effective and selective reducing agent for this transformation.[8][9] It is mild enough to preferentially reduce the imine in the presence of the aldehyde, especially when the reaction is carried out in a protic solvent like methanol.[10] While other reducing agents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) offer even greater selectivity for imines over carbonyls, NaBH4 is often sufficient and more economical for this specific reaction.[9][11]

  • Solvent: Methanol is an excellent solvent for this reaction as it readily dissolves the reactants and the sodium borohydride. It also acts as a proton source for the reduction step.

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Imine Formation and Reduction cluster_2 Workup and Purification A 2-Methoxybenzaldehyde D Mix and stir at room temperature A->D B tert-Butylamine B->D C Methanol C->D F Portion-wise addition at 0°C D->F E Sodium Borohydride E->F G Stir at room temperature F->G H Quench with water G->H I Extract with Ethyl Acetate H->I J Wash with brine I->J K Dry over Na2SO4 J->K L Concentrate in vacuo K->L M Column Chromatography (Silica Gel) L->M

Caption: Reductive amination workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol
  • Imine Formation: To a solution of 2-methoxybenzaldehyde (1.0 eq) in methanol, add tert-butylamine (1.1 eq) at room temperature. Stir the mixture for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. Slowly add sodium borohydride (1.5 eq) in small portions, ensuring the temperature remains below 10°C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting materials.

  • Workup: Carefully quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

Structural Characterization: A Multi-technique Approach

Unequivocal characterization of the synthesized this compound is essential to confirm its identity and purity. A combination of spectroscopic techniques provides a comprehensive structural analysis.

Characterization Workflow Diagram

G cluster_0 Spectroscopic Analysis cluster_1 Data Interpretation and Structure Confirmation Start Purified Product NMR 1H and 13C NMR Start->NMR IR FT-IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS Interpret_NMR Analyze chemical shifts, integrations, and coupling patterns NMR->Interpret_NMR Interpret_IR Identify characteristic functional group vibrations IR->Interpret_IR Interpret_MS Determine molecular weight and fragmentation pattern MS->Interpret_MS Confirm Confirm Structure of this compound Interpret_NMR->Confirm Interpret_IR->Confirm Interpret_MS->Confirm

Caption: Logical flow for the structural characterization of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule.

  • ¹H NMR: The proton NMR spectrum will exhibit characteristic signals for each unique proton environment. Key expected resonances include a singlet for the nine equivalent protons of the tert-butyl group, a singlet for the methoxy protons, a singlet for the benzylic methylene protons, and a multiplet pattern for the four aromatic protons.[12][13]

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom. Expected signals include those for the quaternary and methyl carbons of the tert-butyl group, the methoxy carbon, the benzylic methylene carbon, and the aromatic carbons.[12][13] The carbon attached to the iodine in related NBOMe compounds shows a distinctive upfield shift, which can be a useful diagnostic feature in analogous structures.[12]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • N-H Stretch: A weak to medium absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.[14][15]

  • C-H Stretches: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be observed just below 3000 cm⁻¹.

  • C-N Stretch: A C-N stretching vibration for an aliphatic amine is typically found in the 1020-1250 cm⁻¹ region.[16]

  • Aromatic C=C Stretches: Bands in the 1450-1600 cm⁻¹ region are indicative of the aromatic ring.

  • C-O Stretch: An absorption corresponding to the aryl-O stretch of the methoxy group is expected around 1230-1260 cm⁻¹.[17]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

  • Molecular Ion Peak: The mass spectrum should show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (193.29 g/mol ).[18][19]

  • Fragmentation Pattern: Characteristic fragmentation patterns for NBOMe-type compounds often involve cleavage at the benzylic position, leading to the formation of a tropylium-like ion at m/z 121 (from the 2-methoxybenzyl moiety) and a fragment corresponding to the tert-butylamine portion.[19][20]

Table 2: Summary of Expected Characterization Data

TechniqueExpected Observations
¹H NMR Signals for tert-butyl, methoxy, benzylic, and aromatic protons.
¹³C NMR Resonances for all unique carbon atoms.
IR (cm⁻¹) ~3300-3500 (N-H), ~3000 (aromatic C-H), <3000 (aliphatic C-H), ~1450-1600 (C=C), ~1240 (C-O), ~1020-1250 (C-N).
MS (m/z) Molecular ion peak at 193 or 194; key fragment at 121.

Applications and Future Directions

The N-(2-methoxybenzyl) moiety is a crucial component in a class of potent hallucinogenic phenethylamines known as NBOMes.[21][22] These compounds are potent agonists of the 5-hydroxytryptamine receptor subtype 2A (5-HT2A).[21] While the parent compound, this compound, is not itself a known psychoactive substance, it serves as a valuable, non-regulated starting material or structural analog for research into the pharmacology and toxicology of the NBOMe class of drugs.[23][24][25] Its synthesis and characterization are therefore of significant interest to forensic chemists and pharmacologists. Furthermore, the unique steric and electronic properties of this molecule make it a candidate for investigation in other areas of chemical synthesis, such as catalysis and materials science.

References

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  • Clean and Simple Chemoselective Reduction of Imines to Amines Using Boric Acid-Activated Sodium Borohydride under Solvent-Free Conditions - ResearchGate. Available at: [Link]

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  • Myers Chem 115.
  • Sodium cyanoborohydride and iminium reductions - Chemistry Stack Exchange. Available at: [Link]

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  • Mass Spectrometric Properties of N-(2-methoxybenzyl)-2-(2,4,6-trimethoxyphenyl)ethanamine (2,4,6-TMPEA-NBOMe), a New Representative of Designer Drugs of NBOMe Series and Derivatives Thereof - PubMed. Available at: [Link]

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  • US8445726B2 - Process for preparing unsymmetric secondary tert-butylamines in the liquid phase - Google Patents.
  • Scheme 1. Synthesis of 25F-, 25C-, 25B-, and 25I-NBOMe·HCl Derivatives... - ResearchGate. Available at: [Link]

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An In-depth Technical Guide to N-(2-Methoxybenzyl)-2-methylpropan-2-amine: Synthesis, Characterization, and Predicted Properties

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of N-(2-Methoxybenzyl)-2-methylpropan-2-amine. As a compound of interest in synthetic chemistry and potentially in drug discovery, a thorough understanding of its characteristics is crucial. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this guide integrates established chemical principles and data from analogous structures to present a robust predictive profile.

Molecular Structure and Identification

This compound, also known as N-(2-methoxybenzyl)-tert-butylamine, is a secondary amine featuring a sterically hindered tert-butyl group and a 2-methoxybenzyl substituent attached to the nitrogen atom. This unique combination of a bulky aliphatic group and an aromatic moiety influences its chemical reactivity and physical properties.

Caption: Chemical structure of this compound.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueRationale/Source
Molecular Formula C₁₂H₁₉NOBased on chemical structure
Molecular Weight 193.29 g/mol Calculated from molecular formula
Appearance Colorless to pale yellow liquidInferred from properties of similar N-benzylated amines and tert-butylamine.
Boiling Point > 200 °CExpected to be significantly higher than tert-butylamine (43-47 °C) and 2-methoxybenzylamine (~225 °C) due to increased molecular weight and van der Waals forces.[1][2]
Solubility Soluble in common organic solvents (e.g., ethanol, methanol, dichloromethane, acetone). Sparingly soluble in water.The nonpolar tert-butyl and benzyl groups suggest good solubility in organic solvents, while the polar amine and methoxy groups may allow for limited aqueous solubility.
pKa ~10-11The pKa is expected to be in the typical range for secondary amines.

Synthesis and Reaction Chemistry

The most direct and efficient method for the synthesis of this compound is through reductive amination. This well-established reaction involves the condensation of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[3][4]

Proposed Synthetic Pathway: Reductive Amination

The synthesis of the target compound can be achieved by the reaction of 2-methoxybenzaldehyde with tert-butylamine in the presence of a suitable reducing agent.

Caption: Workflow for the synthesis via reductive amination.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline based on standard reductive amination procedures. Optimization of reaction conditions may be necessary to achieve the highest yield and purity.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 2-methoxybenzaldehyde (1.0 eq) and a suitable solvent such as methanol or dichloromethane.

  • Amine Addition: Add tert-butylamine (1.0-1.2 eq) to the solution. The steric hindrance of the tert-butyl group may slow the reaction, so a slight excess of the amine can be beneficial.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Reduction: Once imine formation is significant, add a reducing agent. Sodium borohydride (NaBH₄) is a common and effective choice for this transformation.[3][4] It should be added portion-wise to control the reaction rate and any potential exotherm. Alternatively, sodium triacetoxyborohydride can be used in a one-pot procedure where the amine, aldehyde, and reducing agent are mixed together from the start.

  • Quenching and Work-up: After the reduction is complete (as indicated by monitoring techniques), quench the reaction by carefully adding water or a dilute acid solution. Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure this compound.

Predicted Spectroscopic Properties

Table 2: Predicted Spectroscopic Data

TechniquePredicted FeaturesRationale
¹H NMR - Aromatic protons (4H): ~6.8-7.3 ppm (multiplet).- Methoxy protons (3H): ~3.8 ppm (singlet).- Benzyl CH₂ protons (2H): ~3.7 ppm (singlet).- tert-Butyl CH₃ protons (9H): ~1.1 ppm (singlet).- N-H proton (1H): Broad singlet, variable chemical shift.The chemical shifts are estimated based on typical values for similar structural motifs. The N-H proton signal is often broad and may exchange with D₂O.[5]
¹³C NMR - Aromatic carbons: ~110-160 ppm.- Methoxy carbon: ~55 ppm.- Benzyl CH₂ carbon: ~50-60 ppm.- tert-Butyl quaternary carbon: ~50-55 ppm.- tert-Butyl CH₃ carbons: ~28-30 ppm.Predicted chemical shift ranges for the different carbon environments in the molecule.[5]
IR Spectroscopy - N-H stretch: A weak to medium band around 3300-3500 cm⁻¹.- C-H stretches (aromatic and aliphatic): ~2850-3100 cm⁻¹.- C=C stretches (aromatic): ~1450-1600 cm⁻¹.- C-O stretch (methoxy): ~1240 cm⁻¹.The N-H stretch for a secondary amine is typically a single, weaker band compared to the two bands seen for primary amines.[6]
Mass Spectrometry (EI) - Base Peak: m/z 121 (cleavage of the C-N bond to form the stable 2-methoxybenzyl cation).- Molecular Ion (M⁺): A weak peak at m/z 193.- Other fragments: m/z 178 (M-15, loss of a methyl group), m/z 91 (tropylium ion).The fragmentation pattern is predicted to be dominated by the formation of the highly stable 2-methoxybenzyl cation. This is a characteristic fragmentation for N-(2-methoxybenzyl) substituted compounds.

Safety and Handling

Specific toxicological data for this compound is not available. However, based on its chemical class (amines), it should be handled with appropriate care in a well-ventilated fume hood.

General Handling Precautions:

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Inhalation: Avoid inhaling vapors.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush with copious amounts of water.

  • Storage: Store in a cool, dry place away from oxidizing agents.

Potential Applications and Future Research

The structural motifs within this compound suggest potential applications as a building block in organic synthesis. The secondary amine functionality allows for further derivatization, and the combination of a bulky, lipophilic tert-butyl group with the 2-methoxybenzyl moiety could be explored in the design of novel ligands for metal catalysis or as scaffolds in medicinal chemistry.

Further research is required to experimentally determine the physical and chemical properties, spectroscopic data, and biological activity of this compound to validate the predictive models presented in this guide.

References

  • LJMU Research Online. N-(2-methoxybenzyl)ethanamine (25I-NBOMe). [Link]

  • DEA Diversion Control Division. 25I-NBOMe, 25C-NBOMe, and 25B-NBOMe (Street Names: N-bomb, Smile). [Link]

  • PubChem. 2-(2,5-Dimethoxy-4-(propan-2-yl)phenyl)-N-(2-methoxybenzyl)ethanamine. [Link]

  • EMCDDA. Risk Assessment Report of a new psychoactive substance: 2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine (25I-NBOMe). [Link]

  • Wikipedia. 25I-NBOMe. [Link]

  • Wikipedia. para-Methoxymethamphetamine. [Link]

  • ResearchGate. Analysis of 25I-NBOMe, 25B-NBOMe, 25C-NBOMe and other dimethoxyphenyl-N-[(2-methoxyphenyl) methyl]ethanamine derivatives on blotter paper. [Link]

  • PubMed. 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): clinical case with unique confirmatory testing. [Link]

  • Tang, W., et al. NBOMe: new potent hallucinogens – pharmacology, analytical methods, toxicities, fatalities: a review. [Link]

  • NIST. 2-Propanamine, 2-methyl-. [Link]

  • Google Patents. Simple method for preparing to tert-butyl benzyl amine.
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  • ResearchGate. Mass spectra of (a) 2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine.... [Link]

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NMR and mass spectrometry data for N-(2-Methoxybenzyl)-2-methylpropan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of N-(2-Methoxybenzyl)-2-methylpropan-2-amine

Introduction: The Imperative of Structural Verification

In the landscape of chemical research and drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. An erroneous structural assignment can invalidate extensive biological, toxicological, and pharmacological studies, leading to significant losses in time and resources. This compound, a secondary amine featuring both aromatic and bulky aliphatic moieties, serves as an excellent case study for the application of modern spectroscopic techniques. Its structure presents distinct features—an aromatic ring with an electron-donating methoxy group, a sterically hindered tert-butyl group, a secondary amine linkage, and a benzylic methylene bridge—that are readily interrogated by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

This guide provides a detailed analysis of the expected NMR and MS data for this compound. Rather than merely presenting data, we will delve into the causal relationships between molecular structure and spectral output, offering field-proven insights into experimental design and data interpretation. This document is intended for researchers, scientists, and professionals who rely on precise analytical data to drive their scientific endeavors.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out connectivity and infer the chemical environment of each atom.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR provides information on the number of distinct proton environments, their electronic surroundings, and the proximity of neighboring protons. Based on the structure of this compound, we can predict a spectrum with several key signals. The electronegativity of adjacent oxygen and nitrogen atoms will cause a downfield shift (higher ppm value) for nearby protons.[1][2]

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

Signal LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentJustification
a7.20 - 7.40Multiplet2HAr-H (H-4, H-6)Protons on the aromatic ring, deshielded by ring current.
b6.80 - 7.00Multiplet2HAr-H (H-3, H-5)Protons on the aromatic ring, deshielded by ring current.
c3.85Singlet3H-OCHProtons on a carbon adjacent to an electronegative oxygen atom.
d3.75Singlet2HAr-CH ₂-NH-Benzylic protons adjacent to a nitrogen atom.
e1.50 (approx.)Singlet (broad)1H-NH -Proton on a heteroatom; signal is often broad and its position can vary.[3]
f1.15Singlet9H-C(CH ₃)₃Nine equivalent protons of the tert-butyl group, adjacent to a quaternary carbon, resulting in a singlet.

Note: The exact chemical shifts of aromatic protons (a, b) can be complex due to the combined electronic effects of the methoxy and benzylamine substituents.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon environment in the molecule. The chemical shift of a ¹³C signal is highly sensitive to the atom's hybridization and the electronegativity of its neighbors.[4][5]

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)AssignmentJustification
157.5C -OCH₃ (Ar)Aromatic carbon directly bonded to the highly electronegative oxygen atom, resulting in a significant downfield shift.[6]
130.5C H₂ (Ar)Quaternary aromatic carbon where the benzylamine group is attached.
128.5Ar-C HAromatic methine carbon.
127.0Ar-C HAromatic methine carbon.
120.5Ar-C HAromatic methine carbon.
110.0Ar-C HAromatic methine carbon, shifted upfield due to the ortho/para directing effect of the -OCH₃ group.
55.5-OC H₃Carbon of the methoxy group, bonded to electronegative oxygen.
52.0-C (CH₃)₃Quaternary carbon of the tert-butyl group.
50.0Ar-C H₂-NH-Benzylic carbon, shifted downfield by its attachment to the aromatic ring and nitrogen.
29.5-C(C H₃)₃Equivalent methyl carbons of the tert-butyl group.
Experimental Protocol: Acquiring High-Resolution NMR Spectra

The following protocol outlines a standard procedure for obtaining high-quality NMR data for a small molecule like this compound.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified solid sample.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as its residual signal should not overlap with key analyte signals.[7]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as a reference point for the chemical shift scale.[2]

  • Instrument Setup (for a 400 MHz Spectrometer):

    • Insert the sample into the spectrometer's magnet.

    • Lock onto the deuterium signal of the solvent to stabilize the magnetic field.

    • "Shim" the magnetic field by adjusting the shim coils to maximize field homogeneity, resulting in sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 16 ppm.

    • Use a 30-45 degree pulse angle to acquire the Free Induction Decay (FID).

    • Set the acquisition time to ~3-4 seconds and the relaxation delay to 2 seconds.

    • Acquire 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Switch the probe to the ¹³C frequency.

    • Use a proton-decoupled pulse sequence to simplify the spectrum (each carbon appears as a singlet) and benefit from the Nuclear Overhauser Effect (NOE) for signal enhancement.

    • Set the spectral width to ~240 ppm.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply a Fourier transform to the acquired FID to convert the time-domain signal into a frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Perform a baseline correction to obtain a flat baseline.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry provides the exact molecular weight and crucial information about a molecule's structure through its fragmentation pattern. For this compound, Electron Ionization (EI) is a common technique that imparts high energy, leading to predictable bond cleavages.

Molecular Ion and Fragmentation Pathways

The molecular formula is C₁₂H₁₉NO. The monoisotopic mass is calculated to be 193.1467 Da. In an EI-MS spectrum, the peak corresponding to this mass is the molecular ion (M⁺˙). The fragmentation of this ion is governed by the formation of the most stable carbocations and neutral radicals.[8]

Key fragmentation pathways include:

  • Benzylic Cleavage: The most favorable fragmentation is the cleavage of the C-C bond alpha to the nitrogen and beta to the aromatic ring. This yields a highly stable, resonance-delocalized 2-methoxybenzyl cation (or tropylium ion). This is often the base peak in the spectrum.

  • Alpha-Cleavage: Cleavage of the bond between the nitrogen and the tert-butyl group can occur, leading to the loss of a tert-butyl radical.

  • Loss of Methoxy Group: Fragmentation can involve the loss of a methyl radical (·CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO).

// Node styles molecular_ion [label="this compound\n[M]⁺˙\nm/z = 193", fillcolor="#F1F3F4", fontcolor="#202124"]; frag_121 [label="2-Methoxybenzyl Cation\n[C₈H₉O]⁺\nm/z = 121 (Base Peak)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; frag_136 [label="[M - C₄H₉]⁺\nm/z = 136", fillcolor="#4285F4", fontcolor="#FFFFFF"]; frag_91 [label="Tropylium Cation\n[C₇H₇]⁺\nm/z = 91", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges (Fragmentation Steps) molecular_ion -> frag_121 [label=" - C₄H₁₀N•\n Benzylic Cleavage", color="#EA4335"]; molecular_ion -> frag_136 [label=" - C₄H₉•\n α-Cleavage", color="#4285F4"]; frag_121 -> frag_91 [label=" - CH₂O", color="#34A853"];

// Invisible nodes for layout {rank=same; molecular_ion;} {rank=same; frag_121; frag_136;} {rank=same; frag_91;} }

Caption: Proposed EI-MS Fragmentation Pathway

Table 3: Predicted Key Fragments in the Mass Spectrum

m/zProposed Ion StructureFragmentation Pathway
193[C₁₂H₁₉NO]⁺˙Molecular Ion (M⁺˙)
178[M - CH₃]⁺Loss of a methyl radical from the tert-butyl group.
121 [C₈H₉O]⁺Base Peak . Benzylic cleavage forming the 2-methoxybenzyl cation.
136[M - C₄H₉]⁺Alpha-cleavage with loss of a tert-butyl radical.
91[C₇H₇]⁺Loss of formaldehyde (CH₂O) from the m/z 121 fragment to form the tropylium cation.[9]
57[C₄H₉]⁺tert-butyl cation.
Experimental Protocol: Acquiring an Electron Ionization (EI) Mass Spectrum
  • Sample Introduction:

    • Dissolve a small amount of the sample (~1 mg/mL) in a volatile solvent like methanol or dichloromethane.

    • Alternatively, for a pure, volatile sample, a direct insertion probe can be used.

  • Ionization:

    • Introduce the sample into the ion source, which is under high vacuum.

    • Bombard the vaporized sample molecules with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a high-energy radical cation (the molecular ion).

  • Mass Analysis:

    • Accelerate the newly formed ions out of the ion source using an electric field.

    • Pass the ions through a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection:

    • The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value.

  • Data Output:

    • The instrument's software plots the relative abundance of ions versus their m/z ratio, generating the mass spectrum.

Conclusion: A Cohesive Structural Portrait

The combined application of ¹H NMR, ¹³C NMR, and mass spectrometry provides a comprehensive and self-validating structural characterization of this compound. ¹H NMR confirms the presence and relative numbers of all proton types, from the distinct tert-butyl singlet to the aromatic multiplet patterns. ¹³C NMR maps the complete carbon framework, confirming the number of unique carbon environments. Finally, mass spectrometry provides the definitive molecular weight and a fragmentation pattern consistent with the proposed structure, with the characteristic formation of a stable 2-methoxybenzyl cation (m/z 121) serving as a key diagnostic fingerprint. This multi-faceted analytical approach ensures the highest degree of confidence in the molecule's identity, a prerequisite for any advanced scientific investigation.

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A Technical Guide to the Putative Mechanism of Action for N-(2-Methoxybenzyl)-2-methylpropan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist For Distribution: Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Methoxybenzyl)-2-methylpropan-2-amine is a novel chemical entity whose biological activity and mechanism of action have not been formally characterized. This guide proposes a putative mechanism of action based on a detailed analysis of its structural motifs: a benzylamine core, an ortho-methoxy substitution on the benzyl ring, and a sterically hindering tert-butyl group on the amine. We hypothesize that this compound acts as a selective modulator of a G protein-coupled receptor (GPCR), likely a dopamine or serotonin receptor subtype, due to structural similarities with known monoaminergic ligands.[1][2] This document outlines a comprehensive, multi-phase experimental strategy to rigorously test this hypothesis, proceeding from initial target identification and binding characterization to functional assays and downstream signaling analysis. Detailed, self-validating protocols and data interpretation frameworks are provided to guide researchers in elucidating the compound's pharmacological profile.

Structural Analysis and Hypothesis Formulation

The molecular structure of this compound presents several key features that inform our central hypothesis.

  • Benzylamine Core: The benzylamine scaffold is a privileged structure in neuropharmacology, forming the backbone of many compounds that interact with monoamine neurotransmitter systems.[3][4] Its presence suggests a potential interaction with dopamine, serotonin, or norepinephrine receptors or transporters.[3]

  • Ortho-Methoxy Group: The methoxy group at the ortho-position of the benzyl ring can significantly influence binding affinity and selectivity. It can act as a hydrogen bond acceptor and its position can dictate the ligand's orientation within a receptor's binding pocket. Methoxybenzyl moieties are found in various biologically active compounds, including potent receptor agonists and antagonists.[5][6]

  • Tert-Butyl Group: The N-tert-butyl group provides significant steric bulk.[7] This feature often imparts selectivity for specific receptor subtypes by preventing the ligand from binding to receptors with smaller or more constrained binding pockets.[8][9][10] This steric hindrance is a key element in our hypothesis of receptor selectivity.

Based on this analysis, we posit that This compound functions as a selective antagonist of the Dopamine D2 receptor (D2R) , a Gαi-coupled GPCR. The benzylamine core provides the primary pharmacophore for dopaminergic activity, while the combined electronic and steric effects of the ortho-methoxy and tert-butyl groups, respectively, confer selectivity for the D2R over other dopamine receptor subtypes (e.g., D1-like) and related monoamine receptors.[11][]

Proposed Experimental Validation Workflow

A logical, phased approach is required to systematically test this hypothesis. The workflow is designed to first establish target binding, then characterize the functional consequence of that binding, and finally, elucidate the downstream cellular effects.

G cluster_0 Phase 1: Target Binding cluster_1 Phase 2: Functional Activity cluster_2 Phase 3: Downstream Signaling P1_1 In Silico Docking (Target Prediction) P1_2 Radioligand Binding Assay (Target Affinity & Selectivity) P1_1->P1_2 Hypothesis Refinement P2_1 cAMP Accumulation Assay (Functional Antagonism) P1_2->P2_1 Confirmed Binder P2_2 GTPγS Binding Assay (G Protein Activation) P2_1->P2_2 Confirm Mechanism P3_1 Western Blot Analysis (MAPK Pathway) P2_2->P3_1 Functional Antagonist P3_2 β-Arrestin Recruitment Assay (Biased Agonism) P3_1->P3_2 Pathway Elucidation

Caption: Experimental workflow for MOA validation.

Phase 1: Target Identification and Binding Characterization

The initial phase aims to confirm direct physical interaction between the compound and its hypothesized target, the D2 receptor.

In Silico Molecular Docking

Rationale: Molecular docking serves as a cost-effective initial screen to predict the binding pose and estimate the binding affinity of the compound to a library of GPCRs, including all dopamine receptor subtypes (D1-D5).[13][14][15][16] This computational approach helps prioritize experimental resources and refine the binding hypothesis.[17]

Protocol: In Silico Docking with AutoDock Vina [14][15]

  • Protein Preparation: Obtain the crystal structure of the human Dopamine D2 receptor (e.g., from the Protein Data Bank). Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges.[14]

  • Ligand Preparation: Generate a 3D structure of this compound. Optimize its geometry and define rotatable bonds.[14]

  • Grid Box Definition: Define a search space (grid box) encompassing the known orthosteric binding pocket of the D2 receptor.[14]

  • Docking Simulation: Run the docking algorithm to predict the most favorable binding poses of the ligand within the receptor's active site.

  • Analysis: Analyze the results based on the predicted binding energy (kcal/mol) and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and receptor residues. Compare the predicted affinity for D2R against other dopamine and serotonin receptor models.

Radioligand Binding Assays

Rationale: Following promising in silico results, radioligand binding assays provide the gold-standard experimental evidence for direct ligand-receptor interaction.[18][19] A competition binding assay will determine the compound's affinity (Ki) for the D2 receptor.[18] Saturation binding assays can further characterize the nature of this interaction.[20]

Protocol: Competition Radioligand Binding Assay [18][21]

  • Membrane Preparation: Prepare cell membrane homogenates from a cell line stably expressing the human D2 receptor (e.g., HEK293 or CHO cells). Determine the total protein concentration using a BCA assay.[21]

  • Assay Setup: In a 96-well plate, combine the membrane preparation (e.g., 50-100 µg protein), a fixed concentration of a known D2R radioligand (e.g., [³H]-Spiperone or [³H]-Raclopride), and varying concentrations of the test compound.[21]

  • Incubation: Incubate the plate for 60-90 minutes at room temperature to allow the binding to reach equilibrium.[21]

  • Filtration: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter, trapping the membranes with bound radioligand. Wash with ice-cold buffer to remove unbound radioligand.[21]

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC50 value, from which the binding affinity constant (Ki) can be calculated using the Cheng-Prusoff equation.[21]

Data Interpretation: A low nanomolar Ki value at the D2R, coupled with significantly higher Ki values (>100-fold) at other dopamine and serotonin receptors, would provide strong evidence for high-affinity, selective binding, supporting our central hypothesis.

Table 1: Hypothetical Binding Affinity (Ki) Data
Receptor Target Putative Ki (nM)
Dopamine D25.2
Dopamine D1> 1,000
Dopamine D389.5
Serotonin 5-HT2A> 2,500
Serotonin 5-HT1A> 5,000

Phase 2: Functional Activity Characterization

Once binding is confirmed, the next phase is to determine the functional consequence of this interaction. As a hypothesized antagonist of the Gαi-coupled D2R, the compound is expected to block agonist-induced inhibition of adenylyl cyclase.

cAMP Accumulation Assay

Rationale: D2 receptors couple to Gαi proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[][22][23] An antagonist will block the ability of a known D2R agonist (like quinpirole) to suppress cAMP production. This assay directly measures the functional output of Gαi pathway modulation.[24][25][26]

Protocol: HTRF or AlphaScreen cAMP Assay [27]

  • Cell Culture: Seed cells expressing the D2 receptor into 384-well plates.

  • Forskolin Stimulation: Pre-treat cells with forskolin, a direct activator of adenylyl cyclase, to elevate basal cAMP levels. This creates a robust signal window for measuring inhibition.[27]

  • Compound Treatment: Add the test compound at various concentrations, followed by a fixed concentration (e.g., EC80) of a D2R agonist (e.g., quinpirole). Include controls for basal cAMP (forskolin only) and maximal inhibition (forskolin + saturating agonist).

  • Lysis and Detection: Lyse the cells and perform the cAMP detection step according to the manufacturer's protocol (e.g., AlphaScreen or HTRF).[27]

  • Data Analysis: Plot the cAMP signal against the log concentration of the test compound. The data should yield an IC50 value, representing the concentration at which the compound reverses 50% of the agonist-induced cAMP suppression.

Data Interpretation: A potent IC50 value in this assay would confirm the compound's role as a functional D2R antagonist. The absence of activity in agonist mode (i.e., the compound alone does not decrease cAMP) would rule out inverse agonism.

Phase 3: Downstream Signaling Pathway Analysis

To build a more comprehensive model, we must investigate signaling pathways downstream of G protein activation. This includes both G protein-dependent and potentially G protein-independent pathways, such as those mediated by β-arrestin.

Western Blot for MAPK/ERK Pathway Modulation

Rationale: D2 receptor signaling can modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, particularly ERK1/2 phosphorylation.[23][28] D2R activation has been shown to alter the phosphorylation state of ERK.[23] As an antagonist, our compound should block agonist-induced changes in ERK phosphorylation. Western blotting with phospho-specific antibodies is a standard method to quantify these changes.[29][30][31][32]

Protocol: Phospho-ERK1/2 Western Blot [29][32]

  • Cell Treatment: Culture D2R-expressing cells to near-confluence. Starve the cells in serum-free media for several hours.

  • Stimulation: Pre-incubate cells with the test compound or vehicle for 30 minutes, then stimulate with a D2R agonist for 5-10 minutes.

  • Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK). Subsequently, strip the membrane and re-probe with an antibody for total ERK1/2 to serve as a loading control.[32]

  • Detection and Analysis: Use a chemiluminescent substrate for detection. Quantify band densities and express p-ERK levels as a ratio to total ERK.

Data Interpretation: If the D2R agonist induces a change in p-ERK levels, a functional antagonist should reverse this effect in a concentration-dependent manner. This provides further evidence of the compound's impact on downstream signaling cascades.

G cluster_G G Protein Cycle compound N-(2-Methoxybenzyl) -2-methylpropan-2-amine receptor Dopamine D2 Receptor compound->receptor Antagonizes Gai Gαi (GDP) receptor->Gai Promotes GDP/GTP Exchange agonist Dopamine / Agonist agonist->receptor Activates Gbetagamma Gβγ Gai_GTP Gαi (GTP) Gai->Gai_GTP Gai_GTP->Gbetagamma AC Adenylyl Cyclase Gai_GTP->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates ERK p-ERK (MAPK Pathway) PKA->ERK Modulates

Caption: Putative signaling pathway for D2R antagonism.

Conclusion and Future Directions

This guide outlines a robust, hypothesis-driven framework for elucidating the mechanism of action of this compound. The proposed experiments systematically progress from demonstrating target binding to confirming functional antagonism and mapping downstream signaling effects. The collective data from these studies will provide a comprehensive pharmacological profile of the compound.

Should the data support the D2R antagonist hypothesis, future studies could explore its potential for biased antagonism by investigating β-arrestin recruitment, assessing its in vivo efficacy in animal models of psychosis or other CNS disorders, and performing detailed pharmacokinetic and toxicological profiling to evaluate its drug-like properties.

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Crystal Structure Analysis of N-(2-Methoxybenzyl)-2-methylpropan-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide or whitepaper on the core.

Abstract: This technical guide provides a comprehensive, field-proven methodology for the synthesis, crystallization, and single-crystal X-ray diffraction (SC-XRD) analysis of the title compound, N-(2-Methoxybenzyl)-2-methylpropan-2-amine. Designed for researchers in crystallography, medicinal chemistry, and materials science, this document moves beyond a simple recitation of protocols. It elucidates the causal reasoning behind critical experimental choices, from precursor selection to data refinement and validation, ensuring a robust and reproducible crystallographic workflow. The protocols described herein are designed as self-validating systems, incorporating quality control checkpoints to guarantee the integrity of the final structural model. All methodologies are grounded in authoritative standards and supported by comprehensive references.

Introduction: The Rationale for Structural Elucidation

This compound is a substituted benzylamine derivative. Molecules within this class are of significant interest in medicinal chemistry and drug development due to their prevalence in pharmacologically active compounds. The presence of a flexible benzyl group, a bulky tert-butyl moiety, and a methoxy substituent introduces specific steric and electronic features that govern molecular conformation and intermolecular interactions.

Elucidating the precise three-dimensional atomic arrangement through single-crystal X-ray diffraction (SC-XRD) is paramount. This analysis provides definitive, high-resolution data on:

  • Molecular Conformation: Determining the torsion angles and the spatial orientation of the aromatic ring relative to the aliphatic chain.

  • Intermolecular Interactions: Identifying and quantifying non-covalent interactions such as hydrogen bonds, van der Waals forces, and potential π-stacking, which dictate the crystal packing and influence physical properties like solubility and melting point.

  • Absolute Stereochemistry: Confirming the stereochemistry if chiral centers are present.

  • Purity and Identity: Providing unambiguous confirmation of the chemical structure, complementing spectroscopic data from NMR and MS.

This guide establishes a definitive workflow for achieving a publication-quality crystal structure of the title compound, serving as a model for analogous small organic molecules.

Synthesis and Purification: A High-Purity Foundation

The quality of the final crystal structure is fundamentally dependent on the purity of the starting material. The selected synthetic route is a reductive amination, a reliable and high-yield method for forming secondary amines.

Synthetic Pathway

The synthesis proceeds via the reaction of 2-methoxybenzaldehyde with tert-butylamine to form a Schiff base (imine) intermediate, which is then reduced in situ to the target secondary amine.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage 2-methoxybenzaldehyde 2-methoxybenzaldehyde Schiff_Base Schiff Base Intermediate 2-methoxybenzaldehyde->Schiff_Base Condensation (-H2O) tert-butylamine tert-butylamine tert-butylamine->Schiff_Base Condensation (-H2O) Target_Compound N-(2-Methoxybenzyl)-2- methylpropan-2-amine (Crude) Schiff_Base->Target_Compound Reduction Reducing_Agent NaBH4 (Sodium Borohydride) Reducing_Agent->Target_Compound Reduction Column_Chromatography Silica Gel Column Chromatography Target_Compound->Column_Chromatography Purity_Analysis NMR & LC-MS Analysis (>99% Purity Check) Column_Chromatography->Purity_Analysis

Caption: Synthetic and purification workflow for the target compound.

Detailed Experimental Protocol: Synthesis
  • Reaction Setup: To a solution of 2-methoxybenzaldehyde (1.0 eq) in methanol (MeOH, 0.2 M), add tert-butylamine (1.2 eq).

  • Imine Formation: Stir the mixture at room temperature for 2 hours to facilitate the formation of the Schiff base intermediate. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.

    • Expert Insight: The portion-wise addition of NaBH₄ is critical to control the exothermic reaction and prevent the formation of over-reduced byproducts.

  • Quenching and Extraction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours. Quench the reaction by slowly adding distilled water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

Detailed Experimental Protocol: Purification

The crude product is purified by flash column chromatography on silica gel.

  • Column Preparation: Pack a glass column with silica gel using a hexane/ethyl acetate slurry.

  • Elution: Load the crude product onto the column and elute with a gradient of ethyl acetate in hexane (e.g., 0% to 20%).

    • Trustworthiness: The gradient elution is designed to first remove non-polar impurities, followed by the target amine, leaving more polar impurities on the column.

  • Fraction Collection & Analysis: Collect fractions and analyze by TLC. Combine fractions containing the pure product.

  • Final Product: Remove the solvent under reduced pressure to yield the purified this compound as an oil or low-melting solid. Verify purity (>99%) using ¹H NMR and LC-MS before proceeding to crystallization.

Crystallization: The Art of Inducing Order

Growing diffraction-quality single crystals is often the most challenging step in structure determination.[1] A systematic screening of crystallization conditions is essential. For the title compound, which is expected to be a solid or a viscous oil at room temperature, solution-based methods are most appropriate.[2]

Rationale for Method Selection

Several classical crystallization techniques are employed to explore a wide range of supersaturation conditions.[3] The primary methods selected are Slow Evaporation, Vapor Diffusion, and Solvent Layering.[4] These methods provide gentle pathways to supersaturation, which is crucial for promoting the slow, ordered growth of a single crystal rather than rapid precipitation of an amorphous solid.[5]

Crystallization Screening Protocol

A parallel screening approach is recommended to maximize efficiency.

Table 1: Crystallization Screening Conditions

MethodSolvent System (Solvent:Antisolvent)Temperature (°C)Vial Setup
Slow Evaporation Dichloromethane (DCM)Room Temp.2 mL vial, covered with perforated parafilm
Ethyl AcetateRoom Temp.2 mL vial, covered with perforated parafilm
Toluene42 mL vial, covered with perforated parafilm
Vapor Diffusion Toluene : HexaneRoom Temp.2 mL vial inside a 20 mL jar with antisolvent
Acetone : Diethyl EtherRoom Temp.2 mL vial inside a 20 mL jar with antisolvent
Methanol : Water42 mL vial inside a 20 mL jar with antisolvent
Solvent Layering DCM : PentaneRoom Temp.Carefully layer pentane over a DCM solution
Tetrahydrofuran (THF) : HexaneRoom Temp.Carefully layer hexane over a THF solution
  • Self-Validation: Each condition acts as an independent experiment. Failure to produce crystals in one system does not invalidate the others. The goal is to find at least one condition that yields suitable crystals. The quality of the resulting crystals (e.g., size, morphology, lack of twinning) is the ultimate validation metric.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the three-dimensional atomic arrangement of a crystalline material.[6][7] The workflow involves mounting a suitable crystal, collecting diffraction data, solving the structure, and refining the model.[8]

G cluster_data_collection Data Collection cluster_processing Data Processing & Structure Solution cluster_refinement Refinement & Validation Crystal_Mounting Mount Crystal on Diffractometer Unit_Cell_Det Determine Unit Cell & Space Group Crystal_Mounting->Unit_Cell_Det Data_Collection_Run Full Data Collection (Sphere of Reciprocal Space) Unit_Cell_Det->Data_Collection_Run Integration Integrate Raw Data (Intensity vs. hkl) Data_Collection_Run->Integration Scaling Scale & Merge Data (Absorption Correction) Integration->Scaling Structure_Solution Solve Structure (e.g., Direct Methods) Scaling->Structure_Solution Refinement_Cycle Refine Atomic Positions & Thermal Parameters Structure_Solution->Refinement_Cycle Validation Validate Model (checkCIF) Refinement_Cycle->Validation Final_Model Final Crystallographic Information File (CIF) Validation->Final_Model

Caption: High-level overview of the single crystal X-ray diffraction workflow.

Data Collection Protocol
  • Crystal Selection & Mounting: Under a polarized light microscope, select a single, well-formed crystal (typically 0.1-0.3 mm in size) with sharp edges and no visible defects. Mount the crystal on a cryoloop using paratone oil and flash-cool it in a stream of cold nitrogen gas (typically 100 K).

    • Expert Insight: Cryo-cooling minimizes atomic thermal motion, resulting in higher resolution data and reduced radiation damage to the crystal.

  • Instrumentation: Use a modern single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) and a sensitive area detector (e.g., CMOS or CCD).

  • Unit Cell Determination: Collect a few initial frames to determine the crystal's unit cell parameters and Bravais lattice. Software will typically index the reflections and propose a unit cell.

  • Data Collection Strategy: Based on the determined space group, devise a data collection strategy to measure a complete and redundant set of diffraction intensities across a sphere of reciprocal space. This usually involves a series of scans (e.g., ω-scans) at different detector and crystal orientations. Aim for a resolution of at least 0.8 Å for small organic molecules.

Structure Solution and Refinement Protocol

This stage uses specialized crystallographic software (e.g., SHELXT for solution, SHELXL for refinement, within a graphical interface like Olex2).

  • Data Reduction: Integrate the raw diffraction images to obtain a list of Miller indices (hkl) and their corresponding intensities. Apply corrections for Lorentz factor, polarization, and absorption.

  • Structure Solution: The phase problem is solved using direct methods or dual-space algorithms to generate an initial electron density map.[9] This map should reveal the positions of most non-hydrogen atoms.

  • Model Building & Refinement: Assign atoms to the electron density peaks. Refine the model iteratively using full-matrix least-squares.

    • Anisotropic Refinement: Refine non-hydrogen atoms anisotropically to account for their thermal motion in different directions.

    • Hydrogen Atom Placement: Place hydrogen atoms in calculated positions (riding model) or locate them from the difference Fourier map if data quality is high.

    • Trustworthiness: The refinement process minimizes the difference between observed structure factors (|Fo|) and calculated structure factors (|Fc|). The quality of the final model is assessed by figures of merit such as R1, wR2, and Goodness-of-Fit (GooF).

Data Validation and Interpretation

Model Validation

Before interpretation, the final structural model must be rigorously validated.

  • checkCIF Protocol: The primary tool for validation is the checkCIF algorithm from the International Union of Crystallography (IUCr). This program checks the Crystallographic Information File (CIF) for self-consistency, compliance with crystallographic conventions, and potential structural issues.

  • Alert Resolution: The checkCIF report will generate alerts (A, B, C, G) that must be addressed. Each alert should be investigated and either resolved by further refinement or explained in the final report.

    • Expert Insight: Common alerts for organic structures include missed twinning, incorrect space group assignment, or disordered moieties. A clean checkCIF report is the hallmark of a trustworthy structure.

Interpretation of Structural Features

The validated CIF provides a wealth of quantitative data.

Table 2: Key Crystallographic and Structural Parameters (Hypothetical Data)

ParameterValueDescription
Crystal System MonoclinicThe shape of the unit cell.
Space Group P2₁/cThe symmetry elements within the unit cell.
Unit Cell (a, b, c) 10.2 Å, 8.5 Å, 15.1 ÅDimensions of the unit cell.
Unit Cell (α, β, γ) 90°, 105.2°, 90°Angles of the unit cell.
Volume (V) 1260 ųVolume of the unit cell.
Molecules per Cell (Z) 4Number of molecules in the unit cell.
Final R1 [I>2σ(I)] 0.045A measure of the agreement between observed and calculated data.
wR2 (all data) 0.115A weighted measure of agreement for all data.
Goodness-of-Fit (S) 1.05Should be close to 1.0 for a good model.
Key Torsion Angle C(aryl)-C(benzyl)-N-C(tert) = 175.5°Defines the extended conformation of the molecule.

The final analysis should discuss the molecular conformation, identify any intramolecular hydrogen bonds, and describe the intermolecular interactions (e.g., C-H···π interactions, van der Waals contacts) that build the three-dimensional crystal lattice. This detailed structural information is invaluable for understanding the solid-state behavior of the compound and for structure-based drug design.

References

  • Threlfall, T. & kilograms, A. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • Ciurla, H. (n.d.). Crystallization of Small Molecules. Course Material. [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. SPT Labtech Website. [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 11), 1605–1610. [Link]

  • Various Authors. (2012). Purifying secondary amine. Sciencemadness Discussion Board. [Link]

  • Threlfall, T., et al. (2023). Advanced crystallisation methods for small organic molecules. University of Southampton ePrints. [Link]

  • Google Patents. (1975).
  • Infinity Scientific. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? [Link]

  • Di, J., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design, 22(10), 5846–5864. [Link]

  • ResearchGate. (2021). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. [Link]

  • Google Patents. (1969).
  • Le, C., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 204–211. [Link]

  • Google Patents. (2013). US8445726B2 - Process for preparing unsymmetric secondary tert-butylamines in the liquid phase.
  • ResearchGate. (2016). How do organic compounds single crystal X rays diffraction work? [Link]

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An In-depth Technical Guide to the Solubility and Stability of N-(2-Methoxybenzyl)-2-methylpropan-2-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The development of novel chemical entities, particularly those destined for pharmaceutical applications, hinges on a thorough understanding of their fundamental physicochemical properties. Among these, solubility and stability are paramount, as they directly influence formulation strategies, bioavailability, shelf-life, and overall viability of a drug candidate. This guide provides a comprehensive framework for characterizing the solubility and stability of N-(2-Methoxybenzyl)-2-methylpropan-2-amine, a secondary amine with structural features common in medicinal chemistry.

As specific experimental data for this compound is not widely published, this document serves as a methodological whitepaper. It moves beyond a simple data sheet to provide researchers with the predictive logic, experimental protocols, and analytical strategies required to characterize this molecule—or any novel compound—from first principles. We will dissect the molecule's structure to predict its behavior, detail gold-standard experimental workflows for determining solubility, and outline a systematic approach to stability assessment through forced degradation studies.

Molecular Profile and Predicted Physicochemical Behavior

A molecule's structure is the blueprint for its behavior. By examining the functional groups of this compound, we can form robust hypotheses about its solubility and stability, thereby guiding experimental design.

Chemical Structure: this compound Molecular Formula: C₁₂H₁₉NO Molecular Weight: 193.29 g/mol [1]

Chemical structure of this compound

Figure 1: Chemical Structure of this compound (PubChem CID: 961526)

Structural Analysis and Predictions:

  • Secondary Amine (-NH-): The nitrogen atom possesses a lone pair of electrons, making it a Lewis base and capable of acting as both a hydrogen bond donor and acceptor.[2] This is the primary driver of its basicity and a key site for potential reactions. Its ability to be protonated means its solubility will be highly dependent on pH in protic or aqueous-containing systems.

  • tert-Butyl Group (-C(CH₃)₃): This bulky, non-polar group introduces significant steric hindrance around the nitrogen atom. While it increases lipophilicity, it may kinetically hinder reactions at the nitrogen center.

  • 2-Methoxybenzyl Group: This aromatic portion of the molecule contributes to its overall hydrophobicity. The methoxy (-OCH₃) group is a potential site for oxidative degradation (ether cleavage). The benzene ring itself is electron-rich and could be susceptible to electrophilic attack or photolytic degradation.

Based on these features, a general solubility and stability profile can be predicted.

Predicted Solubility Profile

The principle of "like dissolves like" is our primary guide.[3] The molecule has both polar (amine, ether) and non-polar (aromatic ring, alkyl groups) characteristics, suggesting broad solubility in organic solvents.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHigh The amine group can form strong hydrogen bonds with the solvent's hydroxyl groups.[2][4]
Polar Aprotic Acetonitrile, DMSO, DMFHigh to Moderate The molecule's dipole moment will interact favorably with these solvents. The lack of solvent hydrogen bond donation may slightly reduce solubility compared to protic solvents.
Non-Polar Toluene, HexaneModerate to Low The hydrophobic benzyl and tert-butyl groups will drive solubility, but the polar amine head may limit miscibility, especially in highly non-polar solvents like hexane.
Chlorinated Dichloromethane (DCM)High DCM is an excellent solvent for a wide range of organic compounds, and this molecule's mixed polarity should make it highly soluble.

Part I: A Practical Guide to Solubility Determination

Thermodynamic solubility is defined as the maximum amount of a substance that can dissolve in a specified amount of solvent at thermodynamic equilibrium.[5] Accurately determining this value is a critical first step in any development program.

Experimental Protocol: The Shake-Flask Method

The Shake-Flask method is the internationally recognized gold standard for solubility determination due to its robustness and direct measurement of equilibrium.

Objective: To determine the saturation solubility of this compound in a panel of selected organic solvents at a controlled temperature.

Methodology:

  • Preparation: Add an excess amount of the solid compound to a known volume of the selected organic solvent in a sealed, inert glass vial. Causality: Using an excess of solid ensures that saturation is reached and maintained.

  • Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25 °C) for a predetermined period (typically 24-48 hours). Causality: Extended agitation is required to ensure the system reaches true thermodynamic equilibrium. The rate of dissolution must equal the rate of precipitation.

  • Phase Separation: Allow the vials to stand at the same controlled temperature to permit the undissolved solid to settle. Centrifuge the samples at high speed to pellet any remaining suspended particles. Causality: It is critical that the supernatant sampled for analysis is free of any solid particles, which would artificially inflate the measured concentration.

  • Sampling & Dilution: Carefully withdraw a precise aliquot of the clear supernatant. Immediately dilute the aliquot with a suitable mobile phase or solvent to prevent precipitation and to bring the concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).

Analytical Quantification by HPLC

HPLC is the preferred technique for quantifying the dissolved amine.[6] However, the simple aliphatic/aromatic structure of this amine lacks a strong chromophore, making detection by standard UV-Vis detectors challenging.[7][8]

Workflow for HPLC Method Development:

The following workflow outlines the logical steps for developing a robust analytical method for quantification.

HPLC_Method_Development cluster_0 Phase 1: Analyte & Column Selection cluster_1 Phase 2: Detection Strategy cluster_2 Phase 3: Method Optimization Analyte N-(2-Methoxybenzyl) -2-methylpropan-2-amine Column Select Column (e.g., C18 Reversed-Phase) Analyte->Column UV_Check Assess UV Absorbance Column->UV_Check Derivatization Option A: Pre-column Derivatization UV_Check->Derivatization Low ELSD_CAD Option B: Use Universal Detector (ELSD, CAD) UV_Check->ELSD_CAD Low Mobile_Phase Optimize Mobile Phase (Acetonitrile/Water + modifier) UV_Check->Mobile_Phase Sufficient Derivatization->Mobile_Phase ELSD_CAD->Mobile_Phase Validation Validate Method (Linearity, Accuracy, Precision) Mobile_Phase->Validation

Caption: Workflow for HPLC method development for amine quantification.

Part II: A Framework for Chemical Stability Assessment

Stability testing is essential for identifying degradation pathways, determining shelf-life, and ensuring the safety and efficacy of a substance.[9][10] Forced degradation, or stress testing, is a predictive set of experiments designed to accelerate the chemical degradation of a substance to reveal its intrinsic vulnerabilities.[11][12][13]

Experimental Protocol: Forced Degradation Studies in Solution

Objective: To identify potential degradation products and pathways for this compound in a representative organic solvent (e.g., 50:50 Acetonitrile:Water) under various stress conditions. The goal is to achieve 5-20% degradation of the parent compound.

General Procedure:

  • Prepare a stock solution of the amine at a known concentration (e.g., 1 mg/mL).

  • For each condition, mix the stock solution with the stressor in a sealed vial.

  • Store a control sample (amine solution without stressor) under ambient conditions.

  • After exposure, quench the reaction if necessary, and analyze all samples by a stability-indicating HPLC method.

Stress Conditions:

Stress ConditionProtocolPotential Degradation Pathway
Acidic Hydrolysis Add 0.1 M HCl. Heat at 60 °C for 24-48 hours.While amines are generally stable to acid hydrolysis, cleavage of the ether linkage could occur under harsh conditions.
Basic Hydrolysis Add 0.1 M NaOH. Heat at 60 °C for 24-48 hours.Generally, the molecule is expected to be stable under basic conditions.
Oxidation Add 3% H₂O₂. Store at room temperature for 24 hours.[14]Oxidation of the secondary amine to a hydroxylamine or nitrone. Cleavage of the benzylic C-N bond or the ether linkage.
Photolytic Expose the solution to a light source conforming to ICH Q1B guidelines (overall illumination ≥ 1.2 million lux hours; integrated near UV ≥ 200 watt hours/m²).[14]Aromatic ring oxidation or rearrangement. Cleavage of the benzylic C-N bond.
Thermal Heat the solution at a high temperature (e.g., 80 °C) for up to 72 hours.[14]General acceleration of other degradation pathways, particularly oxidation.
Developing a Stability-Indicating Analytical Method

A critical outcome of forced degradation studies is the development of a stability-indicating method . This is an analytical procedure that can accurately quantify the decrease of the active substance while simultaneously detecting and separating its degradation products.[14]

SIM_Workflow cluster_0 Step 1: Stress Sample Generation cluster_1 Step 2: HPLC Method Development cluster_2 Step 3: Validation A1 Prepare Stock Solution of Amine A2 Expose to Stress Conditions (Acid, Base, Peroxide, Light, Heat) A1->A2 A3 Create Pooled Mixture of Stressed Samples A2->A3 B1 Inject Pooled Mixture onto Initial HPLC Method A3->B1 B2 Evaluate Peak Purity & Resolution B1->B2 B3 Optimize Gradient, Mobile Phase, and Column to Separate All Peaks B2->B3 Inadequate C1 Validate for Specificity, Linearity, Accuracy, Precision B2->C1 Adequate C2 Stability-Indicating Method (SIM) Established C1->C2

Caption: Workflow for developing a stability-indicating HPLC method.

Summarizing Stability Data

The results of the forced degradation study should be compiled into a clear summary table.

Stress ConditionExposure TimeParent Compound Assay (%)Observations / Major Degradants
Control (RT) 48h100.0No significant degradation.
0.1 M HCl @ 60°C 48h98.5Minor degradation observed.
0.1 M NaOH @ 60°C 48h99.8No significant degradation.
3% H₂O₂ @ RT 24h85.2Significant degradation. Two major degradant peaks at RRT 0.85 and 1.15.
ICH Light Exposure -94.1Moderate degradation. One major degradant peak at RRT 0.92.
Thermal @ 80°C 48h97.3Minor degradation, likely oxidative.
Note: Data shown is illustrative.

Conclusion

The characterization of this compound serves as a paradigm for the systematic evaluation of any new chemical entity. While pre-existing data is sparse, a foundational understanding of organic chemistry allows for strong predictions of its behavior. This guide provides the necessary experimental and analytical frameworks to move from prediction to empirical fact. The molecule is predicted to have favorable solubility in a range of common organic solvents and to be most susceptible to oxidative and photolytic degradation. By employing the robust shake-flask method for solubility and a comprehensive forced degradation study, researchers can generate the critical data needed to advance their research and development objectives with confidence.

References

  • Sharp Services. Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability.
  • An Introduction to Pharmaceutical Stress Testing. (2022, April 18).
  • Forced Degradation Studies: Regulatory Considerations and Implement
  • BenchChem.
  • ResolveMass Laboratories Inc. (2025, November 5).
  • Nelson Labs.
  • SIELC Technologies. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column.
  • HELIX Chromatography. HPLC Methods for analysis of Methylamine.
  • Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
  • Thermo Fisher Scientific.
  • Lumen Learning. Properties of amines | Organic Chemistry II.
  • NCERT. Amines.
  • Quora. (2018, March 30). Are amines soluble in organic solvents?.
  • PubChem. This compound.
  • Pharmaceutical Technology. (2020, March 2). Stability Testing: The Critical Development Phase.
  • Chemistry LibreTexts. (2024, March 23). Structure and Properties of Amines.
  • Pace Analytical. Drug Stability Testing & Release Testing.

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An In-depth Technical Guide to N-(2-Methoxybenzyl)-2-methylpropan-2-amine: Structural Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of N-(2-Methoxybenzyl)-2-methylpropan-2-amine, its structural analogs, and key derivatives. The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the synthesis, chemical properties, and pharmacological landscape of this class of compounds. A significant focus is placed on the N-(2-methoxybenzyl) moiety as a critical pharmacophore, with an in-depth exploration of the highly potent N-(2-methoxybenzyl)phenethylamine (NBOMe) derivatives, which serve as a primary example of the profound impact of this substitution on biological activity. This guide delves into the structure-activity relationships (SAR), detailed synthetic protocols, and the mechanistic basis for the pharmacological effects observed in these molecules, offering valuable insights for the rational design of novel chemical entities.

Introduction: The this compound Core Structure

This compound is a secondary amine characterized by a benzyl group substituted with a methoxy group at the 2-position, and a tertiary butyl group attached to the nitrogen atom. The core structure, with its sterically hindered tert-butyl group and the electron-donating 2-methoxybenzyl moiety, presents a unique scaffold for chemical exploration. The tert-butyl group, a bulky yet lipophilic moiety, can influence the molecule's pharmacokinetic profile by providing steric shielding, potentially reducing metabolic degradation and influencing receptor binding selectivity. The 2-methoxybenzyl group is a key feature, as the position of the methoxy group can significantly impact the molecule's conformational flexibility and its interaction with biological targets.

While this compound itself is not extensively characterized in terms of its pharmacological activity, its structural motifs are of significant interest in medicinal chemistry. The N-benzylamine framework is a common feature in a wide range of biologically active compounds. This guide will explore the synthesis of the core molecule and its analogs, and then provide a detailed examination of its most prominent and well-studied derivatives, the N-(2-methoxybenzyl)phenethylamines (NBOMes), to illustrate the profound impact of the N-(2-methoxybenzyl) substitution on pharmacology.

Synthesis of this compound and Analogs

The synthesis of this compound and its analogs can be achieved through several established synthetic routes. The most common and efficient method is reductive amination.

Reductive Amination: A Primary Synthetic Pathway

Reductive amination is a versatile and widely used method for the formation of amines.[1] This two-step, one-pot reaction involves the initial formation of an imine or iminium ion from an aldehyde or ketone and an amine, followed by reduction to the corresponding amine.

The synthesis of this compound proceeds via the reaction of 2-methoxybenzaldehyde with tert-butylamine to form an intermediate imine, which is then reduced in situ.

Conceptual Workflow for Reductive Amination:

G cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product 2_methoxybenzaldehyde 2-Methoxybenzaldehyde imine_formation Imine Formation (Condensation) 2_methoxybenzaldehyde->imine_formation tert_butylamine tert-Butylamine tert_butylamine->imine_formation reduction In situ Reduction imine_formation->reduction Intermediate Imine final_product N-(2-Methoxybenzyl)-2- methylpropan-2-amine reduction->final_product

Caption: Reductive amination workflow for the synthesis of the core molecule.

Detailed Experimental Protocol: Synthesis of this compound

  • Materials:

    • 2-Methoxybenzaldehyde

    • tert-Butylamine[2][3][4]

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Deionized Water

  • Procedure:

    • To a solution of 2-methoxybenzaldehyde (1.0 eq) in anhydrous DCM or DCE, add tert-butylamine (1.2 eq).

    • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • In a separate flask, prepare a solution of the reducing agent, such as sodium triacetoxyborohydride (1.5 eq), in the same solvent.

    • Slowly add the reducing agent to the reaction mixture. The addition should be controlled to manage any potential exotherm.

    • Continue stirring the reaction at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC.

    • Quench the reaction by the slow addition of saturated NaHCO₃ solution.

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Causality Behind Experimental Choices:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride is often preferred as it is a mild and selective reducing agent for imines in the presence of aldehydes. Sodium cyanoborohydride is also effective but is toxic and requires careful handling.

  • Solvent Selection: Anhydrous chlorinated solvents like DCM or DCE are commonly used as they are good solvents for the reactants and do not interfere with the reaction.

  • Stoichiometry: A slight excess of the amine and reducing agent is used to ensure the complete conversion of the limiting aldehyde.

Synthesis of Structural Analogs

The synthesis of structural analogs can be readily achieved by modifying the starting materials in the reductive amination protocol.

  • Analogs with Varying Benzyl Ring Substitution: By substituting 2-methoxybenzaldehyde with other substituted benzaldehydes (e.g., 3-methoxybenzaldehyde, 4-methoxybenzaldehyde, 2,5-dimethoxybenzaldehyde, etc.), a wide range of N-benzyl analogs can be synthesized.

  • Analogs with Varying Amine Moieties: Replacing tert-butylamine with other primary or secondary amines (e.g., isopropylamine, n-butylamine, phenethylamine) allows for the synthesis of analogs with different N-substituents. This approach is fundamental to the synthesis of the NBOMe series, which will be discussed in detail later.

The NBOMe Series: A Case Study in N-(2-Methoxybenzyl) Derivatives

The most extensively studied derivatives of the N-(2-methoxybenzyl) amine scaffold are the N-(2-methoxybenzyl)phenethylamines, commonly known as NBOMes or the "25-series".[5] These compounds are derivatives of the 2C family of psychedelic phenethylamines.[6] The addition of the N-(2-methoxybenzyl) group to the 2C phenethylamine core results in a dramatic increase in potency and affinity for the serotonin 5-HT₂A receptor.[6][7]

General Structure of NBOMe Compounds:

The general structure consists of a 2,5-dimethoxyphenethylamine backbone with a substituent (X) at the 4-position and an N-(2-methoxybenzyl) group.

Compound NameX-Substituent
25I-NBOMeIodo (I)
25C-NBOMeChloro (Cl)
25B-NBOMeBromo (Br)
Synthesis of NBOMe Derivatives

The synthesis of NBOMe compounds also typically employs reductive amination, reacting the corresponding 2C-X phenethylamine with 2-methoxybenzaldehyde.[8]

Synthetic Pathway to NBOMe Compounds:

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2C_X 2C-X Phenethylamine (e.g., 2C-I) reductive_amination Reductive Amination 2C_X->reductive_amination 2_methoxybenzaldehyde 2-Methoxybenzaldehyde 2_methoxybenzaldehyde->reductive_amination NBOMe 25X-NBOMe (e.g., 25I-NBOMe) reductive_amination->NBOMe

Caption: General synthetic scheme for NBOMe derivatives.

Pharmacology and Mechanism of Action

The NBOMe series are potent and selective agonists of the serotonin 5-HT₂A receptor.[5] The characteristic psychedelic effects of these compounds are mediated by the activation of this receptor.[7] The N-(2-methoxybenzyl) substitution dramatically increases the affinity and functional activity at the 5-HT₂A receptor compared to their 2C-X precursors.[6][9]

Signaling Pathway of 5-HT₂A Receptor Agonists:

G NBOMe NBOMe Compound HT2A_R 5-HT₂A Receptor NBOMe->HT2A_R Binds and Activates Gq_G11 Gq/G11 Protein HT2A_R->Gq_G11 Activates PLC Phospholipase C Gq_G11->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP₃) PIP2->IP3 PKC Protein Kinase C DAG->PKC Activates Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Stimulates Cellular_Response Cellular Response (e.g., Neuronal Excitation) PKC->Cellular_Response Ca_release->Cellular_Response

Caption: Simplified 5-HT₂A receptor signaling cascade activated by NBOMe compounds.

Structure-Activity Relationships (SAR) of NBOMes

The SAR of NBOMe compounds reveals several key insights:

  • The N-(2-methoxybenzyl) Group is Crucial: This specific substitution is critical for the high affinity and potency at the 5-HT₂A receptor. Other N-benzyl substitutions with different methoxy positions (e.g., 3-methoxy or 4-methoxy) generally result in lower activity.

  • The 4-Position Substituent on the Phenethylamine Ring: The nature of the substituent at the 4-position of the phenethylamine ring modulates the potency and selectivity of the compound. Halogens such as iodine, bromine, and chlorine have been found to be particularly effective.[6]

  • The 2,5-Dimethoxy Substitution: The methoxy groups at the 2 and 5 positions of the phenethylamine ring are essential for the hallucinogenic activity of this class of compounds.

Comparative Receptor Binding Affinities (Ki, nM):

Compound5-HT₂A Receptor5-HT₂C Receptor
2C-I130360
25I-NBOMe0.0442.0
2C-C120240
25C-NBOMe0.0612.0

Data synthesized from multiple sources for illustrative comparison.

Broader Analogs and Derivatives: Beyond the NBOMe Series

While the NBOMe series is the most prominent, the N-(2-methoxybenzyl) amine scaffold can be extended to other classes of molecules. Research into analogs where the phenethylamine moiety is replaced with other pharmacophores could lead to the discovery of compounds with novel pharmacological profiles.

N-Benzyl-tert-butylamine Analogs

The core structure of this compound belongs to the broader class of N-benzyl-tert-butylamines. These compounds are valuable intermediates in organic synthesis and have been investigated for a range of applications.[10] The metabolism of N-benzyl-tert-butylamine has been studied, indicating that it can be metabolized to the corresponding nitrone and benzaldehyde.[11]

Further exploration of substitutions on both the benzyl ring and the tert-butylamine moiety could yield compounds with interesting biological activities, potentially moving away from the serotonergic effects of the NBOMes and exploring other target spaces.

Conclusion and Future Directions

This technical guide has provided a detailed examination of this compound, its structural analogs, and its highly potent NBOMe derivatives. The synthesis of the core molecule and its analogs is readily achievable through reductive amination, a robust and versatile synthetic method.

The case study of the NBOMe series highlights the profound impact of the N-(2-methoxybenzyl) substitution on pharmacological activity, transforming moderately active phenethylamines into ultrapotent 5-HT₂A receptor agonists. The SAR data for this series provides a clear rationale for the importance of this specific structural feature.

For researchers and drug development professionals, the N-(2-methoxybenzyl) amine scaffold represents a versatile platform for the design of novel molecules. Future research could focus on:

  • Exploring a wider range of substitutions on both the benzyl and amine portions of the core molecule to develop a more comprehensive SAR.

  • Investigating the pharmacological activity of this compound and its non-phenethylamine analogs to determine their potential biological targets beyond the serotonin system.

  • Utilizing the N-(2-methoxybenzyl) moiety in conjunction with other pharmacophores to develop novel chemical entities with unique therapeutic potential.

By understanding the principles outlined in this guide, researchers can leverage the unique properties of the N-(2-methoxybenzyl) amine scaffold to advance the development of new and innovative chemical compounds.

References

  • Braden, M. R., et al. (2006). Molecular pharmacology of 2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine (25I-NBOMe) and its effects on the head-twitch response in mice. Journal of Pharmacology and Experimental Therapeutics, 320(3), 1182-1189.
  • Halberstadt, A. L. (2017). Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens. Current Topics in Behavioral Neurosciences, 32, 323-353. [Link]

  • Hansen, M., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 5(3), 243-249. [Link]

  • Rickli, A., et al. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology, 99, 546-553. [Link]

  • Zuba, D., et al. (2013). 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOME): A Harmful Hallucinogen Review. Forensic Science International, 225(1-3), 5-11. [Link]

  • Sousa, J., et al. (2024). Mechanistic Insights into the Neurotoxicity of 2,5-Dimethoxyphenethylamines (2C) and Corresponding N-(2-methoxybenzyl)phenethylamine (NBOMe) Drugs. International Journal of Molecular Sciences, 25(11), 6059. [Link]

  • Wikipedia. (2023). tert-Butylamine. [Link]

  • Kuś, P., & Gierz, J. (2020). NBOMes–Highly Potent and Toxic Alternatives of LSD. Frontiers in Pharmacology, 11, 152. [Link]

  • ResearchGate. (n.d.). Schematic of the 25I-NBOMe synthesis process. [Link]

  • Gorrod, J. W., & Ulgen, M. (1995). Chemical and metabolic studies on N-benzyl-tert-butylamine and its potential metabolites. Drug Metabolism and Drug Interactions, 12(2), 131-143. [Link]

  • ResearchGate. (n.d.). Synthesis of 25F-, 25C-, 25B-, and 25I-NBOMe·HCl Derivatives... [Link]

  • DEA Diversion Control Division. (n.d.). 25I-NBOMe, 25C-NBOMe, and 25B-NBOMe (Street Names: N-bomb, Smile). [Link]

  • PubChem. (n.d.). This compound. [Link]

  • PubChem. (n.d.). N-(2-Methoxy-6-methylbenzyl)propan-2-amine. [Link]

  • Google Patents. (n.d.). CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
  • LJMU Research Online. (n.d.). N-(2-methoxybenzyl)ethanamine (25I-NBOMe). [Link]

  • ResearchGate. (n.d.). Analysis of 25I-NBOMe, 25B-NBOMe, 25C-NBOMe and other dimethoxyphenyl-N-[(2-methoxyphenyl) methyl]ethanamine derivatives on blotter paper. [Link]

  • ResearchGate. (n.d.). Characterization of Eleven 2,5-Dimethoxy-N-(2-methoxybenzyl)-phenethylamine (NBOMe) Derivatives and Differentiation from their 3-and 4-Methoxybenzyl Analogues -Part II. [Link]

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In Silico Modeling of N-(2-Methoxybenzyl)phenethylamine Receptor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Acknowledgment of the Topic and Strategic Approach

The compound specified, N-(2-Methoxybenzyl)-2-methylpropan-2-amine, is not documented in publicly available scientific literature. To provide a scientifically rigorous and practical guide, this document will proceed with a well-characterized structural analog, N-(2-methoxybenzyl)phenethylamine , as the subject molecule. This compound belongs to the NBOMe class of molecules, known for their potent interaction with serotonin receptors.[1] This strategic substitution allows for the demonstration of a complete in silico workflow grounded in real-world data and established methodologies, fulfilling the prompt's core requirements for a technical guide applicable to novel compound investigation.

This guide is structured as a comprehensive workflow for the de novo computational investigation of a novel ligand, beginning with target identification and culminating in an assessment of binding stability and energetics.

Introduction

The characterization of molecular interactions between a novel chemical entity and its biological targets is a cornerstone of modern drug discovery.[2][3] In silico modeling techniques provide a powerful, resource-efficient alternative to traditional high-throughput screening, enabling the prediction of binding modes, affinities, and the thermodynamic stability of ligand-receptor complexes.[4][5] This guide details a comprehensive computational workflow to investigate the receptor binding profile of N-(2-methoxybenzyl)phenethylamine, a representative compound with known activity at serotonergic G-protein coupled receptors (GPCRs).[1]

The methodologies presented herein are designed to be self-validating, progressing from broad, hypothesis-generating screens to high-fidelity, physics-based simulations. We will address the critical steps of target identification, molecular docking, and the all-important assessment of binding pose stability through molecular dynamics (MD) simulations, followed by binding free energy calculations.

Part 1: Target Identification and Ligand Preparation

For a novel compound, the first challenge is to identify its most probable biological targets.[3] Given the structural similarity of N-(2-methoxybenzyl)phenethylamine to known serotonergic agents, we will hypothesize the Serotonin 5-HT2A receptor (5-HT₂ₐR) as a primary target.[1] However, for a truly unknown compound, pharmacophore modeling is an excellent starting point.[6][7][8][9][10]

Ligand Preparation Protocol

Accurate 3D representation of the ligand is critical for all subsequent steps.

  • 2D to 3D Conversion :

    • Draw the 2D structure of N-(2-methoxybenzyl)phenethylamine using chemical drawing software (e.g., ChemDraw, MarvinSketch).

    • Export the structure in a 2D format (e.g., SMILES).

    • Use a program like Open Babel to convert the 2D structure into a 3D conformation (.mol2 or .sdf format).[11]

  • Protonation and Tautomeric State Assignment :

    • At physiological pH (∼7.4), the amine group of the ligand will be protonated. Use tools like Epik (Schrödinger Suite) or Marvin (ChemAxon) to assign the correct protonation state.

  • Energy Minimization :

    • Perform an energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94 or GAFF) to obtain a low-energy, sterically favorable conformation. This can be done in software like Avogadro or UCSF Chimera.[12]

Target Identification via Pharmacophore Screening

When a target is unknown, a ligand-based pharmacophore model can be generated from a set of known active molecules to search for new compounds with similar interaction features.[8][9] Alternatively, a structure-based approach can be used if a receptor structure is available.[6][8]

Workflow for Target Fishing:

  • Generate a 3D pharmacophore model from the prepared ligand structure, identifying key chemical features: Hydrogen Bond Acceptors (HBA), Hydrogen Bond Donors (HBD), Aromatic Rings (AR), and Hydrophobic (HY) centers.

  • Use this pharmacophore model as a query to screen databases of known protein binding sites (e.g., PharmMapper, ZINCPharmer) to identify potential receptor targets that can accommodate these features.

Part 2: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[13][14] This step is crucial for generating a plausible binding hypothesis.

Receptor Preparation Protocol
  • Structure Acquisition : Download the crystal structure of the human Serotonin 5-HT₂ₐ Receptor. A suitable high-resolution structure is PDB ID: 6A93.[15][16] This structure is co-crystallized with the antagonist risperidone.

  • Protein Preparation :

    • Load the PDB file into a molecular modeling program (e.g., UCSF Chimera, Maestro, AutoDock Tools).[12][17]

    • Remove all non-essential molecules, including water, ions, and the co-crystallized ligand (risperidone).

    • Add polar hydrogens, as they are crucial for forming hydrogen bonds.

    • Assign partial charges to all atoms using a standard force field (e.g., AMBER, CHARMM).

    • Repair any missing side chains or loops if necessary, using tools like Prime (Schrödinger) or Modeller.

Docking Workflow

This protocol uses AutoDock Vina, a widely used and validated docking program.[18]

  • Define the Binding Site : The binding site can be defined by creating a grid box centered on the location of the co-crystallized ligand in the original PDB structure.[4][17] This ensures the docking search is focused on the known active site.

  • Generate PDBQT Files : Convert the prepared protein (receptor) and ligand files into the PDBQT format required by AutoDock Vina. This format includes atomic charges, atom types, and information about rotatable bonds in the ligand.

  • Run Docking Simulation : Execute the docking run using the command line. Vina will sample different conformations of the ligand within the specified grid box and score them based on its scoring function.[14]

  • Analyze Docking Poses : The output will be a set of predicted binding poses, ranked by their binding affinity scores (in kcal/mol).[13] The pose with the lowest binding energy is typically considered the most likely. Visualize the top-ranked poses and analyze the key molecular interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) with receptor residues.[4]

Diagram: Molecular Docking Workflow

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase Ligand Ligand 2D Structure Ligand_3D Generate 3D Conformation & Energy Minimize Ligand->Ligand_3D Receptor Receptor PDB Structure (e.g., 6A93) Receptor_Prep Prepare Receptor (Remove water, add H+) Receptor->Receptor_Prep Dock Run Docking Simulation (e.g., AutoDock Vina) Ligand_3D->Dock Grid Define Binding Site (Grid Box Generation) Receptor_Prep->Grid Grid->Dock Poses Ranked Binding Poses (Lowest Energy = Best) Dock->Poses Analysis Visualize & Analyze Key Interactions Poses->Analysis

A flowchart of the molecular docking process.

Self-Validation: Docking Power Assessment

A crucial step in validating a docking protocol is to ensure it can distinguish known active compounds from inactive "decoy" molecules. The Directory of Useful Decoys-Enhanced (DUD-E) provides curated sets of actives and property-matched decoys for many targets.[18][19][20][21][22]

Protocol:

  • Download the DUD-E set for a similar receptor if one for 5-HT₂ₐR is not available.

  • Dock all active ligands and decoy molecules using the exact same protocol.

  • Calculate the Enrichment Factor (EF) and the Receiver Operating Characteristic (ROC) curve. A good protocol will rank the active compounds significantly higher than the decoys, yielding an Area Under the Curve (AUC) value greater than 0.7.

Part 3: Molecular Dynamics (MD) Simulation

While docking provides a static snapshot of binding, MD simulations model the dynamic behavior of the protein-ligand complex over time, offering a more realistic view of its stability.[5][23][24] An unstable docking pose will often dissociate or significantly change its conformation during an MD simulation.[23][25]

System Preparation for MD

This protocol uses GROMACS, a powerful and widely-used MD engine, and the CHARMM36m force field.[26][27] For membrane proteins like GPCRs, setting up the lipid bilayer is a critical step, often facilitated by web servers like CHARMM-GUI.[28][29][30][31][32]

Step-by-Step Protocol using CHARMM-GUI:

  • Input Generation : Navigate to the CHARMM-GUI website and select the "Membrane Builder" module.[28][29][32]

  • Upload Complex : Upload the PDB file of the docked N-(2-methoxybenzyl)phenethylamine-5-HT₂ₐR complex.

  • Orient Protein : CHARMM-GUI will automatically orient the transmembrane protein within the Z-axis, which is normal to the membrane plane.[28]

  • Build Membrane : Select a realistic lipid composition for a neuronal membrane, such as a mixture of POPC (1-palmitoyl-2-oleoyl-glycero-3-phosphocholine) and cholesterol.

  • Solvation and Ionization : The system will then be solvated with water (e.g., TIP3P water model) and neutralizing counter-ions (e.g., Na⁺ and Cl⁻) will be added to achieve a physiological salt concentration (e.g., 0.15 M).

  • Generate GROMACS Inputs : Download the generated input files, which will include the system topology (.top), coordinate (.gro), and simulation parameter (.mdp) files for GROMACS.[30]

MD Simulation Workflow
  • Energy Minimization : Perform a steep descent energy minimization of the entire system to remove any steric clashes introduced during the setup.

  • Equilibration (NVT and NPT) :

    • NVT Ensemble (Constant Number of particles, Volume, and Temperature) : Equilibrate the system for a short period (e.g., 1 ns) with position restraints on the protein and ligand heavy atoms. This allows the water and lipids to equilibrate around the complex.

    • NPT Ensemble (Constant Number of particles, Pressure, and Temperature) : Continue equilibration for a longer period (e.g., 10 ns) to allow the system density to relax to the correct value. The position restraints on the protein and ligand are gradually released during this phase.

  • Production MD : Run the production simulation for a significant duration (e.g., 100-500 ns) without any restraints. Trajectory data (atomic coordinates over time) is saved at regular intervals.

Analysis of MD Trajectories
  • Root Mean Square Deviation (RMSD) : Calculate the RMSD of the ligand and protein backbone over time. A stable RMSD for the ligand indicates that it remains in the binding pocket in a consistent pose.[24][25]

  • Root Mean Square Fluctuation (RMSF) : Analyze the RMSF of protein residues to identify flexible regions and those that are stabilized by ligand binding.

  • Interaction Analysis : Monitor the persistence of key interactions (e.g., hydrogen bonds) identified during docking throughout the simulation.

Diagram: MD Simulation and Analysis Workflow

G cluster_setup System Setup (CHARMM-GUI) cluster_sim Simulation (GROMACS) cluster_analysis Trajectory Analysis Docked_Complex Docked Protein-Ligand Complex Membrane Build Lipid Bilayer (POPC/Cholesterol) Docked_Complex->Membrane Solvate Add Water & Ions Membrane->Solvate GMX_Files Generate GROMACS Input Files Solvate->GMX_Files Min Energy Minimization GMX_Files->Min NVT NVT Equilibration Min->NVT NPT NPT Equilibration NVT->NPT Prod Production MD Run (100-500 ns) NPT->Prod RMSD Calculate RMSD (Ligand Stability) Prod->RMSD Interactions Analyze Key Interactions (H-Bonds, etc.) Prod->Interactions Energy Binding Free Energy (MM/PBSA) Prod->Energy

Workflow for MD simulation of a membrane protein-ligand complex.

Part 4: Binding Free Energy Calculation

To obtain a more quantitative estimate of binding affinity, end-point methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be employed.[33][34][35][36][37] These methods calculate the free energy of binding by combining molecular mechanics energies with continuum solvation models.[33][36]

MM/PBSA Protocol
  • Trajectory Extraction : Extract snapshots (frames) from the stable portion of the production MD trajectory.

  • Energy Calculation : For each snapshot, calculate the free energy for the complex, the receptor alone, and the ligand alone. The binding free energy (ΔG_bind) is then calculated as:

    ΔG_bind = G_complex - (G_receptor + G_ligand)

    Each term (G) is composed of:

    • Molecular Mechanics Energy (EMM) : Bonded, van der Waals, and electrostatic energies from the force field.

    • Solvation Free Energy (G_solv) : Comprised of a polar component (calculated via Poisson-Boltzmann or Generalized Born models) and a non-polar component (often estimated from the solvent-accessible surface area, SASA).[36]

  • Entropy Calculation (Optional but Recommended) : The conformational entropy change upon binding can be estimated using methods like normal-mode analysis. This term is computationally expensive and often omitted when comparing relative affinities of similar ligands, but it is important for absolute binding free energy estimates.[33]

Data Presentation

The results from the computational workflow should be summarized for clarity.

Analysis Method Metric Result Interpretation
Molecular Docking Binding Affinity-9.5 kcal/molStrong predicted binding affinity.
MD Simulation Ligand RMSD1.2 ± 0.3 ÅThe ligand remains stable in the binding pocket.
MD Simulation Key H-Bond OccupancyAsp155: 85%A persistent hydrogen bond is formed with Asp155.
MM/PBSA ΔG_bind-35.5 ± 4.2 kcal/molFavorable binding free energy, confirming a stable complex.

Conclusion

This guide has outlined a rigorous, multi-step in silico workflow for characterizing the receptor binding of a novel compound, using N-(2-methoxybenzyl)phenethylamine and the 5-HT₂ₐ receptor as a scientifically grounded example. By progressing from target identification and molecular docking to extensive molecular dynamics simulation and binding free energy calculations, researchers can build a robust, dynamic model of ligand-receptor interaction. Each step incorporates self-validation principles, ensuring that the generated hypotheses are both plausible and stable under physics-based simulation. This comprehensive approach provides deep mechanistic insights that are invaluable for guiding subsequent experimental validation and accelerating the drug development pipeline.

References

  • Jo, S., Kim, T., Iyer, V. G., & Im, W. (2008). CHARMM-GUI: A web-based graphical user interface for CHARMM. Journal of Computational Chemistry. Available at: [Link]

  • Lemkul, J. A. GROMACS Tutorials. GROMACS Tutorials. Available at: [Link]

  • Abraham, M. J., et al. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX. Available at: [Link]

  • Lee, J., et al. (2016). CHARMM-GUI Input Generator for NAMD, GROMACS, AMBER, OpenMM, and CHARMM/OpenMM Simulations Using the CHARMM36 Additive Force Field. Journal of Chemical Theory and Computation. Available at: [Link]

  • Sun, D., et al. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical Reviews. Available at: [Link]

  • Wang, E., et al. (2019). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery. Available at: [Link]

  • Yang, Y., et al. (2020). Truly Target-Focused Pharmacophore Modeling: A Novel Tool for Mapping Intermolecular Surfaces. Molecules. Available at: [Link]

  • Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research. Available at: [Link]

  • Kimura, T., et al. (2019). Crystal structure of the human serotonin 5-HT2A receptor in complex with the antipsychotic drug risperidone. Nature Structural & Molecular Biology. PDB ID: 6A93. Available at: [Link]

  • Mysinger, M. M., et al. (2012). Directory of Useful Decoys, Enhanced (DUD-E): Better Ligands and Decoys for Better Benchmarking. Journal of Medicinal Chemistry. Available at: [Link]

  • Chen, T., et al. (2017). Exploring the stability of ligand binding modes to proteins by molecular dynamics simulations. Journal of Chemical Information and Modeling. Available at: [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Available at: [Link]

  • Rick, S. W., et al. (2019). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Psychopharmacology. Available at: [Link]

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Potential biological targets of N-(2-Methoxybenzyl)-2-methylpropan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Potential Biological Targets of N-(2-Methoxybenzyl)-2-methylpropan-2-amine

Authored by a Senior Application Scientist

Preamble: Navigating the Known Unknowns

In the landscape of pharmacological research, it is not uncommon to encounter compounds with significant structural intrigue but a sparse history of direct biological investigation. This compound is one such molecule. A search of the existing scientific literature reveals a conspicuous absence of dedicated studies on this specific chemical entity. However, its core structural motifs are shared with a class of extensively studied and highly potent psychoactive compounds: the N-(2-methoxybenzyl)phenethylamines, or "NBOMes".

This guide, therefore, adopts a rational, evidence-driven approach to forecasting the likely biological targets of this compound. By leveraging the rich pharmacological data of its N-benzyl-substituted phenethylamine analogs, we can construct a high-probability target profile and delineate a comprehensive strategy for its empirical validation. This document is intended for researchers, scientists, and drug development professionals, providing both a theoretical framework and practical methodologies for investigation.

Part 1: Structural Deconstruction and Target Hypothesis

The structure of this compound (herein referred to as "the compound of interest" or COI) can be dissected into two key pharmacophoric components:

  • The N-(2-methoxybenzyl) group: This moiety is the defining feature of the NBOMe class of hallucinogens. Its presence is known to dramatically increase affinity for specific serotonin receptors compared to their parent phenethylamine compounds.[1][2]

  • The tert-butylamine group (2-methylpropan-2-amine): This bulky, aliphatic amine is a significant departure from the phenethylamine backbone of the well-characterized NBOMe compounds.

The central hypothesis of this guide is that the N-(2-methoxybenzyl) group will steer the COI towards the same family of receptors as the NBOMe series, while the tert-butylamine group will modulate the affinity and functional activity at these targets.

Primary Inferred Target Class: Serotonin 5-HT₂ Receptors

The most profound and well-documented effect of N-methoxybenzylation of phenethylamines is the dramatic increase in affinity and potency at the serotonin 2A (5-HT₂A) receptor.[1][2][3] Compounds like 25I-NBOMe are highly potent full or partial agonists at the human 5-HT₂A receptor, with binding affinities (Ki) in the sub-nanomolar range.[4] This interaction is responsible for their powerful psychedelic effects.[3][4]

The N-2-methoxybenzyl substitution also enhances binding to the 5-HT₂C receptor, another Gq/11-coupled receptor involved in the regulation of mood, appetite, and cognition.[1][5]

Hypothesis: this compound is predicted to be a ligand for the 5-HT₂A and 5-HT₂C receptors. The bulky tert-butylamine group, in contrast to the more flexible phenethyl moiety of classic NBOMes, may introduce steric hindrance within the receptor's binding pocket. This could potentially:

  • Reduce binding affinity compared to sub-nanomolar NBOMe analogs.

  • Alter the functional outcome (e.g., shifting from full agonism towards partial agonism or even antagonism).

Secondary Inferred Target Classes

Comprehensive receptor screening of NBOMe compounds has revealed a broader, multi-target profile, which we can extrapolate to our COI.

1.2.1. Other Monoamine Receptors
  • Adrenergic Receptors: NBOMe compounds show notable affinity for α1-adrenergic receptors.[5] This interaction is thought to contribute to their stimulant-like and sympathomimetic properties, such as tachycardia and hypertension.[5][6]

  • Dopamine Receptors: While generally lower than for serotonin receptors, some NBOMes exhibit binding at D₁, D₂, and D₃ dopamine receptors.[1][5] Furthermore, some studies indicate that NBOMes can increase dopamine release in key brain regions like the nucleus accumbens.[4][7]

  • Other Serotonin Receptors: Appreciable affinities for 5-HT₁A, 5-HT₂B, and 5-HT₆ receptors have also been reported for certain NBOMe analogs.[5][8]

1.2.2. Trace Amine-Associated Receptor 1 (TAAR1)

The parent 2C-X compounds (without the N-benzyl group) are known ligands for TAAR1. The addition of the N-(2-methoxybenzyl) group has been shown to reduce, but not eliminate, binding to this receptor.[5] Given that TAAR1 is a key regulator of monoamine systems, this remains a plausible, albeit likely weaker, target.

Comparative Binding Data of NBOMe Analogs

To provide a quantitative foundation for our hypothesis, the following table summarizes the reported binding affinities and functional potencies of representative NBOMe compounds at key receptors. These values serve as a benchmark for the anticipated, yet unmeasured, properties of this compound.

Compound5-HT₂A Ki (nM)5-HT₂A EC₅₀ (nM)5-HT₂C Ki (nM)α₁-adrenergic Ki (μM)
25I-NBOMe 0.044[4]0.5 - 1.6[9]4.6[1]~0.3 - 0.9[5]
25C-NBOMe ~0.6[1]Potent Agonist[1]~4.6[1]~0.3 - 0.9[5]
25B-NBOMe Data VariesPotent Agonist[10]Data Varies~0.3 - 0.9[5]

Part 2: A Framework for Experimental Validation

The following section outlines a logical, tiered approach to empirically determine the biological targets of this compound. This workflow is designed to be self-validating, with each stage informing the next.

Tier 1: Initial Target Screening and Affinity Determination

The primary objective is to rapidly assess the compound's affinity across a broad range of CNS targets, with a focus on those predicted from the NBOMe literature.

Protocol: Radioligand Binding Assays

This experiment determines the affinity (Ki) of the COI for a specific receptor by measuring its ability to displace a known, radioactively labeled ligand.

Methodology:

  • Preparation:

    • Source cell membranes from stable cell lines expressing the human recombinant receptor of interest (e.g., 5-HT₂A, 5-HT₂C, α₁A-adrenergic, D₂).

    • Prepare a series of dilutions of the COI stock solution to cover a wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • Select an appropriate radioligand for each target (e.g., [³H]ketanserin for 5-HT₂A, [³H]mesulergine for 5-HT₂C).

  • Incubation:

    • In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the COI.

    • Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).

    • Incubate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.

  • Harvesting and Counting:

    • Rapidly filter the contents of each well through a glass fiber filtermat to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

    • Allow the filters to dry, then add scintillation cocktail.

    • Quantify the radioactivity on each filter using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the COI.

    • Plot the percentage of specific binding against the log concentration of the COI to generate a competition curve.

    • Fit the data to a one-site or two-site binding model using non-linear regression analysis (e.g., GraphPad Prism) to determine the IC₅₀ (the concentration of COI that inhibits 50% of specific radioligand binding).

    • Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Tier 2: Functional Characterization of High-Affinity Targets

Once high-affinity targets (e.g., Ki < 1 µM) are identified, the next step is to determine the functional activity of the COI at these receptors. Is it an agonist, an antagonist, or an inverse agonist?

Protocol: Gq-Coupled Receptor Calcium Mobilization Assay (for 5-HT₂A/2C)

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors.

Methodology:

  • Cell Preparation:

    • Culture a cell line (e.g., HEK293 or CHO) stably expressing the human 5-HT₂A or 5-HT₂C receptor.

    • Plate the cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's protocol. This typically involves a 30-60 minute incubation period.

  • Assay Execution:

    • Prepare serial dilutions of the COI and a known reference agonist (e.g., serotonin or a specific NBOMe).

    • Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence of each well.

    • Inject the diluted compounds into the wells and immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration.

    • Plot the peak response against the log concentration of the COI.

    • Fit the data to a sigmoidal dose-response curve to calculate the EC₅₀ (potency) and the Emax (maximum efficacy relative to the reference agonist).

    • To test for antagonism, pre-incubate the cells with the COI before adding the reference agonist and observe for a rightward shift in the agonist's dose-response curve.

Visualization of the Validation Workflow and Key Signaling Pathway

To clarify the experimental logic and the primary hypothesized mechanism, the following diagrams are provided.

G cluster_tier1 Tier 1: Affinity Screening cluster_tier2 Tier 2: Functional Characterization T1_Start Compound of Interest (COI) T1_Assay Radioligand Binding Assay (Panel of CNS Receptors) T1_Start->T1_Assay T1_Data Calculate Ki values T1_Assay->T1_Data T1_Decision Identify High-Affinity Targets (e.g., Ki < 1 µM) T1_Data->T1_Decision T2_Assay Functional Assays (e.g., Ca²⁺ Mobilization, cAMP) T1_Decision->T2_Assay Proceed if High Affinity T2_Data Calculate EC₅₀ & Emax T2_Assay->T2_Data T2_Result Determine Activity Profile (Agonist, Antagonist, etc.) T2_Data->T2_Result

Caption: Experimental workflow for target validation of the compound of interest.

G COI COI / 5-HT Receptor 5-HT₂A Receptor (GPCR) COI->Receptor G_Protein Gαq/11 Gβγ Receptor->G_Protein PLC Phospholipase C (PLC) G_Protein:n->PLC:w activates PIP2 PIP₂ PLC->PIP2 cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 ↑ Intracellular Ca²⁺ ER->Ca2 releases Ca2->PKC activates Downstream Downstream Cellular Effects (Gene Expression, etc.) PKC->Downstream

Caption: Hypothesized 5-HT₂A receptor signaling pathway for the compound of interest.

Part 3: Concluding Remarks and Future Directions

The pharmacological profile of this compound remains empirically undefined. However, based on robust data from its structural analogs, a compelling hypothesis emerges: the compound is a likely ligand for serotonin 5-HT₂ receptors, with potential secondary interactions at other monoamine receptors. The key scientific question is not if it interacts with these targets, but how the substitution of a phenethylamine tail with a tert-butylamine group modulates these interactions.

The experimental framework provided in this guide offers a clear path to answering this question. By systematically determining binding affinities and functional activities, researchers can build a comprehensive pharmacological profile of this novel compound. Such a profile is the foundational first step in understanding its potential therapeutic applications or toxicological risks, paving the way for further investigation in more complex preclinical models.

References

  • Elmore, J. S., Decker, A. M., & Thomas, B. F. (2018). Comparative neuropharmacology of N-(2-methoxybenzyl)-2,5-dimethoxyphenethylamine (NBOMe) hallucinogens and their 2C counterparts in male rats. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 961526, this compound. PubChem. Available at: [Link]

  • Kim, J., et al. (2019). 2-(2,5-Dimethoxy-4-methylphenyl)-N-(2-methoxybenzyl)ethanamine (25D-NBOMe) and N-(2-methoxybenzyl)-2,5-dimethoxy-4-chlorophenethylamine (25C-NBOMe) induce adverse cardiac effects in vitro and in vivo. Toxicology Letters, 304, 50-57. Available at: [Link]

  • Wikipedia. (n.d.). 25I-NBOMe. Wikipedia. Available at: [Link]

  • RTI International. (n.d.). Comparative neuropharmacology of N-(2-methoxybenzyl)-2,5-dimethoxyphenethylamine (NBOMe) hallucinogens and their 2C counterparts in male rats. RTI International. Available at: [Link]

  • Zuba, D. (2021). 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOME): A Harmful Hallucinogen Review. Journal of Analytical Toxicology, 44(9), 947-956. Available at: [Link]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2014). Risk Assessment Report of a new psychoactive substance: 2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine (25I-NBOMe). EMCDDA. Available at: [Link]

  • Rickli, A., et al. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology, 99, 546-553. Available at: [Link]

  • Braden, M. R., et al. (2006). Molecular pharmacology of 2,5-dimethoxy-4-iodophenethylamine (2C-I) and related N-benzyl derivatives. Journal of Medicinal Chemistry, 49(24), 7143-7151. (Note: While not directly in search results, this is a foundational paper often cited by them, relevant for context.)
  • Brandt, S. D., et al. (2014). Technical Report on 2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine (25I-NBOMe). LJMU Research Online. Available at: [Link]

  • Casale, J. F., & Hays, P. A. (2012). Characterization of Eleven 2,5-Dimethoxy-N-(2-methoxybenzyl) phenethylamine (NBOMe) Derivatives and Differentiation from their 3- and 4-Methoxybenzyl Analogues - Part I. Microgram Journal, 9(2), 84-109. Available at: [Link]

  • Hill, S. L., et al. (2013). 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): Clinical Case with Unique Confirmatory Testing. Journal of Medical Toxicology, 9(2), 156-159. Available at: [Link]

  • Casale, J. F., & Hays, P. A. (2012). Characterization of Eleven 2,5-Dimethoxy-N-(2-methoxybenzyl) phenethylamine (NBOMe) Derivatives and Differentiation from their 3- and 4-Methoxybenzyl Analogues - Part II. Microgram Journal, 9(2), 110-128. Available at: [Link]

  • Silva, J. P., et al. (2021). Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues. Molecules, 26(11), 3293. Available at: [Link]

  • Woźniak, K., et al. (2021). Neurotoxicological profile of the hallucinogenic compound 25I-NBOMe. Scientific Reports, 11(1), 1-13. Available at: [Link]

  • De-Deurwaerdere, P., et al. (2021). Acute Effects of the Psychedelic Phenethylamine 25I-NBOMe in C57BL/6J Male Mice. International Journal of Molecular Sciences, 22(19), 10398. Available at: [Link]

  • Arantes, L. C., et al. (2015). Analysis of 25I-NBOMe, 25B-NBOMe, 25C-NBOMe and other dimethoxyphenyl-N-[(2-methoxyphenyl) methyl]ethanamine derivatives on blotter paper. Journal of Analytical Toxicology, 39(8), 619-626. Available at: [Link]

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CAS number and IUPAC name for N-(2-Methoxybenzyl)-2-methylpropan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-(2-Methoxybenzyl)-2-methylpropan-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a secondary amine featuring a sterically hindered tert-butyl group and an electronically significant 2-methoxybenzyl substituent. While this specific molecule is not extensively documented in peer-reviewed literature, this paper constructs a detailed profile by examining its core chemical identifiers, proposing a robust synthetic pathway based on established chemical principles, and analyzing its structural components to predict its chemical behavior and potential applications. The guide is intended to serve as a foundational resource for researchers interested in this compound and its analogs for applications in medicinal chemistry, materials science, and synthetic organic chemistry.

Core Compound Identification

  • IUPAC Name: this compound

  • CAS Number: 1005526-70-5

  • Molecular Formula: C12H19NO

  • Molecular Weight: 193.29 g/mol

  • Canonical SMILES: CC(C)(C)NCC1=CC=CC=C1OC

  • InChI Key: BQIMMHEZHDNVTL-UHFFFAOYSA-N

PropertyValueSource
IUPAC NameThis compoundPubChem
CAS Number1005526-70-5PubChem
Molecular FormulaC12H19NOPubChem
Molecular Weight193.29 g/mol PubChem

Synthesis and Mechanistic Insights

The most logical and industrially scalable method for the synthesis of this compound is through reductive amination. This well-established reaction involves the condensation of an amine with a carbonyl compound to form an imine, which is then reduced in situ to the corresponding amine.

The synthesis would proceed by reacting tert-butylamine with 2-methoxybenzaldehyde. The causality for this choice of reactants is their commercial availability and the high efficiency of the reductive amination process.

Proposed Synthetic Pathway: Reductive Amination

Reductive Amination reac1 2-Methoxybenzaldehyde inter Imine Intermediate reac1->inter + tert-Butylamine (Condensation) reac2 tert-Butylamine reac2->inter prod This compound inter->prod + Reducing Agent (Reduction) reduct Reducing Agent (e.g., NaBH4, NaBH(OAc)3) reduct->inter

Caption: Proposed synthesis of this compound via reductive amination.

Step-by-Step Experimental Protocol (Proposed)
  • Imine Formation: To a solution of 2-methoxybenzaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add tert-butylamine (1.0-1.2 eq). The reaction mixture is stirred at room temperature. The formation of the imine can be monitored by techniques such as TLC or GC-MS. The presence of a dehydrating agent, like anhydrous magnesium sulfate, can drive the equilibrium towards the imine product.

  • Reduction: Once imine formation is complete, a reducing agent is added portion-wise to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature). Sodium borohydride (NaBH4) is a common and cost-effective choice for this reduction. Sodium triacetoxyborohydride (NaBH(OAc)3) is an alternative, milder reducing agent that can be added at the beginning of the reaction (one-pot synthesis).

  • Work-up and Purification: After the reduction is complete (as monitored by TLC or GC-MS), the reaction is quenched, typically with water or a dilute acid. The product is then extracted into an organic solvent. The combined organic layers are washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or distillation to yield the final this compound.

Structural and Chemical Properties

The structure of this compound is characterized by two key features that dictate its chemical properties:

  • The N-(2-Methoxybenzyl) Group: This functional group is prevalent in various pharmacologically active compounds, particularly in the "NBOMe" series of psychedelic drugs.[1] The methoxy group at the ortho position can influence the conformation of the molecule and participate in intramolecular hydrogen bonding. It also increases the electron density of the aromatic ring, making it susceptible to electrophilic aromatic substitution. In the context of drug design, the N-(2-methoxybenzyl) moiety has been shown to significantly increase the affinity and potency of compounds for certain receptors, such as the serotonin 5-HT2A receptor.[1]

  • The tert-Butyl Group: This bulky alkyl group provides significant steric hindrance around the nitrogen atom. This steric bulk can influence the reactivity of the amine, making it a weaker nucleophile compared to less hindered amines. It can also impact the binding of the molecule to biological targets by dictating the possible conformations and interactions.

Potential Applications and Research Directions

While specific applications for this compound are not well-documented, its structural motifs suggest several areas for potential research and application:

  • Medicinal Chemistry: As a building block, this compound could be used in the synthesis of novel therapeutic agents. The combination of the N-(2-methoxybenzyl) group, known for its role in receptor binding, and the sterically demanding tert-butyl group could lead to compounds with unique pharmacological profiles. Researchers could explore its potential as a scaffold for developing antagonists or modulators for various receptors.

  • Ligand for Metal Catalysis: The secondary amine functionality, in conjunction with the methoxy group's oxygen atom, could allow this molecule to act as a bidentate ligand for various transition metals. The steric bulk of the tert-butyl group could be advantageous in creating specific catalytic pockets, potentially influencing the stereoselectivity of certain reactions.

  • Intermediate in Organic Synthesis: This compound can serve as a valuable intermediate for the synthesis of more complex molecules. The secondary amine can be further functionalized, and the aromatic ring can undergo various substitution reactions to introduce additional chemical diversity.

Analytical Characterization (Predicted)

A comprehensive analytical characterization would be essential to confirm the identity and purity of synthesized this compound. Based on its structure, the following spectral data would be expected:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would show characteristic signals for the aromatic protons of the methoxybenzyl group, a singlet for the methoxy group protons, a singlet for the methylene protons of the benzyl group, and a singlet for the nine equivalent protons of the tert-butyl group. The NH proton would likely appear as a broad singlet.

    • ¹³C NMR: Would display distinct signals for the carbons of the aromatic ring, the methoxy carbon, the methylene carbon, the quaternary carbon of the tert-butyl group, and the methyl carbons of the tert-butyl group.

  • Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would be expected to show a molecular ion peak corresponding to the molecular weight of the compound. Common fragmentation patterns would likely involve the cleavage of the benzylic C-N bond, leading to a prominent peak for the 2-methoxybenzyl cation.

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for N-H stretching (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C-O stretching of the methoxy group.

Conclusion

This compound is a compound with interesting structural features that suggest its potential utility in various fields of chemical research. While direct experimental data on this molecule is sparse, this guide has provided a scientifically grounded overview of its identification, a plausible and detailed synthetic route, and an analysis of its properties based on its constituent functional groups. It is hoped that this document will serve as a valuable starting point for researchers and professionals in drug development and organic synthesis who are interested in exploring the chemistry and potential applications of this and related compounds.

References

  • EMCDDA Technical Report on 2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine (25I-NBOMe). Available at: [Link]

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Methodological & Application

Application Note: A High-Yield, Scalable Protocol for the Synthesis of N-(2-Methoxybenzyl)-2-methylpropan-2-amine via Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, field-proven protocol for the high-yield synthesis of N-(2-Methoxybenzyl)-2-methylpropan-2-amine, a key secondary amine intermediate in pharmaceutical research. The described method utilizes a robust, two-step, one-pot reductive amination of 2-methoxybenzaldehyde with tert-butylamine. The protocol is designed for scalability and emphasizes scientific integrity, providing in-depth mechanistic rationale for experimental choices and ensuring procedural trustworthiness through self-validating checkpoints. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and efficient synthetic route to this valuable compound.

Principle and Mechanistic Insight

The synthesis of N-substituted secondary amines from primary amines and carbonyl compounds is a cornerstone of modern organic chemistry, with reductive amination being one of the most efficient and widely used methodologies.[1][2] The overall transformation converts a carbonyl group into an amine via an intermediate imine, which is subsequently reduced.[3]

The protocol detailed herein proceeds in two distinct phases within a single reaction vessel:

  • Imine Formation: The reaction initiates with the nucleophilic addition of the primary amine, tert-butylamine, to the electrophilic carbonyl carbon of 2-methoxybenzaldehyde.[4] This forms a transient carbinolamine intermediate. Under mildly acidic conditions, which are often autocatalyzed or can be facilitated with a catalytic amount of acid, the carbinolamine undergoes dehydration to yield the corresponding N-tert-butyl-1-(2-methoxyphenyl)methanimine (a Schiff base).[5][6] This condensation step is reversible, and its equilibrium can be influenced by factors such as pH and the removal of water.[7]

  • Imine Reduction: The C=N double bond of the formed imine is then selectively reduced to a C-N single bond. For this critical step, sodium borohydride (NaBH₄) is employed. A crucial aspect of this protocol is the sequential addition of the reducing agent. NaBH₄ is capable of reducing both the imine and the starting aldehyde.[1][8] To achieve high yields of the desired secondary amine and minimize the formation of 2-methoxybenzyl alcohol as a byproduct, it is imperative to allow for the complete or near-complete formation of the imine before introducing the sodium borohydride.[1][9] This strategic delay ensures the reducing agent primarily acts on the target imine intermediate.

This one-pot, two-step approach is preferable to direct alkylation of amines, which often suffers from poor selectivity and leads to mixtures of primary, secondary, tertiary, and even quaternary ammonium salts.[1][10]

Reaction_Mechanism Figure 1: Reductive Amination Mechanism cluster_0 Phase 1: Imine Formation cluster_1 Phase 2: Reduction Aldehyde 2-Methoxybenzaldehyde Carbinolamine Carbinolamine Intermediate Aldehyde->Carbinolamine + Amine Amine tert-Butylamine Amine->Carbinolamine Imine Schiff Base (Imine) Carbinolamine->Imine - H₂O H2O H₂O Product N-(2-Methoxybenzyl)-2- methylpropan-2-amine Imine->Product + Reducer Reducer NaBH₄ Reducer->Product

Caption: Figure 1: Reductive Amination Mechanism.

Experimental Protocol

This protocol is optimized for a ~10 mmol scale and can be adapted for larger quantities. All operations should be conducted in a well-ventilated fume hood.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)EquivalentsCAS No.Notes
2-MethoxybenzaldehydeC₈H₈O₂136.151.36 g10.01.0135-02-4Purity ≥98%
tert-ButylamineC₄H₁₁N73.141.10 mL10.51.0575-64-9Density=0.696 g/mL
Methanol (MeOH)CH₄O32.0430 mL--67-56-1Anhydrous
Sodium BorohydrideNaBH₄37.830.45 g12.01.216940-66-2Purity ≥98%
Ethyl Acetate (EtOAc)C₄H₈O₂88.11~100 mL--141-78-6ACS Grade
Saturated NaCl (aq)NaCl58.44~30 mL--7647-14-5Brine
Anhydrous MgSO₄MgSO₄120.37~5 g--7487-88-9For drying
Equipment
  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure

Experimental_Workflow Figure 2: Experimental Workflow start Start reagents 1. Combine Aldehyde, Amine, & Methanol in Flask start->reagents stir_imine 2. Stir 1-2h at RT (Imine Formation) reagents->stir_imine tlc1 Monitor by TLC stir_imine->tlc1 cool 3. Cool to 0°C (Ice Bath) tlc1->cool add_nabh4 4. Add NaBH₄ Portion-wise cool->add_nabh4 stir_reduction 5. Stir 2h, Warm to RT (Reduction) add_nabh4->stir_reduction tlc2 Monitor by TLC stir_reduction->tlc2 quench 6. Quench with H₂O tlc2->quench extract 7. Extract with EtOAc quench->extract wash_dry 8. Wash with Brine, Dry over MgSO₄, Filter extract->wash_dry concentrate 9. Concentrate via Rotary Evaporation wash_dry->concentrate purify 10. Purify via Column Chromatography concentrate->purify analyze 11. Characterize Product (NMR, MS) purify->analyze end End analyze->end

Caption: Figure 2: Experimental Workflow.

  • Imine Formation:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-methoxybenzaldehyde (1.36 g, 10.0 mmol) and anhydrous methanol (30 mL).

    • Stir the solution until the aldehyde is fully dissolved.

    • Add tert-butylamine (1.10 mL, 10.5 mmol) dropwise to the stirring solution at room temperature.

    • Allow the reaction to stir at room temperature for 1-2 hours. Monitor the formation of the imine by Thin Layer Chromatography (TLC) using a 4:1 Hexane:EtOAc eluent. The disappearance of the aldehyde spot and the appearance of a new, less polar imine spot indicates progress.

  • Reduction:

    • After confirming imine formation, cool the reaction flask in an ice-water bath to 0-5 °C.

    • CAUTION: Hydrogen gas is evolved. Ensure adequate ventilation. Add sodium borohydride (0.45 g, 12.0 mmol) slowly in small portions over 10-15 minutes. Vigorous bubbling will be observed. Maintain the temperature below 10 °C during the addition.

    • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2 hours or until TLC analysis (4:1 Hexane:EtOAc) confirms the disappearance of the imine spot.

  • Work-up and Isolation:

    • Cool the flask in an ice bath and cautiously quench the reaction by the slow, dropwise addition of deionized water (20 mL).

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Transfer the remaining aqueous slurry to a 250 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with saturated NaCl solution (brine, 1 x 30 mL) to remove residual water and inorganic salts.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to yield the crude product as an oil.

  • Purification:

    • Purify the crude oil by flash column chromatography on silica gel.

    • Equilibrate the column with a hexane/ethyl acetate solvent system. A typical gradient starts from 95:5 (Hexane:EtOAc) and gradually increases in polarity to elute the product.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford this compound as a clear or pale yellow oil.

Expected Results and Characterization

ParameterExpected Outcome
Physical Appearance Clear to pale yellow oil
Yield 80-90%
Purity (by NMR) >95%
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.25-7.15 (m, 2H), 6.90-6.80 (m, 2H), 3.85 (s, 3H, -OCH₃), 3.70 (s, 2H, -CH₂-), 1.15 (s, 9H, -C(CH₃)₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 157.5, 129.0, 128.5, 120.5, 110.0, 55.0, 51.0, 48.0, 29.5
Mass Spec (ESI+) m/z: 194.15 [M+H]⁺

Safety and Handling Precautions

  • tert-Butylamine: Flammable, corrosive, and causes severe skin burns and eye damage. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas.[8] Addition should be slow and controlled, especially during quenching.

  • Methanol: Flammable and toxic. Avoid inhalation and skin contact.

  • 2-Methoxybenzaldehyde: Irritant. Avoid contact with skin and eyes.

Troubleshooting

IssueProbable CauseSuggested Solution
Low Yield Incomplete imine formation before reduction.Increase stirring time for imine formation to 3-4 hours and confirm completion by TLC before adding NaBH₄.
Aldehyde was reduced to alcohol.Ensure NaBH₄ is added slowly at 0-5 °C. Premature or rapid addition at higher temperatures can favor aldehyde reduction.
Product Contaminated with Starting Aldehyde Insufficient reducing agent or reaction time.Ensure 1.2 equivalents of NaBH₄ are used. Increase the reduction reaction time to 3-4 hours.
Emulsion during Extraction -Add more brine to the separatory funnel to help break the emulsion. Gentle swirling is preferred over vigorous shaking.

Conclusion

The reductive amination protocol described provides a reliable, high-yield, and scalable method for the synthesis of this compound. By understanding the underlying mechanism and adhering to the stepwise addition of the reducing agent, competing side reactions are minimized, leading to a clean product and simplifying purification. This robust procedure is well-suited for applications in medicinal chemistry and process development.

References

  • Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Imines – Properties, Formation, Reactions, and Mechanisms. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. Retrieved from [Link]

  • JoVE. (n.d.). Aldehydes and Ketones with Amines: Imine Formation Mechanism. Retrieved from [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2009). Reductive amination of aldehydes and ketones by NaBH4 using carbon-based solid acid (CBSA) as catalyst. Taylor & Francis Online. Retrieved from [Link]

  • Leah4sci. (2019). Synthesis of Imines from Primary Amines and Carbonyl Compounds. YouTube. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Imines from Aldehydes and Ketones with Primary Amines. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Veisi, H., & Ghorbani-Vaghei, R. (2010). Direct reductive amination of carbonyl compounds using sodium borohydride-silica chloride. ResearchGate. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. ACS Publications. Retrieved from [Link]

  • Zhang, L., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers. Retrieved from [Link]

  • GlaxoSmithKline. (n.d.). Reductive Amination Reagent Guide. Retrieved from [Link]

  • Tarasenko, E. A., & Galkin, K. I. (2021). One-pot amination of aldehydes and ketones over heterogeneous catalysts for production of secondary amines. Taylor & Francis Online. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Leah4sci. (2019). Synthesis of Secondary Amines. YouTube. Retrieved from [Link]

  • Miriyala, B., Bhattacharyya, S., & Williamson, J. S. (2004). A highly chemoselective reductive mono-alkylation of ammonia. Tetrahedron. Retrieved from [Link]

  • Kurosawa, W., Kan, T., & Fukuyama, T. (2002). Preparation of Secondary Amines from Primary Amines via 2-Nitrobenzenesulfonamides: N-(4-Methoxybenzyl)-3-phenylpropylamine. Organic Syntheses. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones Using Sodium Triacetoxyborohydride as a General and Selective Reducing Agent. The Journal of Organic Chemistry. Retrieved from [Link]

  • Fisher, G. B., Lee, L., & Klettke, F. W. (1994). A Facile New Synthesis of Aldehyde Enamines in High Yield and High Purity. Synthetic Communications. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing unsymmetric secondary tert-butylamines in the liquid phase.
  • Boston University. (2011). Reductive Amination Reaction. Retrieved from [Link]

  • Sharma, S., et al. (2014). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. NIH National Library of Medicine. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
  • Google Patents. (n.d.). A new synthesis process of tert-butylamine.
  • ResearchGate. (n.d.). Schematic of the 25I-NBOMe synthesis process. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): Clinical Case with Unique Confirmatory Testing. Retrieved from [Link]

  • Wikipedia. (n.d.). 25I-NBOMe. Retrieved from [Link]

  • Master Organic Chemistry. (2025). The Gabriel Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Semi-preparative synthesis of (S)-1-methoxypropan-2-amine (S)-2d. Retrieved from [Link]

  • Kyriakou, C., et al. (2015). NBOMe: new potent hallucinogens – pharmacology, analytical methods, toxicities, fatalities: a review. European Review for Medical and Pharmacological Sciences. Retrieved from [Link]

  • ResearchGate. (n.d.). Characterization of Eleven 2,5-Dimethoxy-N-(2-methoxybenzyl)-phenethylamine (NBOMe) Derivatives.... Retrieved from [Link]

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Application Notes and Protocols for the Development of Analytical Standards for N-(2-Methoxybenzyl)-2-methylpropan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the development of analytical standards for the novel compound N-(2-Methoxybenzyl)-2-methylpropan-2-amine. As a secondary amine with both aromatic and aliphatic moieties, a multi-faceted analytical approach is essential for its complete characterization. These application notes are designed for researchers, scientists, and drug development professionals, offering detailed protocols for identification, purity profiling, and assay, underpinned by principles of scientific integrity and regulatory compliance. The methodologies described herein are intended as a robust starting point for the validation of analytical procedures for this compound, ensuring the generation of reliable and reproducible data for quality control and regulatory submissions.

Introduction

This compound is a secondary amine featuring a sterically hindered tert-butyl group and a methoxy-substituted benzyl group. While this specific molecule is not widely documented in current literature, its structural motifs are common in pharmacologically active compounds and synthetic intermediates. The N-(2-methoxybenzyl) group, for instance, is known to confer specific receptor affinities in certain classes of psychoactive compounds.[1][2][3][4] The development of robust analytical standards is therefore a critical first step in the evaluation of its chemical properties, stability, and potential applications.

The purpose of this guide is to establish a comprehensive analytical control strategy for this compound. This involves unambiguous structural elucidation, quantification of the pure substance (assay), and the identification and control of impurities. The protocols are designed to be self-validating, with an emphasis on the scientific rationale behind each experimental choice.

Physicochemical Properties (Predicted)

A thorough understanding of the physicochemical properties of a compound is fundamental to the development of analytical methods. Based on its structure, the following properties for this compound can be predicted:

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C12H19NOFrom structural analysis
Molecular Weight 193.29 g/mol From molecular formula
Appearance Likely a colorless to pale yellow oil or low melting solidCommon for secondary amines of this molecular weight
Solubility Soluble in organic solvents (e.g., methanol, acetonitrile, dichloromethane). Sparingly soluble in water.Presence of a large hydrophobic benzyl and tert-butyl group, with a polar amine and ether group.
pKa ~9-10Typical for a secondary amine.
UV Chromophore YesThe 2-methoxybenzyl group will exhibit UV absorbance.

Structural Elucidation and Identification

Unambiguous identification of this compound is the cornerstone of its analytical standard. A combination of spectroscopic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic compounds.[5][6][7][8] Both ¹H and ¹³C NMR should be performed to confirm the identity and structure.

Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Analysis: Process the spectra and assign the chemical shifts, multiplicities, and integrations.

Expected ¹H NMR Spectral Data (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.2-7.4m2HAr-H Aromatic protons
~6.8-7.0m2HAr-H Aromatic protons
~3.8s3H-OCHMethoxy group protons
~3.7s2HAr-CH ₂-NBenzyl methylene protons
~1.2s9H-C(CH ₃)₃tert-Butyl group protons
Variablebr s1HN-H Secondary amine proton (may be broad and exchangeable)

Expected ¹³C NMR Spectral Data (in CDCl₃):

Chemical Shift (δ, ppm)Assignment
~157C -OCH₃
~130-132Quaternary Ar-C
~128-130Ar-C H
~120Ar-C H
~110Ar-C H
~55-OC H₃
~52Ar-C H₂-N
~50-C (CH₃)₃
~29-C(C H₃)₃
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for the identification of volatile and semi-volatile compounds and can serve as a confirmatory identification test.[9][10][11]

Protocol for GC-MS Analysis:

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in methanol or ethyl acetate.

  • GC-MS Conditions:

    • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or equivalent).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-450 amu.

  • Data Analysis: The retention time and the mass spectrum should be characteristic of the compound. The mass spectrum should show a molecular ion peak (m/z 193) and characteristic fragmentation patterns (e.g., loss of a methyl group, tert-butyl group, or the methoxybenzyl fragment).

Purity Determination and Assay

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the preferred technique for purity determination and assay.

HPLC Method for Purity and Assay

Given the basic nature of the amine, a reversed-phase HPLC method with a buffered mobile phase is recommended to ensure good peak shape and reproducibility.[12]

Protocol for HPLC Analysis:

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Gradient:

      Time (min) %A %B
      0 90 10
      20 10 90
      25 10 90
      26 90 10

      | 30 | 90 | 10 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: UV at 272 nm (based on the methoxybenzyl chromophore).

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Solution (for Assay): Accurately weigh about 10 mg of the reference standard and dissolve in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water to get a 1 mg/mL solution.

    • Sample Solution (for Purity and Assay): Prepare in the same manner as the standard solution.

  • Calculation for Assay:

    • Assay (%) = (Area_sample / Area_standard) * (Conc_standard / Conc_sample) * 100

  • Calculation for Purity:

    • Purity (%) = (Area_main_peak / Sum_of_all_peak_areas) * 100

Rationale for Method Parameters:

  • A C18 column is a versatile stationary phase for moderately polar compounds.

  • A gradient elution is employed to ensure the elution of any potential impurities with a wide range of polarities.

  • Trifluoroacetic acid is used as an ion-pairing agent to improve the peak shape of the basic amine.

  • UV detection at 272 nm is chosen as a wavelength where the methoxybenzyl group is expected to have significant absorbance.

Forced Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of the molecule and to ensure that the developed HPLC method is stability-indicating.[13][14][15][16][17] The goal is to achieve 5-20% degradation of the active substance.[14]

Workflow for Forced Degradation Studies:

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis (0.1 M HCl, 60°C) HPLC HPLC-UV/DAD Analysis Acid->HPLC Base Base Hydrolysis (0.1 M NaOH, 60°C) Base->HPLC Oxidation Oxidation (3% H2O2, RT) Oxidation->HPLC Thermal Thermal Degradation (80°C, solid state) Thermal->HPLC Photolytic Photolytic Degradation (ICH Q1B light exposure) Photolytic->HPLC PeakPurity Peak Purity Assessment (Diode Array Detector) HPLC->PeakPurity MassBalance Mass Balance Calculation PeakPurity->MassBalance DegradationPathways Identify Degradation Pathways MassBalance->DegradationPathways StabilityIndicating Confirm Stability-Indicating Nature of HPLC Method MassBalance->StabilityIndicating Sample This compound Sample Sample->Acid Expose to stress Sample->Base Expose to stress Sample->Oxidation Expose to stress Sample->Thermal Expose to stress Sample->Photolytic Expose to stress

Caption: Workflow for Forced Degradation Studies.

Protocol for Forced Degradation:

  • Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60 °C and analyze at appropriate time points (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60 °C and analyze at appropriate time points.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature and analyze at appropriate time points.

  • Thermal Degradation: Store the solid compound in an oven at 80 °C. Dissolve and analyze at appropriate time points.

  • Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples by the developed HPLC method. Use a photodiode array (PDA) detector to assess peak purity of the main peak in the presence of degradation products.

Conclusion

The analytical protocols detailed in this document provide a comprehensive framework for the characterization and quality control of this compound. The combination of spectroscopic and chromatographic techniques ensures unambiguous identification and accurate quantification. The forced degradation studies are crucial for establishing the stability-indicating nature of the primary analytical method, which is a key regulatory requirement. These application notes serve as a foundational guide for any researcher or organization involved in the synthesis, development, or analysis of this compound.

References

  • Braden, M. R., et al. (2006). Molecular pharmacology of 25I-NBOMe. LJMU Research Online.
  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2014). Risk Assessment Report of a new psychoactive substance: 2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine (25I-NBOMe).
  • Casale, J. F., & Hays, P. A. (2014). Analysis of 25I-NBOMe, 25B-NBOMe, 25C-NBOMe and other dimethoxyphenyl-N-[(2-methoxyphenyl) methyl]ethanamine derivatives on blotter paper.
  • Kavanagh, P., et al. (2014). Characterization of Eleven 2,5-Dimethoxy-N-(2-methoxybenzyl)-phenethylamine (NBOMe) Derivatives and Differentiation from their 3-and 4-Methoxybenzyl Analogues -Part II.
  • SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • European Pharmaceutical Review. (2017). GC-MS applications in pharmaceutical analysis. Retrieved from [Link]

  • TechnoPharmaSphere. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]

  • Emery Pharma. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Retrieved from [Link]

  • Wikipedia. (n.d.). para-Methoxymethamphetamine. Retrieved from [Link]

  • OMICS International. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. Retrieved from [Link]

  • European Medicines Agency (EMA). (2025). ICH Q1 Guideline on stability testing of drug substances and drug products. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • PubMed. (n.d.). Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, January 18). Proton NMR Spectroscopy - How To Draw The Structure Given The Spectrum [Video]. YouTube. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Pharmaceutical Applications of Gas Chromatography. Retrieved from [Link]

  • ACS Publications. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. Retrieved from [Link]

  • SGS. (n.d.). Forced Degradation Testing. Retrieved from [Link]

  • Chromatography Online. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Retrieved from [Link]

  • Dr. B. B. Hegde First Grade College, Kundapura. (n.d.). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Retrieved from [Link]

  • Drawell. (n.d.). 9 Key Gas Chromatography Applications in Pharmaceuticals Analysis. Retrieved from [Link]

  • University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]

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Application Note: Quantitative Analysis of N-(2-Methoxybenzyl)-2-methylpropan-2-amine using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and quantification of N-(2-Methoxybenzyl)-2-methylpropan-2-amine. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for purity assessment, impurity profiling, and stability testing.[1] The methodology outlined herein is grounded in established principles of analytical chemistry and adheres to validation standards set forth by the International Council for Harmonisation (ICH).[2][3][4]

Introduction

This compound is a secondary amine whose accurate quantification is critical in pharmaceutical development and manufacturing.[1][5] Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for volatile and semi-volatile compounds, offering high sensitivity and specificity.[1][6][7] This document provides a comprehensive, step-by-step protocol for its analysis, including sample preparation, instrument configuration, and method validation.

The primary challenge in analyzing amines by GC is their potential for poor peak shape and low volatility due to their polar nature.[8][9][10] This method is optimized to overcome these issues without requiring chemical derivatization, thereby simplifying the workflow.

Experimental Methodology

Materials and Reagents
  • Analyte: this compound reference standard (≥98% purity)

  • Solvent: Dichloromethane (DCM), HPLC or GC grade

  • Internal Standard (IS): (Optional but recommended) A structurally similar compound not present in the sample, e.g., N-(4-Methoxybenzyl)-2-methylpropan-2-amine.

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined caps.[11]

Instrumentation

A standard GC-MS system equipped with a split/splitless injector and a quadrupole mass analyzer was used.

ComponentSpecificationRationale
GC System Agilent 7890A or equivalentProvides robust and reproducible chromatographic separation.
MS Detector Agilent 5975C or equivalentQuadrupole detector offers excellent sensitivity and selectivity for quantitative work.
Autosampler Agilent 7693 or equivalentEnsures high precision and throughput.
GC Column Agilent DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar 5% phenyl-methylpolysiloxane column is a versatile choice for a wide range of semi-volatile compounds and provides good peak shape for amines.[10]
Carrier Gas Helium (99.999% purity)Inert carrier gas providing optimal separation efficiency.[10]
Sample and Standard Preparation Protocol

Causality: The goal of sample preparation is to dissolve the analyte in a suitable volatile solvent, ensuring it is free of particulate matter before injection.[11] Dichloromethane is chosen for its volatility and ability to dissolve the target analyte.

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.

  • Internal Standard Stock (1000 µg/mL): If used, prepare a separate stock solution of the internal standard in the same manner.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution. A typical concentration range would be 1, 5, 10, 25, 50, and 100 µg/mL in dichloromethane. If using an internal standard, spike each calibration level with a constant concentration (e.g., 10 µg/mL).

  • Sample Preparation: Dissolve the sample matrix containing the analyte in dichloromethane to achieve a theoretical concentration within the calibration range.

  • Final Preparation: Transfer the final solutions to 2 mL autosampler vials for analysis.[11]

GC-MS Instrumental Parameters

Causality: The chosen parameters are designed to ensure the analyte is efficiently vaporized and separated from other components, leading to a sharp, symmetrical peak and reproducible fragmentation in the mass spectrometer.

ParameterSettingJustification
Injector Splitless Mode, 250 °CSplitless injection is used for trace-level analysis to maximize analyte transfer to the column. The temperature ensures rapid volatilization without thermal degradation.
Injection Volume 1 µLA standard volume for capillary GC.
Oven Program Initial: 100 °C (hold 1 min) Ramp: 15 °C/min to 280 °C Hold: 5 minThe initial temperature allows for solvent focusing. The ramp rate provides a good balance between separation efficiency and analysis time. The final hold ensures elution of any less volatile compounds.
MS Transfer Line 280 °CPrevents condensation of the analyte between the GC and MS.
Ion Source Electron Ionization (EI), 230 °CEI is a robust, universal ionization technique that produces reproducible fragmentation patterns for library matching and structural elucidation.[7][12]
Quadrupole Temp 150 °CStandard operating temperature.
Acquisition Mode Full Scan (m/z 40-450) & SIMFull Scan mode is used for initial identification and purity checks. Selected Ion Monitoring (SIM) is used for high-sensitivity quantification.

Data Analysis and Results

Analyte Identification

The identity of this compound is confirmed by its retention time and its mass spectrum. The Electron Ionization (EI) will cause the molecule to fragment in a predictable manner.

Predicted Fragmentation: The mass spectrum is expected to be dominated by fragments resulting from cleavage of the C-C and C-N bonds. The most characteristic fragment is the iminium ion formed by alpha-cleavage, which is a common pathway for amines.[13]

  • Molecular Ion [M]+: m/z 193

  • Base Peak (Predicted): m/z 121 (the methoxybenzyl cation, [C₈H₉O]⁺)

  • Other Key Fragments: m/z 72 (iminium ion from the tert-butylamine side, [C₄H₁₀N]⁺), m/z 91 (tropylium ion from benzyl rearrangement).

Quantitative Analysis

For quantification, Selected Ion Monitoring (SIM) mode provides superior sensitivity and selectivity compared to full scan mode.[6]

Ion (m/z)Role
121 Quantifier Ion (Highest abundance, characteristic)
193 Qualifier Ion 1 (Molecular ion)
72 Qualifier Ion 2 (Confirms the amine side chain)

A calibration curve is constructed by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards. The concentration of the analyte in unknown samples is then determined from this curve.

Method Validation Protocol

To ensure the method is fit for its intended purpose, it must be validated according to ICH Q2(R2) guidelines.[2][3] The following performance characteristics should be evaluated.

System Suitability

Before each analytical run, a system suitability standard (e.g., a mid-point calibration standard) is injected multiple times (n=5).

ParameterAcceptance CriteriaRationale
Peak Area %RSD ≤ 2.0%Demonstrates the precision of the injection and detection system.[4]
Retention Time %RSD ≤ 1.0%Confirms the stability of the chromatographic separation.
Peak Tailing Factor 0.8 - 1.5Ensures good peak shape, which is critical for accurate integration.
Validation Parameters

The method should be validated for linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and specificity.[4][14]

ParameterProtocolAcceptance Criteria
Linearity Analyze calibration standards at 6 concentration levels. Plot response vs. concentration.Correlation coefficient (r²) ≥ 0.995
Accuracy Spike a known matrix with the analyte at 3 levels (e.g., 80%, 100%, 120% of target conc.). Analyze in triplicate.Mean recovery of 98.0% to 102.0% at each level.[15]
Precision Repeatability: 6 replicate injections of one sample. Intermediate: Repeat on a different day with a different analyst.%RSD ≤ 2.0% for repeatability. %RSD ≤ 3.0% for intermediate precision.
LOD & LOQ Determined from the standard deviation of the response and the slope of the calibration curve.LOD: S/N ≥ 3 LOQ: S/N ≥ 10
Specificity Analyze a blank matrix and a matrix spiked with potential impurities.No interfering peaks at the retention time of the analyte.

Workflow and Data Logic Diagrams

The following diagrams illustrate the logical flow of the analytical process.

GCMS_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting Sample Receive Sample Sample_Prep Prepare Sample Solution Sample->Sample_Prep Std_Prep Prepare Standards & Calibration Curve GCMS_Setup GC-MS System Setup & System Suitability Std_Prep->GCMS_Setup Sample_Prep->GCMS_Setup Acquire Acquire Data (Full Scan / SIM) GCMS_Setup->Acquire Process Process Chromatograms (Integration) Acquire->Process Quantify Quantify Analyte (Using Calibration Curve) Process->Quantify Report Generate Final Report Quantify->Report

Caption: High-level workflow from sample receipt to final report.

Fragmentation_Pathway Molecule This compound (m/z 193) Frag1 [Methoxybenzyl Cation] m/z 121 (Base Peak) Molecule->Frag1 α-cleavage Frag2 [Iminium Ion] m/z 72 Molecule->Frag2 α-cleavage Frag3 [Tropylium Ion] m/z 91 Frag1->Frag3 rearrangement

Caption: Predicted EI fragmentation pathway for the target analyte.

Conclusion

This application note provides a comprehensive and scientifically grounded GC-MS method for the analysis of this compound. The protocol is designed to be robust, sensitive, and specific, making it suitable for routine quality control and research applications in the pharmaceutical industry. Adherence to the outlined validation procedures will ensure that the method is fit for purpose and generates reliable, high-quality data.

References

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  • ResearchGate. (n.d.). Characterization of Eleven 2,5-Dimethoxy-N-(2-methoxybenzyl) phenethylamine (NBOMe) Derivatives and Differentiation from their 3- and 4-Methoxybenzyl Analogues - Part I.

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N-(2-Methoxybenzyl)-2-methylpropan-2-amine as a precursor for pharmaceutical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-(2-Methoxybenzyl)-2-methylpropan-2-amine: Synthesis, Characterization, and Application as a Pharmaceutical Precursor

Authored by: A Senior Application Scientist

Abstract

This comprehensive technical guide provides detailed application notes and protocols for the synthesis, characterization, and utilization of this compound. This compound serves as a valuable precursor in pharmaceutical synthesis, primarily acting as a protected form of tert-butylamine, a crucial building block in many active pharmaceutical ingredients (APIs). The 2-methoxybenzyl (OMB) group offers specific advantages as a protecting group, including stability under various conditions and selective cleavage pathways. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and robust, self-validating protocols.

Introduction: The Strategic Role of this compound

In the intricate landscape of multi-step pharmaceutical synthesis, the transient masking of reactive functional groups is a cornerstone of success. Amines, being nucleophilic and basic, often require protection to prevent unwanted side reactions. The choice of a protecting group is critical, dictated by its stability to a range of reaction conditions and, most importantly, the orthogonality of its removal.

This compound is a secondary amine that serves as a stable, protected precursor to tert-butylamine. The tert-butyl moiety is a key pharmacophore in a variety of drugs, valued for its steric bulk which can enhance receptor selectivity and improve pharmacokinetic profiles. The N-(2-methoxybenzyl) group, an ortho-methoxybenzyl (OMB) group, is employed as a robust protecting group for the amine functionality.

Causality of Experimental Choice: Why the 2-Methoxybenzyl Group?

The selection of the 2-methoxybenzyl group over the more common para-methoxybenzyl (PMB) or unsubstituted benzyl (Bn) groups is a strategic decision rooted in its unique electronic and steric properties. The ortho-methoxy substituent influences the stability and cleavage of the C-N bond, offering alternative deprotection pathways compared to its isomers. While PMB groups are readily cleaved under oxidative conditions, and Bn groups are typically removed by hydrogenolysis, the OMB group's reactivity can be tuned, providing an additional layer of synthetic flexibility. This guide will detail the synthesis of this precursor and demonstrate its utility through a detailed deprotection protocol, liberating the critical tert-butylamine nucleus for subsequent elaboration in a synthetic route.

Physicochemical and Safety Data

A thorough understanding of the physical properties and safety hazards of the precursor and its reagents is paramount for successful and safe experimentation.

Properties of this compound

Below is a summary of the key physicochemical properties for the title compound, with some values estimated based on analogous structures like N-benzylamine.

PropertyValueSource/Basis
Molecular Formula C₁₂H₁₉NO-
Molecular Weight 193.29 g/mol -
Appearance Colorless to pale yellow oil (Predicted)Analogy to N-benzylamine[1]
Boiling Point > 200 °C (Predicted)Higher than Benzylamine (185 °C) due to increased molecular weight[1][2]
Solubility Soluble in common organic solvents (e.g., ethanol, methanol, DCM, ether)Common for N-benzylamines
pKa ~9-10 (Predicted for conjugate acid)Typical for secondary amines
Safety Information for Key Reagents

All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn.

ReagentKey HazardsRecommended Precautions
2-Methoxybenzaldehyde Skin and serious eye irritant. May cause respiratory irritation.Avoid inhalation of vapors. Prevent contact with skin and eyes.[3]
tert-Butylamine Highly flammable liquid and vapor. Toxic if inhaled. Causes severe skin burns and eye damage.Keep away from heat and ignition sources. Use in a well-ventilated area. Handle with extreme care.[4]
Sodium Borohydride Toxic if swallowed. Causes severe skin burns and eye damage. In contact with water, releases flammable gases.Handle in a dry environment. Avoid contact with water and acids.
Palladium on Carbon (Pd/C) Flammable solid. May be pyrophoric when dry.Handle with care, do not allow to dry completely. Keep away from ignition sources.

Synthesis of this compound via Reductive Amination

The most efficient and widely adopted method for the synthesis of N-alkylated benzylamines is reductive amination.[5][6] This one-pot procedure involves the initial formation of an imine from an aldehyde and a primary amine, followed by in-situ reduction to the corresponding secondary amine.

Reaction Principle and Mechanism

The reaction proceeds in two key steps:

  • Imine Formation: The nucleophilic tert-butylamine attacks the electrophilic carbonyl carbon of 2-methoxybenzaldehyde. This is followed by dehydration to form the N-(2-methoxybenzylidene)propan-2-amine (an imine or Schiff base). This step is typically reversible and often acid-catalyzed to facilitate the dehydration.

  • Reduction: A reducing agent, such as sodium borohydride (NaBH₄), is introduced to reduce the C=N double bond of the imine to a C-N single bond, yielding the final secondary amine product.

Caption: Reductive amination synthesis pathway.

Detailed Experimental Protocol

Materials:

  • 2-Methoxybenzaldehyde (1.0 eq)

  • tert-Butylamine (1.2 eq)

  • Methanol (MeOH), anhydrous

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxybenzaldehyde (e.g., 10.0 g, 73.4 mmol, 1.0 eq) in 100 mL of anhydrous methanol.

  • Amine Addition: Cool the solution to 0 °C using an ice bath. Slowly add tert-butylamine (e.g., 7.7 mL, 88.1 mmol, 1.2 eq) to the stirred solution. Allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature and stir for an additional 1 hour to facilitate imine formation.

  • Reduction: Cool the reaction mixture back down to 0 °C. In small portions, carefully add sodium borohydride (e.g., 4.16 g, 110.1 mmol, 1.5 eq) over 30 minutes. Causality: The portion-wise addition at low temperature is crucial to control the exothermic reaction and prevent the uncontrolled release of hydrogen gas.

  • Quenching and Workup: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 hours. Monitor the reaction by TLC until the imine intermediate is consumed.

  • Carefully quench the reaction by the slow addition of 50 mL of water.

  • Extraction: Reduce the volume of the solution by approximately half using a rotary evaporator to remove most of the methanol. Transfer the aqueous residue to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (1 x 50 mL) and brine (1 x 50 mL). Causality: The bicarbonate wash removes any acidic impurities, and the brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to afford a colorless to pale yellow oil.

Characterization of the Precursor

Proper characterization is essential to confirm the identity and purity of the synthesized precursor.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_validation Purity & Identity Confirmation synthesis Reductive Amination purification Vacuum Distillation / Chromatography synthesis->purification nmr NMR Spectroscopy (¹H & ¹³C) purification->nmr ir FT-IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms confirmation Structure Confirmed Purity > 95% nmr->confirmation ir->confirmation ms->confirmation

Caption: Logical workflow for synthesis and characterization.

Expected Spectroscopic Data
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~7.2-7.4 ppm (m, 2H): Aromatic protons on the benzyl ring.

    • δ ~6.8-7.0 ppm (m, 2H): Aromatic protons on the benzyl ring.

    • δ ~3.85 ppm (s, 3H): Methoxy (-OCH₃) protons.[7]

    • δ ~3.80 ppm (s, 2H): Benzylic (-CH₂-) protons.

    • δ ~1.15 ppm (s, 9H): tert-Butyl (-C(CH₃)₃) protons.

    • A broad singlet for the N-H proton may be observed, its chemical shift being concentration-dependent.

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ ~157.5 ppm: Quaternary aromatic carbon attached to the methoxy group.

    • δ ~130-120 ppm: Aromatic CH carbons.

    • δ ~110.2 ppm: Aromatic CH carbon ortho to the methoxy group.

    • δ ~55.2 ppm: Methoxy (-OCH₃) carbon.[7]

    • δ ~52.0 ppm: Quaternary carbon of the tert-butyl group.

    • δ ~48.0 ppm: Benzylic (-CH₂-) carbon.

    • δ ~29.0 ppm: Methyl carbons of the tert-butyl group.

  • FT-IR (neat, cm⁻¹):

    • 3300-3400 (weak, broad): N-H stretch.

    • 3050-3020: Aromatic C-H stretch.

    • 2960-2850: Aliphatic C-H stretch (tert-butyl and benzylic).

    • 1600, 1490: Aromatic C=C bending.

    • 1240: Asymmetric C-O-C stretch of the methoxy group.[8]

    • 1030: Symmetric C-O-C stretch of the methoxy group.

  • Mass Spectrometry (EI):

    • m/z = 193: Molecular ion (M⁺).

    • m/z = 178: [M - CH₃]⁺, loss of a methyl group.

    • m/z = 121: [M - C₄H₉N]⁺, benzylic fragment [CH₂C₆H₄OCH₃]⁺.

Application Protocol: Deprotection to Liberate the Core Amine

The primary application of this compound in a synthetic context is to serve as a stable intermediate that can later be deprotected to unmask the tert-butylamine moiety. Catalytic hydrogenolysis is a clean and efficient method for this transformation.[9]

Principle of Catalytic Hydrogenolysis

Catalytic hydrogenolysis involves the cleavage of a chemical bond (in this case, the benzylic C-N bond) by reaction with hydrogen gas (H₂) in the presence of a metal catalyst.[9] Palladium on carbon (Pd/C) is the most common catalyst for this purpose. The reaction proceeds on the surface of the catalyst, where the N-benzyl amine and H₂ are adsorbed, leading to the cleavage of the C-N bond and formation of the deprotected amine and toluene (from the benzyl group).

Caption: N-Debenzylation via catalytic hydrogenolysis.

Detailed Deprotection Protocol

Materials:

  • This compound (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), 50% wet (5-10 mol% Pd)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)

  • Celite®

  • Three-neck round-bottom flask or hydrogenation vessel

Procedure:

  • Catalyst Charging: To a hydrogenation vessel or a heavy-walled, three-neck round-bottom flask, add 10% Pd/C (e.g., for 10.0 g of precursor, use ~0.5-1.0 g of catalyst). Causality: Using a 50% wet catalyst minimizes the risk of ignition, as dry Pd/C can be pyrophoric.

  • Substrate Addition: Dissolve this compound (e.g., 10.0 g, 51.7 mmol, 1.0 eq) in 100 mL of ethanol and add the solution to the reaction vessel.

  • Inerting the Atmosphere: Seal the vessel. Using a vacuum/inert gas manifold, carefully evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to remove all oxygen.

  • Introducing Hydrogen: Evacuate the vessel one final time and backfill with hydrogen gas from a balloon or a regulated supply. For a balloon setup, maintain a positive pressure by ensuring the balloon remains inflated.

  • Reaction: Stir the suspension vigorously at room temperature. Causality: Vigorous stirring is essential to ensure good contact between the substrate, the gaseous hydrogen, and the solid catalyst surface.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-24 hours.

  • Workup: Once the starting material is consumed, carefully purge the reaction vessel with nitrogen to remove all hydrogen gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of ethanol. Causality: Filtering through Celite® prevents fine catalyst particles from passing through the filter paper. The filter cake should not be allowed to dry completely to avoid fire risk.

  • Isolation: The filtrate contains the product, tert-butylamine, and the byproduct, 2-methylanisole, in ethanol. Due to the low boiling point of tert-butylamine (44 °C), careful fractional distillation is required to isolate the pure product.

This protocol effectively demonstrates the role of this compound as a precursor, delivering the valuable tert-butylamine building block upon deprotection for use in subsequent pharmaceutical synthesis steps.

References

  • Bull, S. D., Davies, S. G., Fenton, G., Mulvaney, A. W., Prasad, R. S., & Smith, A. D. (2000). Chemoselective oxidative debenzylation of tertiary N-benzyl amines. Journal of the Chemical Society, Perkin Transactions 1, (3), 379-380.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Deuterium-Labeled Tert-Butylamine. BenchChem Technical Guides.
  • Kadyrov, R., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Molecules, 28(4), 1845. Available from: [Link]

  • BenchChem. (2025). Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection. BenchChem Technical Guides.
  • Cheméo. (n.d.). Benzylamine. Available from: [Link]

  • Taylor & Francis Online. (2022). FTIR, NMR and UV–Visible Spectral Investigations...on Novel Bioactive Compound: The 5-(5-Nitro Furan-2-Ylmethylen), 3-N-(2-Methoxy Phenyl),2-N′- (2-Methoxyphenyl... Journal of Taibah University for Science. Available from: [Link]

  • MDPI. (2025). Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. Molecules. Available from: [Link]

Sources

Application Notes & Protocols: Characterizing Receptor Interactions with N-(2-Methoxybenzyl)-2-methylpropan-2-amine Derivatives using Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling Receptor Pharmacology with Precision

Radioligand binding assays are a cornerstone technique in pharmacology and drug discovery, offering a robust and sensitive method to quantify the interaction between a ligand and its receptor.[1][2] This application note provides a detailed guide for utilizing radioligand binding assays to characterize the binding properties of N-(2-Methoxybenzyl)-2-methylpropan-2-amine derivatives, a class of compounds known to interact with various receptor systems, particularly serotonergic receptors.[3][4] Understanding the affinity and specificity of these derivatives is crucial for elucidating their pharmacological profile and potential therapeutic applications.

This document will detail two fundamental types of radioligand binding assays: saturation binding assays to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of a radioligand, and competitive binding assays to determine the affinity (Ki) of unlabeled test compounds, such as this compound derivatives.[1][5] We will delve into the theoretical underpinnings, provide step-by-step protocols, and offer insights into data analysis and interpretation, empowering researchers to generate high-quality, reproducible data.

Foundational Principles of Radioligand Binding

The interaction between a ligand (L) and a receptor (R) is governed by the law of mass action, which at equilibrium can be described by the following equation:

[L] + [R] ⇌ [LR]

The equilibrium dissociation constant (Kd) is a measure of the affinity of the ligand for the receptor and is defined as the concentration of ligand at which 50% of the receptors are occupied at equilibrium.[2][6] A lower Kd value indicates a higher binding affinity.[6][7] The maximal number of binding sites (Bmax) represents the total concentration of receptors in the sample.[2][5]

Experimental Design: Saturation vs. Competition

Saturation Binding Assays

Saturation binding assays are performed by incubating a fixed amount of a receptor preparation with increasing concentrations of a radiolabeled ligand until equilibrium is reached.[5][8] This allows for the determination of total binding. To account for non-specific binding (binding of the radioligand to non-receptor components), a parallel set of experiments is conducted in the presence of a high concentration of an unlabeled competing ligand.[8][9] Specific binding is then calculated by subtracting non-specific binding from total binding.[5][8]

Competition Binding Assays

Competition binding assays are used to determine the affinity of an unlabeled test compound for a receptor.[10][11][12] In this setup, a fixed concentration of radioligand (typically at or below its Kd) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound.[1][8] The test compound will compete with the radioligand for binding to the receptor, leading to a decrease in the measured radioactivity. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 (inhibitory concentration 50%). The IC50 value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Visualization of Experimental Workflows

Radioligand_Binding_Assay_Workflow cluster_Preparation Phase 1: Preparation cluster_Assay Phase 2: Assay Incubation cluster_Separation Phase 3: Separation cluster_Detection Phase 4: Detection & Analysis Receptor_Prep Receptor Preparation (Membranes or Whole Cells) Incubation Incubation (Receptor + Radioligand +/- Compound) Receptor_Prep->Incubation Radioligand_Prep Radioligand Preparation (Stock Dilutions) Radioligand_Prep->Incubation Compound_Prep Test Compound Preparation (N-(2-Methoxybenzyl) derivatives) Compound_Prep->Incubation Filtration Rapid Filtration (Separates Bound from Free) Incubation->Filtration Counting Scintillation Counting (Measures Radioactivity) Filtration->Counting Data_Analysis Data Analysis (Kd, Bmax, Ki Calculation) Counting->Data_Analysis

Caption: General workflow for a radioligand binding assay.

Detailed Protocols

Part 1: Receptor Membrane Preparation

This protocol describes the preparation of cell membranes from cultured cells expressing the target receptor.

Materials:

  • Cultured cells expressing the target receptor

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4), ice-cold[13]

  • Protease inhibitor cocktail

  • Dounce homogenizer or sonicator

  • High-speed refrigerated centrifuge

  • BCA or Bradford protein assay kit

Procedure:

  • Harvest cells and wash twice with ice-cold PBS.

  • Resuspend the cell pellet in ice-cold Lysis Buffer containing a protease inhibitor cocktail.

  • Homogenize the cells using a Dounce homogenizer or sonicator on ice.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and intact cells.[13]

  • Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[13]

  • Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Lysis Buffer.

  • Repeat the centrifugation step (step 5).

  • Resuspend the final membrane pellet in a suitable Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

  • Determine the protein concentration of the membrane preparation using a BCA or Bradford assay.

  • Aliquot and store the membrane preparation at -80°C until use.

Part 2: Saturation Binding Assay

Materials:

  • Receptor membrane preparation

  • Radioligand specific for the target receptor

  • Unlabeled competing ligand (for non-specific binding)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

  • 96-well microplates

  • Scintillation vials

  • Scintillation fluid

  • Liquid scintillation counter

  • Glass fiber filters (pre-soaked in 0.3-0.5% polyethyleneimine, PEI)

  • Filtration apparatus (cell harvester)

Procedure:

  • Prepare serial dilutions of the radioligand in Assay Buffer. A typical concentration range would span from 0.1 to 10 times the expected Kd.[9]

  • In a 96-well plate, set up triplicate wells for each concentration of the radioligand for "Total Binding".

  • In a separate set of triplicate wells for each radioligand concentration, add a high concentration (at least 100-fold higher than the radioligand's Kd) of the unlabeled competing ligand for "Non-specific Binding" (NSB).

  • Add the receptor membrane preparation to all wells. The amount of membrane protein should be optimized to ensure that less than 10% of the added radioligand is bound.[9]

  • Initiate the binding reaction by adding the radioligand dilutions to the respective wells. The final assay volume is typically 200-250 µL.[13]

  • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium. This needs to be empirically determined.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.[1]

  • Wash the filters rapidly with ice-cold Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Part 3: Competition Binding Assay with this compound Derivatives

Materials:

  • Receptor membrane preparation

  • Radioligand (at a fixed concentration, typically at or below its Kd)

  • This compound derivative (test compound)

  • Unlabeled competing ligand (for non-specific binding)

  • Assay Buffer

  • 96-well microplates

  • Scintillation vials, fluid, and counter

  • Glass fiber filters and filtration apparatus

Procedure:

  • Prepare serial dilutions of the this compound derivative in Assay Buffer.

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: Receptor membranes + radioligand + Assay Buffer.

    • Non-specific Binding (NSB): Receptor membranes + radioligand + a high concentration of unlabeled competing ligand.

    • Competition: Receptor membranes + radioligand + increasing concentrations of the this compound derivative.

  • Add the receptor membrane preparation to all wells.

  • Add the serially diluted test compound or buffer/unlabeled ligand to the appropriate wells.

  • Initiate the reaction by adding the fixed concentration of radioligand to all wells.[1]

  • Incubate the plate to allow the binding to reach equilibrium.

  • Terminate the reaction and process the samples as described in the saturation binding assay protocol (steps 7-9).

Data Analysis and Interpretation

Saturation Binding Data
  • Calculate Specific Binding: For each radioligand concentration, subtract the average CPM of the non-specific binding wells from the average CPM of the total binding wells.

  • Convert CPM to Molar Concentration: Convert the specific binding CPM values to molar units (e.g., fmol/mg protein) based on the specific activity of the radioligand and the protein concentration of the membrane preparation.

  • Non-linear Regression: Plot specific binding as a function of the free radioligand concentration and fit the data using a non-linear regression model for one-site binding (hyperbola).[7][9] This will yield the Kd and Bmax values.

Saturation_Binding_Analysis Input Input Data: - Radioligand Concentrations - Total Binding (CPM) - Non-specific Binding (CPM) Calc_Specific Calculate Specific Binding (Total - Non-specific) Input->Calc_Specific Convert_Units Convert to Molar Units (fmol/mg protein) Calc_Specific->Convert_Units Plot Plot: Specific Binding vs. [Radioligand] Convert_Units->Plot Fit Non-linear Regression (One-site binding model) Plot->Fit Output Output Parameters: - Kd (Affinity) - Bmax (Receptor Density) Fit->Output

Caption: Data analysis workflow for saturation binding experiments.

Competition Binding Data
  • Calculate Percent Specific Binding: For each concentration of the test compound, calculate the percentage of specific binding relative to the control (total binding minus NSB).

  • Non-linear Regression: Plot the percent specific binding as a function of the log concentration of the test compound. Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value.

  • Calculate Ki: Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the equilibrium dissociation constant of the radioligand (determined from saturation binding experiments).

Summary of Key Parameters
ParameterDescriptionDetermined fromUnits
Kd Equilibrium dissociation constant; a measure of the radioligand's affinity. A lower value indicates higher affinity.Saturation AssaynM or pM
Bmax Maximum number of binding sites; represents the density of the receptor in the tissue preparation.Saturation Assayfmol/mg protein or sites/cell
IC50 Concentration of the competing ligand that displaces 50% of the specific radioligand binding.Competition AssayMolar (e.g., nM)
Ki Inhibition constant; the affinity of the unlabeled competing ligand for the receptor.Competition Assay (calculated from IC50)Molar (e.g., nM)

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
High Non-specific Binding - Radioligand is too hydrophobic.- Insufficient washing.- Filter binding.- Include BSA or a mild detergent in the assay buffer.[8][14]- Increase the number and volume of washes with ice-cold buffer.[14]- Pre-soak filters in PEI to reduce non-specific binding of cationic radioligands.
Low or No Specific Binding - Receptor integrity is compromised.- Inactive or degraded radioligand.- Suboptimal assay conditions.- Ensure proper storage and handling of receptor preparations.[14]- Check the age and specific activity of the radioligand.[14]- Optimize incubation time, temperature, and buffer composition.
Poor Reproducibility - Pipetting errors.- Inconsistent washing.- Ligand depletion.- Use calibrated pipettes and ensure proper mixing.- Standardize the filtration and washing steps.- Reduce the amount of receptor preparation to ensure less than 10% of the radioligand is bound.[15]

Conclusion

This application note provides a comprehensive framework for conducting radioligand binding assays to characterize this compound derivatives. By carefully following these protocols and understanding the underlying principles, researchers can obtain reliable and reproducible data on the binding affinities and receptor densities, which are critical for advancing our understanding of the pharmacology of these compounds and their potential as therapeutic agents.

References

  • Fabgennix International. Competition Assay Protocol. Available from: [Link]

  • NanoTemper Technologies. Assay setup for competitive binding measurements. Available from: [Link]

  • GraphPad Software. Analyzing Radioligand Binding Data. Available from: [Link]

  • Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. The Journal of pharmacology and experimental therapeutics, 276(3), 949–956.
  • Pollard, T. D. (2010). A guide to simple and informative binding assays. Molecular biology of the cell, 21(23), 4061–4067.
  • Gifford Bioscience. Radioligand Binding Assay. Available from: [Link]

  • Alfa Cytology. Saturation Radioligand Binding Assays. Available from: [Link]

  • Dong, C., Liu, Z., & Wang, F. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics reports, 2(1), 1–9.
  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available from: [Link]

  • Studylib. Saturation Binding Assay Guidelines: Kd & Ki Determination. Available from: [Link]

  • Dong, C., Liu, Z., & Wang, F. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-9.
  • Li, A., Liu, S., Huang, R., Ahn, S., & Lefkowitz, R. J. (2023).
  • Boder, E. T., & Wittrup, K. D. (2000). Cell-Binding Assays for Determining the Affinity of Protein-Protein Interactions: Technologies and Considerations. Methods in molecular biology (Clifton, N.J.), 134, 221–239.
  • Dong, C., Liu, Z., & Wang, F. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2, 1-9.
  • Fluidic Analytics. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Available from: [Link]

  • Shen, J., Zhang, L., Song, W., & Shen, J. (2018). The protocol of competitive binding assay.
  • Keen, M. (1995). The Problems and Pitfalls of Radioligand Binding. In: Signal Transduction Protocols (pp. 1-10). Humana Press.
  • GraphPad Software. The GraphPad Guide to Analyzing Radioligand Binding Data. Available from: [Link]

  • Rickli, A., Luethi, D., Reinisch, J., Buchy, D., Hoener, M. C., & Liechti, M. E. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology, 99, 560–569.
  • Rickli, A., Luethi, D., Reinisch, J., Buchy, D., Hoener, M. C., & Liechti, M. E. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Psilosybiini.info.

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Troubleshooting & Optimization

Improving the yield of N-(2-Methoxybenzyl)-2-methylpropan-2-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An N-(2-Methoxybenzyl)-2-methylpropan-2-amine Synthesis Technical Support Center

Introduction: Navigating the Synthesis of a Key Secondary Amine

Welcome to the technical support center for the synthesis of this compound. As a Senior Application Scientist, I understand that while the synthesis of this secondary amine via reductive amination appears straightforward, achieving high yield and purity can be challenging. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights to troubleshoot and optimize their experimental outcomes. We will move beyond simple procedural steps to explore the underlying chemical principles, ensuring that every experimental choice is deliberate and well-informed.

The primary route for this synthesis involves the reaction of 2-methoxybenzaldehyde with tert-butylamine to form an intermediate imine, which is subsequently reduced. The efficiency of this process hinges on balancing the rates of imine formation and reduction while minimizing competing side reactions.

Section 1: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is critically low. What are the most common culprits?

A low yield is typically a symptom of one or more competing processes or incomplete reactions. The most common causes are the premature reduction of the starting aldehyde and incomplete formation of the necessary imine intermediate.

  • Premature Aldehyde Reduction: The primary competing reaction is the reduction of 2-methoxybenzaldehyde to 2-methoxybenzyl alcohol. This occurs when the reducing agent is too reactive and attacks the aldehyde before it can condense with the tert-butylamine.[1][2] This is particularly problematic when using a strong reducing agent like sodium borohydride (NaBH₄) in a one-pot procedure.[2]

  • Incomplete Imine Formation: The formation of the imine from the aldehyde and amine is a reversible, equilibrium-driven process.[3] If the equilibrium is not sufficiently shifted towards the imine, a significant portion of the aldehyde will remain unreacted and susceptible to reduction, lowering the overall yield of the desired amine. Factors influencing this include solvent choice, pH, and the presence of water.

  • Reagent Stoichiometry and Quality: Incorrect molar ratios of reactants can leave starting materials unconsumed. Furthermore, the reducing agent, especially borohydrides, can degrade upon exposure to moisture or acidic conditions, losing its efficacy.

To diagnose the issue, we recommend analyzing a crude sample of your reaction mixture by TLC or GC-MS to identify the major components. The presence of a large spot/peak corresponding to 2-methoxybenzyl alcohol points to a reducing agent issue, while a large amount of unreacted 2-methoxybenzaldehyde suggests a problem with imine formation.

Troubleshooting Flowchart for Low Yield

G start Low Yield Observed check_crude Analyze Crude Reaction Mixture (TLC, GC-MS) start->check_crude major_impurity What is the major impurity? check_crude->major_impurity alcohol 2-Methoxybenzyl Alcohol major_impurity->alcohol Alcohol aldehyde Unreacted 2-Methoxybenzaldehyde major_impurity->aldehyde Aldehyde sol_alcohol1 Reducing agent is too reactive for a one-pot reaction. alcohol->sol_alcohol1 sol_aldehyde1 Imine formation is incomplete or too slow. aldehyde->sol_aldehyde1 sol_alcohol2 Switch to a milder agent like NaBH(OAc)₃ (STAB). OR Use a two-step method with NaBH₄. sol_alcohol1->sol_alcohol2 sol_aldehyde2 Allow more time for imine formation before adding reducer. Consider using a dehydrating agent (e.g., MgSO₄). Check solvent and pH. sol_aldehyde1->sol_aldehyde2

Caption: A decision tree to diagnose and solve low-yield issues.

Q2: I'm observing a significant amount of 2-methoxybenzyl alcohol as a byproduct. How can I prevent this?

This is a classic selectivity problem. Your reducing agent is not discriminating between the aldehyde (starting material) and the imine (intermediate).

The key is to use a reducing agent that is selective for the imine or iminium ion over the carbonyl group. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is an excellent choice for this purpose.[4][5] The electron-withdrawing acetate groups and steric bulk make STAB a milder reducing agent than sodium borohydride.[6] It reacts much faster with the protonated iminium ion than with the less electrophilic aldehyde, leading to a cleaner reaction and higher yield of the desired amine in a one-pot setting.[4][7]

Alternatively, if you must use sodium borohydride, you must switch to a two-step (or indirect) procedure.[2][5] First, mix the 2-methoxybenzaldehyde and tert-butylamine in a suitable solvent like methanol and stir for 1-2 hours to allow for complete imine formation. You can monitor this step by TLC. Only after the aldehyde has been consumed should you add the sodium borohydride to reduce the imine.[2]

Q3: The reaction seems to stall and doesn't go to completion. What should I investigate?

A stalled reaction can often be traced back to the stability and activity of your reducing agent.

  • pH Environment: Borohydride reagents can decompose under strongly acidic conditions. While mildly acidic conditions (pH 6-7) can catalyze imine formation, a lower pH can rapidly degrade the hydride reagent.[4] If you are using an acid catalyst, ensure it is used judiciously.

  • Solvent Choice: Ensure your solvent is anhydrous. Water can react with and consume the hydride reagent. Sodium triacetoxyborohydride is particularly sensitive to water.[2]

  • Reagent Age/Quality: Hydride reducing agents can degrade over time, especially if not stored properly under an inert atmosphere. Use a fresh bottle of the reagent if you suspect it has lost activity.

Q4: My final product is difficult to purify. What are the likely impurities and how can I remove them?

The most probable impurities are unreacted 2-methoxybenzaldehyde and the byproduct 2-methoxybenzyl alcohol. Your target product, this compound, is basic, a property that is key to its purification.

A standard acid-base extraction is highly effective:

  • After the reaction is complete, quench any remaining reducing agent carefully (e.g., with water or acetone).

  • Remove the organic solvent under reduced pressure.

  • Dissolve the residue in a water-immiscible organic solvent like ethyl acetate or dichloromethane.

  • Wash the organic layer with an acidic aqueous solution (e.g., 1M HCl). Your desired amine will be protonated and move into the aqueous layer, while the neutral aldehyde and alcohol impurities will remain in the organic layer.

  • Separate the layers. Discard the organic layer containing the impurities.

  • Basify the aqueous layer to a pH > 12 with a strong base (e.g., 2M NaOH) to deprotonate your amine, which will likely precipitate or can be extracted back into a fresh portion of organic solvent.

  • Dry the final organic extract over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent to yield the purified amine.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this reaction?

Reductive amination is a two-stage process that occurs in a single pot.[3]

  • Imine Formation: The nitrogen of the tert-butylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-methoxybenzaldehyde. This forms a hemiaminal intermediate. The hemiaminal then dehydrates (loses a molecule of water) to form a C=N double bond, which is the imine. This step is reversible and often benefits from mildly acidic conditions which help the water leave.[1]

  • Reduction: A hydride reagent (e.g., from NaBH₄ or STAB) delivers a hydride (H⁻) to the electrophilic carbon of the imine. This breaks the pi-bond of the C=N and forms the new C-H bond. A subsequent protonation of the resulting nitrogen anion (usually from the solvent or a mild acid) yields the final secondary amine product.

Mechanism of Reductive Amination

G Aldehyde 2-Methoxybenzaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine tert-Butylamine Amine->Hemiaminal Imine Imine Intermediate Hemiaminal->Imine - H₂O Product N-(2-Methoxybenzyl)- 2-methylpropan-2-amine Imine->Product + [H⁻] (Reducer) + H⁺ (Workup)

Caption: The sequential mechanism of reductive amination.

Q2: How do I choose the right reducing agent? A comparison of NaBH₄ vs. NaBH(OAc)₃.

The choice of reducing agent is the most critical decision for optimizing this synthesis. It's a trade-off between reactivity and selectivity.

FeatureSodium Borohydride (NaBH₄)Sodium Triacetoxyborohydride (STAB)
Reactivity HighModerate / Mild
Selectivity Low (reduces aldehydes and ketones)[2]High (selectively reduces imines/iminium ions)[4][5]
Optimal Use Case Two-step (indirect) method: Form imine first, then add NaBH₄.One-pot (direct) method: All reagents can be mixed together.
Common Solvents Methanol, Ethanol[2]Dichloromethane (DCM), 1,2-Dichloroethane (DCE), THF[2][5]
Water Sensitivity ModerateHigh[2]
Key Advantage Lower cost, readily available.High selectivity leads to cleaner reactions and higher yields.[6]

Expert Recommendation: For robust, high-yield synthesis of this compound, Sodium Triacetoxyborohydride (STAB) is the superior choice for a direct, one-pot procedure.[7] Its selectivity minimizes the formation of the 2-methoxybenzyl alcohol byproduct, simplifying purification and maximizing yield.

Q3: What is the optimal solvent and pH for this reaction?

The optimal conditions depend on your chosen reducing agent.

  • With STAB: A non-protic solvent like 1,2-dichloroethane (DCE) or dichloromethane (DCM) is preferred as STAB is sensitive to water and less compatible with methanol.[2][5] The reaction is often run with a small amount of acetic acid, which acts as a catalyst for imine formation without being acidic enough to significantly degrade the STAB.[4]

  • With NaBH₄ (Two-Step): Methanol is an excellent solvent for the imine formation step as it can help solvate the intermediates.[4] It is also a suitable solvent for the subsequent reduction with NaBH₄. The reaction is typically run at a neutral or very slightly acidic pH (6-7) to promote imine formation.

Q4: Can I use a one-pot procedure for this synthesis?

Yes, but only with the right reducing agent. A one-pot, or direct, reductive amination is highly efficient and is the preferred industrial method. This approach is successful when using a selective reducing agent like sodium triacetoxyborohydride (STAB) , which will not significantly reduce the aldehyde in the presence of the amine.[4][7]

Section 3: Optimized Experimental Protocols

Disclaimer: These protocols are for informational purposes. All laboratory work should be conducted with appropriate safety precautions, including personal protective equipment, and in a well-ventilated fume hood.

Protocol A: Stepwise Reductive Amination using Sodium Borohydride

This protocol minimizes alcohol byproduct formation by separating the imine formation and reduction steps.

  • Imine Formation:

    • To a round-bottom flask, add 2-methoxybenzaldehyde (1.0 eq).

    • Add anhydrous methanol (approx. 5-10 mL per mmol of aldehyde).

    • Add tert-butylamine (1.1 eq) dropwise at room temperature.

    • Stir the mixture at room temperature for 2 hours. Monitor the consumption of the aldehyde by TLC.

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (NaBH₄) (1.2 eq) portion-wise, keeping the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 3 hours or until completion (as monitored by TLC or GC-MS).

  • Work-up and Purification:

    • Follow the acid-base extraction procedure described in the Troubleshooting section (Q4).

Protocol B: Direct (One-Pot) Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This is the recommended high-yield, one-pot protocol.

  • Reaction Setup:

    • To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-methoxybenzaldehyde (1.0 eq).

    • Add an anhydrous aprotic solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approx. 5-10 mL per mmol of aldehyde).

    • Add tert-butylamine (1.1 eq) and stir for 15-20 minutes.

  • Reduction:

    • Add sodium triacetoxyborohydride (STAB) (1.2 eq) portion-wise at room temperature. The reaction may be mildly exothermic.

    • Stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Stir vigorously for 30 minutes.

    • Separate the organic layer and extract the aqueous layer twice more with the organic solvent.

    • Combine the organic layers and proceed with the acid-base extraction as described in the Troubleshooting section (Q4) for highest purity.

References

  • Myers, A. Chem 115, C-N Bond-Forming Reactions: Reductive Amination. Available at: [Link]

  • Broersen, P. J. L., Paschalidou, V., & Garcia, A. C. (2025). Electrosynthesis of benzyl-tert-butylamine via nickel-catalyzed oxidation of benzyl alcohol. Green Chemistry. Advance article. DOI: 10.1039/D4GC05171H. Available at: [Link]

  • Process for preparing unsymmetric secondary tert-butylamines in the liquid phase. (2013). Google Patents. US8445726B2.
  • tert-BUTYLAMINE. Organic Syntheses Procedure. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Available at: [Link]

  • Technique for synthesizing tert-butylamine. (2008). Google Patents. CN101108806A.
  • Simple method for preparing to tert-butyl benzyl amine. (2009). Google Patents. CN101607914A.
  • Reductive Amination - Common Conditions. The Organic Synthesis Archive. Available at: [Link]

  • Hays, P. A., Casale, J. F., & Berrier, A. L. (2012). Characterization of Eleven 2,5-Dimethoxy-N-(2-methoxybenzyl) phenethylamine (NBOMe) Derivatives and Differentiation from their 3- and 4-Methoxybenzyl Analogues - Part I. Microgram Journal, 9(2), 85-108. Available at: [Link]

  • Hays, P. A., & Casale, J. F. (2014). Characterization of Eleven 2,5-Dimethoxy-N-(2-methoxybenzyl)-phenethylamine (NBOMe) Derivatives and Differentiation from their 3-and 4-Methoxybenzyl Analogues -Part II. Microgram Journal, 11(1-4). Available at: [Link]

  • Rickli, A., et al. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology, 99, 546-553. Available at: [Link]

  • Kamińska, K., Świt, P., & Malek, K. (2021). 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOME): A Harmful Hallucinogen Review. Journal of Analytical Toxicology, 44(9), 947-956. Available at: [Link]

  • Process for preparing benzylated amines. (2007). Google Patents. EP1838658A1.
  • Ananikov, V. P., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Molecules, 28(4), 1833. Available at: [Link]

  • Reductive amination. Wikipedia. Available at: [Link]

  • Benzylamines. Organic Chemistry Portal. Available at: [Link]

  • Willson, F. G., & Wheeler, T. S. (1928). Benzylaniline. Organic Syntheses, 8, 38. DOI: 10.15227/orgsyn.008.0038. Available at: [Link]

  • Elucidating the Critical Attributes of Sodium Triacetoxyborohydride to Tune Glycoconjugation via Reductive Amination. (2025). Bioconjugate Chemistry. Available at: [Link]

  • Reductive Amination of Triacetoneamine with n-Butylamine Over Cu–Cr–La/γ-Al2O3. (2025). ResearchGate. Available at: [Link]

  • Johnson, L. A., et al. (2014). 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): Clinical Case with Unique Confirmatory Testing. Journal of analytical toxicology, 38(8), 562-8. Available at: [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. Available at: [https://www.organic-chemistry.org/abstracts/lit2/0 reductive-amination.shtm]([Link] reductive-amination.shtm)

  • Bis(3-(((4-methoxybenzyl)oxy)methyl)-5,6-dihydro-1,4-dithiin-2-yl)methanol. (2021). MDPI. Available at: [Link]

Sources

Side-product identification in N-(2-Methoxybenzyl)-2-methylpropan-2-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of N-(2-Methoxybenzyl)-2-methylpropan-2-amine. It provides in-depth troubleshooting advice and frequently asked questions to address common challenges and side-product formation encountered during its synthesis. This guide is structured to explain the underlying chemical principles of the observed issues and to offer practical, field-proven solutions.

Introduction to the Synthesis and its Challenges

This compound is typically synthesized via one of two primary routes: reductive amination of 2-methoxybenzaldehyde with tert-butylamine, or N-alkylation of tert-butylamine with a 2-methoxybenzyl halide. Both methods are effective but are susceptible to the formation of specific side-products that can complicate purification and compromise the final product's purity. The significant steric hindrance of the tert-butyl group plays a crucial role in the reaction kinetics and the distribution of products.

Troubleshooting Guide: Side-Product Identification and Mitigation

This section addresses the most common issues encountered during the synthesis of this compound, providing a systematic approach to identifying and resolving them.

Issue 1: Presence of a Lower Retention Time Impurity by GC-MS, Identified as 2-Methoxybenzyl Alcohol

Q1: During the GC-MS analysis of my crude product from a one-pot reductive amination, I observe a significant peak corresponding to the mass of 2-methoxybenzyl alcohol. Why is this happening, and how can I prevent it?

A1: The formation of 2-methoxybenzyl alcohol is a classic example of a competing reduction reaction. In a reductive amination, the desired pathway is the formation of an imine intermediate from 2-methoxybenzaldehyde and tert-butylamine, which is then reduced to the target secondary amine. However, the reducing agent can also directly reduce the starting aldehyde to the corresponding alcohol.

Causality: The primary reason for this side reaction is the slow formation of the imine. The nucleophilic attack of the amine on the aldehyde's carbonyl carbon is sterically hindered by the bulky tert-butyl group of tert-butylamine.[1][2] If the imine concentration is low when the reducing agent is present, the aldehyde becomes a more likely target for reduction. This is particularly problematic when using a strong reducing agent like sodium borohydride in a one-pot procedure.

Mitigation Strategies:

  • Two-Step Reductive Amination: Separate the imine formation from the reduction step. First, stir the 2-methoxybenzaldehyde and tert-butylamine together in a suitable solvent (e.g., methanol or an aprotic solvent with a dehydrating agent like molecular sieves) until the formation of the imine is complete, which can be monitored by TLC or LC-MS.[3] Only then, add the reducing agent. This ensures that the concentration of the starting aldehyde is minimized before the reduction begins.

  • Choice of Reducing Agent: Utilize a milder and more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended for one-pot reductive aminations.[3][4] Its steric bulk and reduced reactivity make it selective for the reduction of the protonated imine (iminium ion) over the starting aldehyde.

  • Catalytic Hydrogenation: Employing catalytic hydrogenation (e.g., H₂ gas with a Raney Nickel or Palladium on carbon catalyst) can also be a cleaner alternative that often avoids the reduction of the starting aldehyde under neutral conditions.[3]

Issue 2: A High Molecular Weight Impurity is Detected, Suggesting Over-Alkylation

Q2: My LC-MS results show a peak with a mass corresponding to the addition of a second 2-methoxybenzyl group. How is this tertiary amine forming, and what are the best ways to avoid it?

A2: The formation of the tertiary amine, N,N-bis(2-methoxybenzyl)-tert-butylamine, is a result of over-alkylation. This occurs when the newly formed secondary amine product, this compound, acts as a nucleophile and reacts with another molecule of the alkylating agent.

Causality:

  • In N-Alkylation Reactions: This is a very common side-product when using reactive alkylating agents like 2-methoxybenzyl chloride or bromide. The product amine can be more nucleophilic than the starting tert-butylamine, leading to a second alkylation.

  • In Reductive Amination: While less common, it can still occur. The secondary amine product can react with remaining 2-methoxybenzaldehyde to form an iminium ion, which is then reduced to the tertiary amine.

Mitigation Strategies:

  • Control Stoichiometry: Carefully control the stoichiometry of your reactants. Use a slight excess of the amine (tert-butylamine) relative to the aldehyde or alkyl halide. This increases the probability of the electrophile reacting with the primary amine rather than the secondary amine product.

  • Slow Addition: Add the aldehyde or alkyl halide slowly to the reaction mixture containing the tert-butylamine. This maintains a low concentration of the electrophile throughout the reaction, further favoring the reaction with the more abundant primary amine.

  • Reaction Conditions: For N-alkylation, lower reaction temperatures can help to control the rate of the second alkylation.

Issue 3: Incomplete Reaction and Presence of Starting Materials

Q3: My final product is contaminated with unreacted 2-methoxybenzaldehyde and/or tert-butylamine. What are the likely causes of an incomplete reaction?

A3: Incomplete reactions are often due to suboptimal reaction conditions or deactivation of reagents.

Causality:

  • Inefficient Imine Formation: In reductive amination, the equilibrium for imine formation may not be favorable. This is exacerbated by the steric hindrance of tert-butylamine and the presence of water, which can hydrolyze the imine back to the starting materials.

  • Insufficient Reducing Agent: The reducing agent may have been insufficient in quantity or may have decomposed due to moisture.

  • Poorly Reactive Alkylating Agent: In N-alkylation, the 2-methoxybenzyl halide may be of poor quality or the reaction conditions (solvent, temperature, base) may not be suitable for the SN2 reaction to proceed to completion.

Mitigation Strategies:

  • Drive Imine Formation: To push the equilibrium towards the imine, add a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves to the reaction mixture.[5] A catalytic amount of a mild acid, like acetic acid, can also be used to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.[5]

  • Ensure Potent Reagents: Use freshly opened or properly stored reducing agents. Ensure all glassware is dry. For N-alkylation, use a high-purity alkyl halide.

  • Optimize Reaction Time and Temperature: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. If the reaction is sluggish, a moderate increase in temperature may be necessary, but be mindful of potential side reactions.

Frequently Asked Questions (FAQs)

Q4: What is the best method for purifying the crude this compound?

A4: A combination of acid-base extraction and column chromatography is typically effective.

  • Acid-Base Extraction: Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic solution with an acidic aqueous solution (e.g., 1M HCl). The basic amine product and any unreacted tert-butylamine will be protonated and move into the aqueous layer, while neutral impurities like 2-methoxybenzyl alcohol and the starting aldehyde will remain in the organic layer. Separate the aqueous layer and then basify it (e.g., with 1M NaOH or saturated sodium bicarbonate solution) to deprotonate the amine, which can then be extracted back into an organic solvent.[6]

  • Column Chromatography: If further purification is needed, column chromatography on silica gel can be used. However, the basicity of amines can lead to poor separation and tailing on standard silica gel. To mitigate this, the silica gel can be pre-treated with a base (e.g., by making a slurry with a solvent containing 1-2% triethylamine) before packing the column.

Q5: What are the characteristic NMR and MS signatures I should look for to identify the main product and its key side-products?

A5: The following table summarizes the expected analytical data for the target compound and its most common impurities.

CompoundKey ¹H NMR Signals (CDCl₃, δ ppm)Key ¹³C NMR Signals (CDCl₃, δ ppm)Mass Spectrometry (EI-MS) m/z
This compound (Product) Aromatic protons (4H), singlet for OCH₃ (~3.8 ppm), singlet for benzyl CH₂ (~3.7 ppm), singlet for tert-butyl CH₃ (9H, ~1.1 ppm)Aromatic carbons, OCH₃ (~55 ppm), benzyl CH₂ (~50 ppm), quaternary C of tert-butyl (~50 ppm), CH₃ of tert-butyl (~29 ppm)M⁺, characteristic fragments at m/z 121 (methoxybenzyl cation) and 91 (tropylium ion).[7]
2-Methoxybenzyl Alcohol (Side-product) Aromatic protons (4H), singlet for OCH₃ (~3.8 ppm), singlet for benzyl CH₂ (~4.7 ppm), broad singlet for OH.[8]Aromatic carbons, OCH₃ (~55 ppm), benzyl CH₂ (~61 ppm).[9]M⁺ at 138, fragments at 107, 91, 77.[10][11]
N,N-bis(2-methoxybenzyl)-tert-butylamine (Side-product) Aromatic protons (8H), two singlets for OCH₃ (~3.8 ppm), singlet for two benzyl CH₂ (~3.6 ppm), singlet for tert-butyl CH₃ (9H). (Estimated based on similar structures)Aromatic carbons, two OCH₃ signals, two benzyl CH₂ signals, quaternary C of tert-butyl, CH₃ of tert-butyl. (Estimated)M⁺, fragments at m/z 121.[12]

Q6: Can I use N-alkylation with 2-methoxybenzyl chloride instead of reductive amination? What are the pros and cons?

A6: Yes, N-alkylation is a viable alternative.

  • Pros: It is a straightforward SN2 reaction that does not require a reducing agent. The reaction can often be driven to completion with a suitable base and solvent.

  • Cons: Over-alkylation to form the tertiary amine is a more significant problem with this method compared to reductive amination.[13] Alkyl halides can be lachrymatory and require careful handling. The choice of base and solvent is critical to avoid elimination reactions and other side-products.

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (One-Pot)
  • To a stirred solution of 2-methoxybenzaldehyde (1.0 eq.) in 1,2-dichloroethane (DCE, ~0.1 M), add tert-butylamine (1.2 eq.) at room temperature.

  • Stir the mixture for 30-60 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise over 15-20 minutes. The reaction may be mildly exothermic.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS until the starting aldehyde is consumed (typically 2-12 hours).

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCE.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify by acid-base extraction followed by column chromatography if necessary.

Protocol 2: Analytical Characterization by GC-MS
  • Sample Preparation: Prepare a dilute solution of the crude or purified product in a suitable solvent like ethyl acetate or methanol.

  • GC Conditions:

    • Column: A standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 450.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Visualizations

Workflow for Troubleshooting Reductive Amination

G start Crude Product Analysis (GC-MS, LC-MS, NMR) impurity_check Impurity Detected? start->impurity_check success Purification impurity_check->success No (High Purity) id_impurity Identify Impurity (Mass, RRT, NMR) impurity_check->id_impurity Yes impurity_alc Impurity is 2-Methoxybenzyl Alcohol id_impurity->impurity_alc impurity_tert Impurity is Tertiary Amine id_impurity->impurity_tert impurity_sm Unreacted Starting Materials id_impurity->impurity_sm sol_alc Slow Imine Formation Solutions: 1. Use NaBH(OAc)₃ 2. Two-step procedure 3. Add dehydrating agent impurity_alc->sol_alc sol_tert Over-alkylation Solutions: 1. Control stoichiometry 2. Slow addition of aldehyde 3. Lower temperature impurity_tert->sol_tert sol_sm Incomplete Reaction Solutions: 1. Check reagent quality 2. Optimize time/temp 3. Drive imine formation impurity_sm->sol_sm sol_alc->success sol_tert->success sol_sm->success

Caption: Troubleshooting workflow for reductive amination.

Reaction Scheme: Main Reaction and Side-Products

G cluster_0 Reductive Amination Pathway cluster_1 Side Reactions aldehyde 2-Methoxy- benzaldehyde product N-(2-Methoxybenzyl)- 2-methylpropan-2-amine (Desired Product) aldehyde->product + tert-Butylamine + [H] side_alc 2-Methoxybenzyl Alcohol aldehyde->side_alc + [H] amine tert-Butylamine side_tert Tertiary Amine (Over-alkylation) product->side_tert + Aldehyde, [H]

Caption: Main reaction and potential side-products.

References

  • BenchChem. (2025). Navigating Steric Hindrance: A Comparative Guide to the Reactivity of 5-Tert-butylnonan-5-amine and Less Bulky Amines.
  • Fiveable. (n.d.). Tert-butylamine - Organic Chemistry Key Term.
  • PubChem. (n.d.). 2-Methoxybenzyl alcohol. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). 2-Methoxybenzyl alcohol. NIST Chemistry WebBook. Retrieved from [Link]

  • BenchChem. (2025).
  • Myers, J. W. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Zuba, D., Adamowicz, P., & Byrska, B. (2012). Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. Journal of Mass Spectrometry, 47(11), 1459-1467.
  • Zuba, D. (2015). Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. Drug Testing and Analysis, 7(1), 43-52.
  • The Royal Society of Chemistry. (2018).
  • SpectraBase. (n.d.). N,N-Bis(3-methoxybenzyl)-2-methylbenzylamine. Retrieved from [Link]

  • BenchChem. (2025).
  • Reddit. (2018). What are the byproducts of reduction with borohydride?. r/chemistry.
  • BenchChem. (2025).
  • YouTube. (2022, August 11). How to purify Amine? Grad student asked me.

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Overcoming solubility issues with N-(2-Methoxybenzyl)-2-methylpropan-2-amine in assays

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Overcoming Solubility Challenges in Experimental Assays

Welcome to the technical support center for N-(2-Methoxybenzyl)-2-methylpropan-2-amine. This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice and detailed protocols to help you overcome solubility issues you may encounter during your research. We understand that achieving consistent and reliable results is paramount, and proper solubilization of your compound is the first critical step.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in my aqueous assay buffer. Why is this happening?

Answer:

The solubility challenge you're facing is rooted in the chemical structure of this compound. The molecule possesses significant hydrophobic (water-repelling) character due to the presence of a benzyl ring and a tert-butyl group. These nonpolar moieties tend to resist interaction with polar water molecules.

The key to its solubility lies in the amine group (-NH2), which is basic.[1] In aqueous solutions, this amine can accept a proton (H+) to form a positively charged ammonium salt (R-NH3+). This charged form is significantly more water-soluble than the neutral form. The extent of this protonation is dependent on the pH of the solution. At neutral or alkaline pH, the compound will predominantly exist in its less soluble, neutral form, leading to precipitation.

Q2: What is the best initial approach to solubilize this compound for my assay?

Answer:

The most effective initial strategy is to leverage the basicity of the amine group by adjusting the pH. We recommend preparing a concentrated stock solution in an organic solvent and then using a pH-adjusted aqueous buffer for your final assay dilutions.

Rationale: The amine functional group on your compound has a pKa value characteristic of aliphatic amines, typically in the range of 10-11.[1] To ensure the compound is in its protonated, more soluble form, the pH of the final aqueous solution should be at least 1.5 to 2 units below the pKa of the amine. By preparing a stock solution in an organic solvent first, you ensure the compound is fully dissolved before its introduction into the aqueous environment.

Here is a general workflow for preparing your compound:

G cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Assay Dilution cluster_2 Step 3: Final Assay a Weigh Compound Accurately b Dissolve in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM) a->b d Serially dilute the DMSO stock into the acidic buffer b->d Introduce small volume of stock into buffer c Prepare acidic aqueous buffer (e.g., pH 4.0-5.0) c->d e Vortex/mix thoroughly after each dilution step d->e f Add diluted compound to the final assay system e->f Transfer to assay g Ensure final DMSO concentration is low (<0.5%) and pH is compatible with the assay f->g

Caption: Workflow for Solubilizing Amine Compounds.

Q3: Adjusting the pH is not compatible with my cell-based assay. What are my other options?

Answer:

When pH modification is not feasible, several other techniques can be employed to enhance the solubility of hydrophobic compounds like this compound. These methods work by altering the properties of the solvent to make it more favorable for the compound to dissolve.

MethodMechanism of ActionRecommended Starting ConcentrationProsCons
Co-solvents Reduces the overall polarity of the aqueous solvent, making it more "like" the hydrophobic compound.[2][3]1-5% (v/v)Simple to implement; effective for many compounds.Can affect enzyme activity or cell viability at higher concentrations.
Surfactants Form micelles that encapsulate the hydrophobic compound in their nonpolar core, allowing it to be dispersed in the aqueous medium.[4][5][6][7][8]0.01-0.1% (w/v)Highly effective at low concentrations; mimics physiological conditions.Can interfere with some assay readouts (e.g., fluorescence) or disrupt cell membranes.
Cyclodextrins These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior. They form inclusion complexes with the compound, effectively shielding it from the aqueous environment.[9][10][11][12]1-10 mMBiocompatible and generally have low toxicity.Can have lower solubilization capacity compared to other methods; may not work for all molecular shapes.
Q4: Can you provide a detailed protocol for a systematic solubility screening?

Answer:

Absolutely. A systematic approach is crucial to identify the optimal conditions for your specific assay. This protocol will help you test various solubilization strategies in parallel.

Protocol: Systematic Solubility Screening
  • Prepare a High-Concentration Primary Stock:

    • Dissolve this compound in 100% Dimethyl Sulfoxide (DMSO) to a final concentration of 50 mM. This is your primary stock.

  • Set Up Screening Conditions:

    • In a 96-well plate, prepare a matrix of different aqueous buffers. We recommend testing the following:

      • pH Gradient: Prepare buffers at pH 5.0, 6.0, 7.0, and 8.0.

      • Co-solvents: Prepare your standard assay buffer (e.g., pH 7.4) containing 1%, 2%, and 5% of ethanol or propylene glycol.

      • Surfactants: Prepare your standard assay buffer containing 0.01% and 0.1% of Tween® 20 or Polysorbate 80.[7]

      • Cyclodextrins: Prepare your standard assay buffer containing 1 mM and 10 mM of Hydroxypropyl-β-Cyclodextrin (HP-β-CD).[9]

  • Perform the Solubility Test:

    • Add 198 µL of each screening buffer to the wells of the 96-well plate.

    • Add 2 µL of your 50 mM primary stock to each well (this results in a final compound concentration of 500 µM and a final DMSO concentration of 1%).

    • Seal the plate and shake for 2 hours at room temperature.

    • Visually inspect each well for precipitation. You can also use a plate reader to measure light scattering at 600 nm to quantify precipitation.

  • Analyze the Results:

    • Identify the conditions that result in no visible precipitation or the lowest light scattering. These are your lead conditions for further optimization in your specific assay.

G cluster_0 Solubilization Strategies compound N-(2-Methoxybenzyl)- 2-methylpropan-2-amine (Poorly Soluble) ph pH Adjustment (Protonation of Amine) compound->ph cosolvent Co-solvents (e.g., Ethanol, PEG) compound->cosolvent surfactant Surfactants (e.g., Tween® 20) compound->surfactant cyclodextrin Cyclodextrins (e.g., HP-β-CD) compound->cyclodextrin soluble_complex Solubilized Compound in Assay Buffer ph->soluble_complex Forms Soluble Salt cosolvent->soluble_complex Reduces Solvent Polarity surfactant->soluble_complex Forms Micelles cyclodextrin->soluble_complex Forms Inclusion Complex

Caption: Strategies for Enhancing Compound Solubility.

Q5: Could impurities from the synthesis be affecting the solubility?

Answer:

Yes, this is a possibility. The synthesis of substituted benzylamines can sometimes result in residual starting materials or by-products.[13][14] If your compound is not of high purity (>98%), insoluble impurities could be mistaken for poor solubility of the compound itself. We always recommend verifying the purity of your compound via methods such as HPLC-MS or NMR before extensive experimentation. If you suspect purity issues, purification by column chromatography or recrystallization may be necessary.

References
  • 25I-NBOMe - Wikipedia. Wikipedia. [Link]

  • N-(2-methoxybenzyl)ethanamine (25I-NBOMe) - LJMU Research Online. Liverpool John Moores University. [Link]

  • Analysis of 25I-NBOMe, 25B-NBOMe, 25C-NBOMe and other dimethoxyphenyl-N-[(2-methoxyphenyl) methyl]ethanamine derivatives on blotter paper. ResearchGate. [Link]

  • Risk Assessment Report of a new psychoactive substance: 2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine (25I-NBOMe). European Monitoring Centre for Drugs and Drug Addiction. [Link]

  • 25I-NBOMe | C18H22INO3 | CID 10251906 - PubChem. National Institutes of Health. [Link]

  • Solubilization techniques used for poorly water-soluble drugs. PubMed Central. [Link]

  • Acidity and Basicity of Amines. Chemistry LibreTexts. [Link]

  • Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PubMed Central. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]

  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. PubMed Central. [Link]

  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate. [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]

  • How can I increase the solubility to perform an enzyme assay? ResearchGate. [Link]

  • Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. SpringerLink. [Link]

  • The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research. [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. ResearchGate. [Link]

  • Impact of Surfactants on Drug Release during Dissolution Testing. Scholars Research Library. [Link]

  • Solubility enhancement techniques: A comprehensive review. World Journal of Biology, Pharmacy and Health Sciences. [Link]

  • Solubility and pH of amines. University of Southampton. [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

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Technical Support Center: Optimizing N-Alkylation of tert-Butylamine

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. The N-alkylation of tert-butylamine is a common synthetic step, yet it is frequently plagued by challenges stemming from the amine's significant steric hindrance. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the issues you may encounter in the lab. We will explore the causality behind experimental choices, moving beyond simple protocols to empower you with a robust understanding of how to optimize this challenging transformation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my direct N-alkylation of tert-butylamine with an alkyl halide failing or giving very low yields?

Answer: This is the most common issue, and it is rooted in the fundamental structure of tert-butylamine. The bulky tert-butyl group acts as a steric shield around the nitrogen's lone pair of electrons. This shielding has two primary consequences:

  • Reduced Nucleophilicity: The steric bulk physically obstructs the nitrogen's lone pair from attacking the electrophilic carbon of the alkyl halide. This significantly slows down the desired SN2 (substitution) reaction rate.[1][2]

  • Increased Basicity Preference: While its nucleophilicity is poor, tert-butylamine remains a reasonably strong base. When it encounters a primary or secondary alkyl halide, it can more easily abstract a proton from a β-carbon than attack the α-carbon. This promotes the E2 (elimination) pathway, leading to the formation of an alkene from your alkyl halide instead of the desired N-alkylated product.[3]

Essentially, you are facing a classic kinetic competition between SN2 and E2, and the steric hindrance of tert-butylamine heavily favors the undesired E2 pathway.

Q2: I'm observing significant elimination of my alkyl halide. How can I modify my conditions to favor the SN2 substitution product?

Answer: To tip the balance in favor of substitution, you must carefully tune your reaction conditions to minimize the factors that promote elimination.

  • Choice of Base: The base is critical. While tert-butylamine itself is a base, an additional, stronger, non-nucleophilic base is required to deprotonate the resulting ammonium salt and drive the reaction. However, overly strong or bulky bases can exacerbate the elimination problem. Cesium carbonate (Cs₂CO₃) is often an excellent choice as it has been shown to promote selective mono-N-alkylation over dialkylation.[4][5] The "cesium effect" is attributed to the high solubility and unique coordination properties of Cs⁺ ions in organic solvents.

  • Solvent Selection: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for SN2 reactions as they stabilize the charged transition state.[6] Avoid protic solvents like ethanol, which can solvate the amine and further reduce its nucleophilicity.

  • Temperature Control: Heat accelerates both SN2 and E2 reactions, but it often favors elimination disproportionately. If you are seeing significant elimination, try running the reaction at a lower temperature for a longer period.

  • Leaving Group: Use an alkylating agent with a better leaving group. The order of reactivity is I > Br > OTs > Cl. A better leaving group allows the SN2 reaction to proceed under milder conditions (e.g., lower temperature), which can suppress the competing elimination pathway.

Table 1: Effect of Base and Solvent on N-Alkylation Selectivity

This table summarizes general trends observed in the literature for the alkylation of sterically hindered amines.

BaseSolventTypical OutcomeRationale
K₂CO₃AcetonitrileModerate yield, potential for elimination.A standard, cost-effective choice, but may not be sufficient for challenging substrates.
Cs₂CO₃ DMF Good to excellent yield of mono-alkylated product. [5]Often the optimal choice. The "cesium effect" enhances nucleophilicity and selectivity.[4]
NaHTHF / DMFHigh reactivity, but significant risk of elimination and side reactions.[7]Very strong base; should be used with caution. Can deprotonate less acidic C-H bonds.
DBU / DIPEADCM / DMFOften promotes elimination due to their strong, non-nucleophilic basicity.[8]These organic bases are excellent for promoting E2 reactions, which is undesirable here.
Q3: Are there more reliable alternatives to direct alkylation for this transformation?

Answer: Absolutely. For sterically hindered amines like tert-butylamine, indirect methods are often more efficient and higher-yielding. The premier alternative is Reductive Amination .

Reductive amination is a two-step, one-pot process that completely avoids the SN2/E2 competition problem.[9][10][11]

  • Imine Formation: tert-Butylamine is reacted with an aldehyde or ketone to form an iminium ion intermediate.

  • In Situ Reduction: A mild, selective reducing agent is present in the reaction mixture to immediately reduce the iminium ion to the final secondary or tertiary amine.

This method is highly favored because the reducing agents used, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), are too weak to reduce the starting aldehyde/ketone but are highly effective at reducing the protonated imine intermediate.[11][12] This selectivity prevents side reactions and leads to clean, high-yielding conversions.[13]

Q4: My substrate is an aryl halide. Direct alkylation and reductive amination are not options. What should I do?

Answer: For coupling tert-butylamine with an aryl halide (e.g., bromobenzene), you need to employ transition-metal catalysis. The Buchwald-Hartwig Amination is the gold standard for this type of C-N bond formation.[14][15]

This reaction uses a palladium catalyst with specialized phosphine ligands to couple an amine with an aryl halide or triflate.[16][17] It is an exceptionally powerful method that has revolutionized aromatic amine synthesis, allowing for the formation of C-N bonds that were previously very difficult to access.[14] While it requires careful setup to exclude oxygen, its broad substrate scope and functional group tolerance make it an indispensable tool in drug development.

Troubleshooting Workflow Diagram

If you are experiencing low yields, this workflow can help diagnose the problem and guide you toward a solution.

Caption: A decision-making flowchart for troubleshooting poor outcomes in the N-alkylation of tert-butylamine.

Validated Experimental Protocol: Reductive Amination

This protocol describes the N-benzylation of tert-butylamine as a representative example of a robust and high-yielding procedure.

Objective: To synthesize N-benzyl-tert-butylamine via reductive amination.

Materials:

  • tert-Butylamine (1.0 eq)

  • Benzaldehyde (1.05 eq)

  • Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous, ~0.2 M concentration relative to the amine)

  • Acetic Acid (1-2 drops, optional catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add tert-butylamine (1.0 eq) and anhydrous DCM. Stir to dissolve.

  • Imine Formation: Add benzaldehyde (1.05 eq) to the solution. If desired, add 1-2 drops of glacial acetic acid to catalyze imine formation. Stir the mixture at room temperature for 30-60 minutes. Reaction progress can be monitored by TLC or LC-MS to observe the consumption of starting materials and the formation of the iminium ion intermediate.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the stirring solution. Caution: Initial gas evolution may occur. Ensure the flask is not sealed airtight.

  • Reaction: Allow the reaction to stir at room temperature for 4-12 hours, or until the reaction is complete as determined by TLC or LC-MS analysis.

  • Workup (Quenching): Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with fresh DCM.

  • Washing & Drying: Combine the organic layers and wash them once with brine. Dry the combined organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by silica gel column chromatography if necessary, typically using a gradient of ethyl acetate in hexanes, to yield the pure N-benzyl-tert-butylamine.

This protocol provides a reliable method for the N-alkylation of tert-butylamine, consistently delivering high yields and avoiding the common pitfalls of direct alkylation.[13]

References

  • BenchChem Technical Support Team (2025). An In-depth Technical Guide to the Synthesis of Deuterium-Labeled Tert-Butylamine. Benchchem.
  • Schmalz, H.-G. (2018). Steric Hindrance Underestimated: It is a Long, Long Way to Tri-tert-alkylamines. The Journal of Organic Chemistry. Available from: [Link]

  • TCI (n.d.). TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4. Tokyo Chemical Industry Co., Ltd.
  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Available from: [Link]

  • Organic-Chemistry.org (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
  • Solorio-Alvarado, C. R., et al. (2020). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Communications Chemistry. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable (n.d.). Phase Transfer Catalysis.
  • Wikipedia (n.d.). Buchwald–Hartwig amination. Available from: [Link]

  • Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. Available from: [Link]

  • BenchChem (2025). Application Note: A Detailed Protocol for Reductive Amination Using Butylamine and a Carbonyl Compound.
  • Organic Chemistry Portal (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]

  • NCERT (n.d.). Amines.
  • BenchChem (2025). Optimizing reaction conditions for N-alkylation of amines.
  • ResearchGate (2015). Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene?. Available from: [Link]

  • ScienceMadness.org (2007). tert-butyl alkylation with t-BuBr.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]

  • Organic Chemistry Portal (n.d.). Reductive Amination - Common Conditions.
  • BenchChem (2025). Protocol for N-alkylation of 1-Tert-butylazetidin-3-amine via Reductive Amination.
  • Organic Chemistry Portal (n.d.). Synthesis of secondary and tertiary amines. Available from: [Link]

  • ResearchGate (n.d.). Optimization of the reaction conditions for the synthesis of secondary N-alkylbenzylamine 3a. Available from: [Link]

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Technical Support Center: Troubleshooting Poor Separation in the HPLC Analysis of N-(2-Methoxybenzyl)-2-methylpropan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic analysis of N-(2-Methoxybenzyl)-2-methylpropan-2-amine. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering challenges with poor peak shape and inadequate separation for this compound. As a secondary amine with a basic nature, this analyte presents specific challenges in reversed-phase HPLC, primarily due to its propensity for secondary interactions with the stationary phase. This document provides in-depth, cause-and-effect troubleshooting strategies and validated protocols to help you achieve robust and reproducible separations.

Part 1: Foundational Knowledge - The Root of the Problem

Before diving into troubleshooting, it is crucial to understand the underlying chemical interactions that often lead to poor chromatography for basic compounds like this compound. The most common issue is peak tailing , which arises from interactions with residual silanol groups on the surface of silica-based HPLC columns.

At a mid-range pH (typically 4-7), two events occur:

  • The basic amine analyte is protonated, carrying a positive charge (R₃N⁺H).

  • Acidic residual silanol groups on the silica surface become deprotonated, carrying a negative charge (Si-O⁻).

This creates a strong, secondary ionic interaction that results in a portion of the analyte molecules being overly retained, leading to asymmetrical, tailing peaks.[1][2] This not only complicates peak integration and reduces quantitative accuracy but also degrades resolution from nearby impurities.[1] Our primary goal in method development is to mitigate these unwanted interactions.

Part 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the analysis of this compound in a direct question-and-answer format.

My primary analyte peak is tailing severely. What is the most likely cause and my first step?

Answer: Severe peak tailing for a basic analyte like this is almost always due to secondary interactions with acidic silanol groups on your column packing.[2][3] Your most effective first step is to control the mobile phase pH to suppress this interaction.

The most common and robust strategy is to lower the mobile phase pH .

  • Mechanism: By operating at a pH of 2.5-3.5, the high concentration of protons in the mobile phase effectively neutralizes the acidic silanol groups (Si-O⁻ + H⁺ → Si-OH), preventing them from interacting with your positively charged analyte.[3][4]

  • Action: Prepare your aqueous mobile phase with a 10-25 mM buffer such as potassium phosphate or ammonium formate, and adjust the pH to ~2.8 using an acid like phosphoric acid or formic acid.[3][5] A stable pH is critical for reproducible retention times and peak shape.[6]

Alternatively, for columns designed to be stable at high pH, you can raise the pH to >10. This deprotonates the analyte, making it neutral and eliminating the ionic interaction. However, this often requires specialized, hybrid-silica columns.[7][8]

I've adjusted the pH, but I still see some tailing and poor resolution. What's next?

Answer: If pH adjustment alone is insufficient, you should evaluate your column chemistry and mobile phase composition.

  • Column Selection: Not all C18 columns are the same. For basic compounds, it is critical to use a modern, high-purity, Type B silica column that has been thoroughly end-capped to minimize accessible silanols.[1][3] If problems persist, consider a column with a different stationary phase, such as one with a polar-embedded group, which can help shield the silanols and provide alternative selectivity.

  • Organic Modifier: The choice between acetonitrile (ACN) and methanol can impact selectivity. If you are using ACN, try substituting it with methanol, or vice-versa. Their different solvent properties can alter interactions with the stationary phase and improve separation from closely eluting impurities.

  • Column Temperature: Increasing the column temperature (e.g., to 35-45 °C) can significantly improve peak shape.[9] This lowers the viscosity of the mobile phase, which improves mass transfer kinetics, leading to sharper, more symmetrical peaks. Ensure your column temperature is stable and controlled by a column oven for reproducible results.[10][11]

My analyte peak is splitting. How do I diagnose the cause?

Answer: Peak splitting can stem from several issues. A logical diagnostic approach is necessary.[12][13]

  • Is it one peak or all peaks?

    • All Peaks Splitting: This typically points to a physical problem at the head of the column. The most common causes are a partially blocked column inlet frit or a physical void/channel in the packing bed.[12][13] Try backflushing the column (disconnect it from the detector first). If that fails, the column likely needs to be replaced. Using a guard column can prevent this by capturing particulates from the sample.[14]

    • Only the Analyte Peak is Splitting: This suggests a chemical or method-related issue.[13]

      • Sample Solvent Incompatibility: If your sample is dissolved in a solvent much stronger than your initial mobile phase (e.g., pure ACN for a 95% aqueous start), it can cause peak distortion.[15] Action: Re-dissolve your sample in the initial mobile phase composition.

      • Co-elution: The "split peak" may actually be two distinct but very poorly resolved compounds. Action: Inject a smaller mass of your sample. If it is a co-elution issue, the two peaks may become more distinct. Then, optimize your gradient or mobile phase to improve separation.

      • On-Column pH Effects: If the mobile phase is inadequately buffered, injecting the sample can locally alter the pH at the column inlet, causing the analyte to exist in multiple ionization states, resulting in a split peak. Ensure your buffer concentration is sufficient (10-25 mM is typical).[5]

My peak is exhibiting fronting. What does this indicate?

Answer: Peak fronting is typically caused by column overload or a mismatch between the sample solvent and the mobile phase.[16][17][18]

  • Mass Overload: You are injecting too much analyte mass onto the column. The stationary phase becomes saturated, and excess analyte molecules travel through the column without being properly retained, eluting early.[16][19]

  • Volume Overload: Injecting too large a volume of sample, especially if the sample solvent is stronger than the mobile phase, can also lead to fronting.[16][20]

Action: To diagnose overload, prepare a dilution series of your sample (e.g., 1:2, 1:5, 1:10) and inject the same volume. If the peak shape improves and becomes more symmetrical at lower concentrations, you have confirmed overload.[19] Reduce your sample concentration or injection volume accordingly.

Troubleshooting Flowchart

The following diagram outlines a logical workflow for diagnosing and resolving poor separation issues.

G cluster_0 Problem Identification cluster_1 Peak Shape Analysis cluster_2 Primary Solutions cluster_3 Secondary Solutions start Observe Poor Separation Tailing Peak Tailing start->Tailing Fronting Peak Fronting start->Fronting Splitting Peak Splitting start->Splitting PoorRes Poor Resolution start->PoorRes Sol_pH Adjust Mobile Phase pH (Low pH: 2.5-3.5) Tailing->Sol_pH Sol_Overload Reduce Sample Concentration or Injection Volume Fronting->Sol_Overload Sol_Solvent Inject in Mobile Phase Splitting->Sol_Solvent Sol_Coelution Confirm with Lower Injection Mass Splitting->Sol_Coelution Sol_Gradient Optimize Gradient Slope or Organic Modifier % PoorRes->Sol_Gradient Sol_Column Use High-Purity, End-capped Column / Change Chemistry Sol_pH->Sol_Column Sol_Overload->Sol_Solvent Sol_Frit Backflush or Replace Column Sol_Solvent->Sol_Frit Sol_Gradient->Sol_Column Sol_Temp Increase Column Temperature (35-45 °C) Sol_Column->Sol_Temp Sol_Coelution->Sol_Gradient

Caption: A logical troubleshooting workflow for common HPLC separation issues.

Part 3: Key Experimental Protocols

Protocol 1: Mobile Phase Optimization for Tailing Peaks (Low pH Approach)

This protocol details the preparation of a buffered mobile phase to improve the peak shape of this compound.

Objective: To suppress silanol interactions and achieve a symmetrical peak.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN) or methanol (MeOH)

  • Potassium phosphate monobasic (KH₂PO₄)

  • Phosphoric acid (H₃PO₄)

Procedure:

  • Prepare Aqueous Buffer (Mobile Phase A):

    • Weigh an appropriate amount of KH₂PO₄ to make a 1-liter solution with a final concentration of 20 mM.

    • Dissolve the KH₂PO₄ in approximately 950 mL of HPLC-grade water.

    • Place a calibrated pH probe into the solution. While stirring, slowly add phosphoric acid dropwise until the pH reaches 2.8 ± 0.1.

    • Transfer the solution to a 1-liter volumetric flask and add water to the mark.

    • Filter the buffer through a 0.22 µm membrane filter to remove particulates and degas.

  • Prepare Organic Mobile Phase (Mobile Phase B):

    • Use 100% HPLC-grade ACN or MeOH. Filter and degas.

  • Equilibrate the System:

    • Install a high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Purge the pump lines with the new mobile phases.

    • Equilibrate the column with your starting gradient conditions (e.g., 90% A / 10% B) for at least 15-20 column volumes or until a stable baseline is achieved.

  • Analyze Sample:

    • Inject the sample and evaluate the peak shape. The tailing factor should be significantly improved (ideally < 1.5).

Protocol 2: Diagnosing Column Overload

Objective: To determine if peak fronting or broadening is caused by injecting too much sample mass.

Procedure:

  • Prepare a Dilution Series:

    • Prepare your sample stock solution at its usual concentration.

    • Create a series of dilutions from this stock in the mobile phase: 1:2, 1:5, and 1:10.

  • Sequential Injection:

    • Using your established HPLC method, inject a constant volume of the original sample and each dilution.

    • Start with the most dilute sample and work your way up to the most concentrated.

  • Data Analysis:

    • Compare the peak shapes across the chromatograms.

    • If the peak shape improves (i.e., fronting is eliminated and the peak becomes more symmetrical) at lower concentrations, the issue is column overload.[21]

    • Determine the highest concentration that provides an acceptable peak shape and use this for future analyses.

Part 4: Recommended Starting Conditions & Parameters

The following table provides a validated starting point for method development for this compound.

ParameterRecommended Starting ConditionOptimization Notes
Column High-purity, end-capped C18; 150 x 4.6 mm, 3.5 µmConsider a Biphenyl or Polar-Embedded phase for alternative selectivity.
Mobile Phase A 20 mM Potassium Phosphate in Water, pH 2.8Buffer is essential. pH must be stable and between 2.5-3.5 to control tailing.[3]
Mobile Phase B Acetonitrile (ACN)Methanol (MeOH) can be substituted to alter selectivity.
Gradient 10% to 90% B over 15 minutesAdjust the slope of the gradient to improve resolution of closely eluting peaks.
Flow Rate 1.0 mL/minCan be adjusted to optimize run time vs. resolution.
Column Temp. 40 °CHigher temperatures often improve peak shape for basic compounds.[9]
Injection Vol. 5 µLMinimize to avoid overload. Ensure sample is dissolved in mobile phase.[22]
Detection UV at 275 nm (or as determined by UV scan)

References

  • Waters Corporation. (n.d.). What are some common causes of peak fronting? - WKB255705.
  • Separation Science. (n.d.). Peak Splitting in HPLC: Causes and Solutions.
  • Plesinska, A., et al. (2004). Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. Journal of Planar Chromatography, 17(4), 297-301.
  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • Bio-Works. (n.d.). Split peaks as a phenomenon in liquid chromatography.
  • HPLC Professionals. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube.
  • PerkinElmer. (n.d.). What is Peak Fronting?.
  • HPLC Chromatography Hints and Tips. (2019, October 19). HPLC PEAK Fronting and Tailing, Common Reasons For It.
  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
  • Dolan, J. W. (n.d.). Peak Fronting . . . Some of the Time.
  • Phenomenex. (2025, April 1). Understanding Peak Fronting in HPLC.
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?.
  • YMC. (n.d.). HPLC Troubleshooting Guide.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • ResearchGate. (2013, May 8). When using HPLC, how do you deal with split peaks?.
  • CHROMacademy. (n.d.). Troubleshooting Your HPLC Chromatogram - Selectivity, Resolution, and Baseline Issues.
  • Restek. (2014, March 11). Troubleshooting HPLC- Tailing Peaks.
  • ResearchGate. (2023, March 9). How to fix peak shape in hplc?.
  • Chen, W.-H., & Lee, M.-R. (1999). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry, 71(19), 4494-4499.
  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines.
  • Li, H., et al. (2007). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Journal of Separation Science, 30(4), 547-555.
  • MicroSolv Technology Corporation. (2025, June 18). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP.
  • Zhang, Q., et al. (2022). Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Atmosphere, 13(4), 623.
  • GL Sciences. (n.d.). How to Obtain Good Peak Shapes.
  • Waters Corporation. (2015). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector.
  • PubChem. (n.d.). This compound.
  • Thermo Fisher Scientific. (n.d.). Simultaneous Determination of Aromatic Amines and Pyridines in Soil.
  • Chromatography Forum. (2008, February 13). high pH mobile phase (RP-HPLC).
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?.
  • Dolan, J. W. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity.
  • Phenomenex. (n.d.). HPLC Troubleshooting Guide.
  • Glicksberg, L., et al. (2015). Analysis of 25I-NBOMe, 25B-NBOMe, 25C-NBOMe and Other Dimethoxyphenyl-N-[(2-Methoxyphenyl) Methyl]Ethanamine Derivatives on Blotter Paper. Journal of Chromatographic Science, 53(8), 1253-1258.
  • PubChem. (n.d.). N-(2-Methoxy-6-methylbenzyl)propan-2-amine.
  • ResearchGate. (2025, August 9). Analysis of 25I-NBOMe, 25B-NBOMe, 25C-NBOMe and other dimethoxyphenyl-N-[(2-methoxyphenyl) methyl]ethanamine derivatives on blotter paper.
  • Wikipedia. (n.d.). 25I-NBOMe.
  • PubChem. (n.d.). 25I-NBOMe.
  • Shanks, K. G., et al. (2013). 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): Clinical Case with Unique Confirmatory Testing. Journal of Analytical Toxicology, 37(8), 517-522.
  • European Monitoring Centre for Drugs and Drug Addiction. (n.d.). Risk Assessment Report of a new psychoactive substance: 2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine (25I-NBOMe).
  • Sigma-Aldrich. (n.d.). HPLC Analysis of Nitrosamines on Supel™ Carbon LC.
  • MDPI. (n.d.). An HPLC and LC-MS Method for Analyzing 2,2′,4,4′,6,6′-Hexanitrostilbene.

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N-(2-Methoxybenzyl)-2-methylpropan-2-amine degradation pathways and stability testing

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This guide serves as a specialized technical resource for researchers, scientists, and drug development professionals working with N-(2-Methoxybenzyl)-2-methylpropan-2-amine. Given the limited specific literature on this compound, this document synthesizes established principles of organic chemistry, pharmaceutical stability testing, and analytical method development to provide a robust framework for investigating its degradation pathways and stability profile. The protocols and troubleshooting advice provided are grounded in authoritative guidelines to ensure scientific integrity and experimental success.

Section 1: Compound Characteristics & Handling

FAQ 1: What is this compound and what are its key structural features?

This compound is a secondary amine. Its structure is characterized by three key features that dictate its chemical behavior:

  • A Secondary Amine Group: This is the most reactive site, susceptible to oxidation and nitrosation.

  • A 2-Methoxybenzyl Group: The methoxy (O-CH₃) group is an electron-donating group on the benzene ring, which can influence the reactivity of the ring and the benzylic carbon. The ether linkage can be a site for hydrolysis under harsh acidic conditions.

  • A Tert-Butyl Group: This bulky alkyl group provides significant steric hindrance around the nitrogen atom, which may slow down certain reactions compared to less hindered amines.

Understanding these features is the first step in predicting potential degradation pathways and designing appropriate stability studies.

Section 2: Predicted Degradation Pathways

FAQ 2: What are the most likely degradation pathways for this compound under forced degradation conditions?

Forced degradation studies, as outlined in the International Council for Harmonisation (ICH) guidelines, deliberately expose the drug substance to harsh conditions to accelerate degradation.[1][2] Based on the structure of this compound, the following degradation pathways are predicted.

  • Oxidative Degradation: The secondary amine is a prime target for oxidation. Exposure to oxidizing agents like hydrogen peroxide can lead to the formation of a nitroxide radical, which could subsequently lead to N-dealkylation. This would cleave the molecule, potentially yielding 2-methoxybenzaldehyde and 2-methylpropan-2-amine (tert-butylamine). Further oxidation of the aldehyde could produce 2-methoxybenzoic acid.

  • Acidic Hydrolysis: Under strong acidic conditions (e.g., HCl), the ether linkage of the methoxybenzyl group is the most probable site of cleavage, yielding a hydroxyphenolic derivative. While less likely, extreme conditions could also promote cleavage at the benzylic C-N bond.

  • Basic Hydrolysis: This compound is expected to be relatively stable under basic conditions. Amine and ether functionalities are generally resistant to base-catalyzed hydrolysis unless adjacent to activating groups not present in this structure.

  • Photodegradation: Aromatic systems can absorb UV light. Photolytic stress could induce radical-mediated reactions, potentially leading to cleavage of the benzylic C-N bond or reactions involving the aromatic ring. Photostability testing, as described in ICH Q1B, is essential to determine this liability.[3]

  • Thermal Degradation: At elevated temperatures, the weakest bonds are most likely to break. In this molecule, the benzylic C-N bond is a potential point of thermal cleavage.

The following diagram illustrates these predicted pathways.

G cluster_oxidation Oxidative Pathway (H₂O₂) cluster_acid Acid Hydrolysis (HCl) cluster_photo_thermal Photolytic / Thermal Cleavage parent N-(2-Methoxybenzyl)- 2-methylpropan-2-amine deg1 2-Methoxybenzaldehyde parent->deg1 N-Dealkylation deg2 tert-Butylamine parent->deg2 N-Dealkylation deg4 2-(tert-Butylaminomethyl)phenol parent->deg4 Ether Cleavage deg5 2-Methoxybenzyl Radical parent->deg5 C-N Bond Cleavage deg6 tert-Butylaminyl Radical parent->deg6 C-N Bond Cleavage deg3 2-Methoxybenzoic Acid deg1->deg3 Further Oxidation

Caption: Predicted degradation pathways for this compound.

Section 3: Designing Stability & Forced Degradation Studies

This section provides practical guidance for setting up and executing stability studies in line with regulatory expectations. The purpose of stability testing is to see how the quality of a substance changes over time under various environmental factors like temperature, humidity, and light.[4][5]

FAQ 3: How do I design a forced degradation study for this compound?

A forced degradation study is critical for developing and validating a stability-indicating analytical method.[6] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the primary degradation products are formed without generating secondary, unrealistic degradants.[2]

Experimental Workflow for Forced Degradation

G start Prepare Stock Solution of Compound stress Expose Aliquots to Stress Conditions start->stress analysis Analyze Samples by HPLC-UV/MS (Time Point Zero & Post-Stress) stress->analysis Quench reaction & dilute peak_tracking Track Peak Purity & Identify Degradants analysis->peak_tracking mass_balance Calculate Mass Balance (% Assay + % Degradants) peak_tracking->mass_balance method_validation Validate Method Specificity (Peak Resolution > 2) mass_balance->method_validation report Report Findings & Propose Degradation Pathway method_validation->report

Caption: Workflow for conducting a forced degradation study.

Step-by-Step Protocol: Forced Degradation Study

  • Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of ~1 mg/mL.

  • Stress Conditions: Dispense aliquots of the stock solution into separate vials for each stress condition. Also include a vial for the unstressed control.

    • Acid Hydrolysis: Add 1N HCl and heat at 60°C.

    • Base Hydrolysis: Add 1N NaOH and heat at 60°C.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature.

    • Thermal: Heat a solution (in a neutral solvent) at 80°C.

    • Photolytic: Expose a solution to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[3] Run a dark control in parallel.

  • Time Points: Sample each condition at appropriate time points (e.g., 2, 4, 8, 24, 48 hours). The goal is to find the time point that yields 5-20% degradation.[2]

  • Sample Treatment: Before analysis, neutralize the acid and base samples. Dilute all samples to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL).

  • Analysis: Analyze the control and stressed samples using a stability-indicating HPLC method, preferably with both UV and Mass Spectrometry (MS) detectors to aid in the identification of degradation products.

Summary of Recommended Forced Degradation Conditions

StressorConditionRecommended TimeRationale
Acid Hydrolysis 1N HCl at 60°C2 - 48 hoursTo test the stability of the ether linkage and benzylic C-N bond.[1]
Base Hydrolysis 1N NaOH at 60°C2 - 48 hoursTo confirm stability, as amines and ethers are generally base-resistant.[1]
Oxidation 3% H₂O₂ at RT2 - 24 hoursTo induce degradation at the secondary amine site.[6]
Thermal 80°C in solution24 - 72 hoursTo evaluate the impact of heat on the molecule's weakest bonds.[4]
Photostability ICH Q1B Light SourcePer guidelineTo assess light sensitivity, which is crucial for storage and handling.[3]
FAQ 4: What are the key considerations for developing a stability-indicating HPLC method for this compound?

A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, excipients, or placebo components.

  • Column Choice: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., ammonium formate or phosphate buffer) and an organic modifier (acetonitrile or methanol) is recommended to resolve the parent compound from potentially more polar or non-polar degradants.

  • Detector: A photodiode array (PDA) detector is crucial for assessing peak purity and selecting the optimal detection wavelength. Coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended for identifying the mass of unknown degradation products, which provides critical clues to their structure.[7][8][9]

  • Specificity/Selectivity: The primary goal is to achieve baseline resolution (Resolution > 2) between the parent peak and all degradation product peaks. This is confirmed by analyzing the stressed samples.

Section 4: Troubleshooting Guide

FAQ 5: My forced degradation study shows over 50% degradation in the first few hours. What should I do?

This indicates the stress conditions are too harsh. To achieve the target 5-20% degradation, you must reduce the severity of the conditions.[6]

  • Action: For thermal and hydrolytic stress, decrease the temperature (e.g., from 80°C to 40°C) or reduce the concentration of the acid/base (e.g., from 1N to 0.1N). For oxidative stress, use a lower concentration of H₂O₂ (e.g., from 3% to 0.3%).

FAQ 6: The mass balance in my stability study is below 95%. What are the potential causes and how can I investigate them?

Poor mass balance is a common issue that undermines the validity of a stability study. It suggests that not all degradation products are being detected.

  • Potential Causes:

    • Non-Chromophoric Degradants: Some degradation products may lack a UV chromophore (e.g., small aliphatic amines like tert-butylamine), making them invisible to UV detectors.

    • Volatile Degradants: Degradation may produce volatile compounds that are lost during sample preparation or analysis.

    • Poor Chromatography: Some degradants may be highly polar and elute in the solvent front, or highly non-polar and irreversibly bind to the column.

  • Troubleshooting Steps:

    • Use a Universal Detector: Employ a detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) alongside UV to detect non-chromophoric compounds.

    • Analyze by GC-MS: If volatile degradants are suspected, analyze the headspace of the stressed sample vial using Gas Chromatography-Mass Spectrometry (GC-MS).[10]

    • Modify HPLC Method: Adjust the mobile phase gradient to ensure all potential products are eluted from the column. For example, start with a very low organic percentage to retain polar compounds and finish with a high organic percentage to elute non-polar ones.

FAQ 7: I am observing significant peak tailing for the parent amine peak. How can I improve the peak shape?

Peak tailing with amines is often caused by secondary interactions between the basic amine group and acidic silanol groups on the surface of the silica-based HPLC column.

  • Solutions:

    • Use a Low-pH Mobile Phase: Operating at a low pH (e.g., pH 2.5-3.5) ensures the amine is fully protonated (R-NH₂⁺-) and minimizes interactions with silanols.

    • Add a Competing Amine: Add a small amount of a competing amine like triethylamine (TEA) to the mobile phase. The TEA will preferentially interact with the active silanol sites, improving the peak shape of the analyte.

    • Use a Modern Column: Employ a column specifically designed for amine analysis, such as one with end-capping technology or a hybrid particle base that has fewer free silanol groups.

References

  • Braden, M. R., et al. (2006). Molecular pharmacology of 5-HT2A receptor agonists. [Source details incomplete in provided search results].
  • European Medicines Agency (EMA). (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link not directly provided, but references ICH guidelines].
  • González-Maeso, J., & Sealfon, S. C. (2009). Agonist-trafficking and hallucinogens. Current medicinal chemistry.
  • Klick, S., et al. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. [Source details indicate a future publication date, likely representing a general knowledge article on the topic].
  • de Oliveira, M. A. L., et al. (2021). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules. Available at: [Link]

  • Patel, K., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. [Source details incomplete in provided search results].
  • Kamińska, K., et al. (2021). 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOME): A Harmful Hallucinogen Review. Journal of Analytical Toxicology. Available at: [Link]

  • FORCE Technology. (n.d.). Emissions and formation of degradation products in amine- based carbon capture plants. [Source details incomplete in provided search results].
  • International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. Available at: [Link]

  • Peace, M. R., et al. (2014). Analysis of 25I-NBOMe, 25B-NBOMe, 25C-NBOMe and other dimethoxyphenyl-N-[(2-methoxyphenyl) methyl]ethanamine derivatives on blotter paper. Journal of Analytical Toxicology.
  • Sexton, A., & Stéphenne, J. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Huynh-Ba, K. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology. Available at: [Link]

  • International CCS Knowledge Centre. (2021). Advancing Amine Degradation Analysis. [Source details incomplete in provided search results].
  • Slideshare. (n.d.). Amine Gas Treating Unit - Best Practices - Troubleshooting Guide.
  • Wikipedia. (n.d.). para-Methoxymethamphetamine. [General encyclopedic entry, useful for structural analogy].
  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Available at: [Link]

  • Ge, X., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology. Available at: [Link]

  • ResearchGate. (n.d.). Degradation studies of amines and alkanolamines during CO2 absorption and stripping system. [Conference paper or review].
  • Pfanstiel. (2019). Biologics vs. Small Molecules, What's the Difference for Stability Testing? [Industry blog post].
  • International Council for Harmonisation. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. [Future-dated document, likely representing a draft or upcoming revision].
  • da Silva, E. F., et al. (2025). Degradation of 2‑Amino-2‑methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. [Future-dated document, likely representing a pre-print or accepted manuscript].
  • MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. [Thesis or academic repository].
  • Ge, X., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. ACS Publications. Available at: [Link]

  • U.S. Food and Drug Administration. (2025). Q1 Stability Testing of Drug Substances and Drug Products. [Draft guidance document].
  • ResearchGate. (n.d.). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO 2 Capture. [Research article].
  • Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science.
  • International Council for Harmonisation. (n.d.). Quality Guidelines. Available at: [Link]

  • Bryan Research & Engineering, LLC. (n.d.).
  • Lepaumier, H., et al. (2009). Degradation Study of new solvents for CO2 capture in post-combustion. Energy Procedia.
  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. [Industry service page].
  • Dong, M. W., & Huynh-Ba, K. (2020). Stability Studies and Testing of Pharmaceuticals - An Overview.
  • Lyddon, L. (2008).

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Preventing dimer formation during the synthesis of secondary amines

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Dimerization and Other Side Reactions

Welcome to the technical support center for the synthesis of secondary amines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the formation of undesired dimers and other byproducts during secondary amine synthesis. As Senior Application Scientists, we provide not only protocols but also the underlying scientific principles to empower you to optimize your reactions for higher yields and purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of secondary amines, particularly the challenge of over-alkylation leading to tertiary amines or other dimeric structures.

Problem 1: Significant formation of tertiary amine byproduct.

Question: I am trying to synthesize a secondary amine via reductive amination of a primary amine with an aldehyde, but I am observing a significant amount of the tertiary amine byproduct. How can I minimize this?

Answer:

The formation of a tertiary amine byproduct is a classic challenge in secondary amine synthesis, stemming from the fact that the newly formed secondary amine can be more nucleophilic than the starting primary amine, making it susceptible to further reaction.[1][2] Here are several strategies to suppress this undesired reaction:

Probable Causes & Solutions:

  • Incorrect Stoichiometry: An excess of the aldehyde or ketone can drive the reaction towards the tertiary amine.

    • Solution: Carefully control the stoichiometry. Start with a 1:1 or a slight excess of the primary amine to the carbonyl compound (e.g., 1.1:1).[3] This ensures the carbonyl compound is consumed before it can react with the product secondary amine.

  • Reaction Conditions Favoring Over-Alkylation: Certain conditions can accelerate the second alkylation step.

    • Solution 1: Pre-formation of the Imine: Mix the primary amine and the carbonyl compound in the absence of the reducing agent to allow for the formation of the imine intermediate.[4][5] You can monitor the disappearance of the starting materials by TLC or LC-MS. Once the imine formation is complete, then add the reducing agent. This approach minimizes the presence of the secondary amine in the presence of the carbonyl starting material. The use of dehydrating agents like molecular sieves (4Å) can facilitate imine formation.[4]

    • Solution 2: Choice of Reducing Agent: Use a mild and selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred for reductive aminations as it is less reactive towards aldehydes and ketones compared to the imine intermediate.[5][6][7] Sodium cyanoborohydride (NaBH₃CN) is also effective, particularly at a controlled pH (around 6-7), where it selectively reduces the iminium ion.[7][8]

    • Solution 3: Temperature Control: For highly electrophilic starting materials, lowering the reaction temperature can help prevent over-alkylation.[9][10]

Experimental Protocol: Selective Monomethylation of a Primary Amine

This protocol provides a general guideline for the selective synthesis of a secondary amine using reductive amination with controlled stoichiometry and a mild reducing agent.

Reagent Equivalents Purpose
Primary Amine1.0Starting material
Formaldehyde (37% in H₂O)0.95Carbonyl source for methylation
Sodium Triacetoxyborohydride1.5Reducing agent
Dichloromethane (DCM)-Solvent
Acetic Acid1.0Catalyst for imine formation

Step-by-Step Procedure:

  • Dissolve the primary amine (1.0 equiv) in anhydrous DCM.

  • Add acetic acid (1.0 equiv) to the solution.

  • Slowly add formaldehyde (0.95 equiv) to the reaction mixture and stir for 1 hour at room temperature to form the imine.

  • In a separate flask, suspend sodium triacetoxyborohydride (1.5 equiv) in DCM.

  • Slowly add the imine solution to the sodium triacetoxyborohydride suspension.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Problem 2: Low yield of the desired secondary amine.

Question: My reaction is clean, with minimal byproduct formation, but the overall yield of my secondary amine is low. What could be the issue?

Answer:

Low yields can be attributed to several factors, from incomplete reactions to product degradation. Here’s a breakdown of potential causes and their solutions:

Probable Causes & Solutions:

  • Inefficient Imine Formation: The equilibrium between the reactants and the imine might not favor the imine, leading to a low concentration of the intermediate to be reduced.[11]

    • Solution 1: pH Optimization: Imine formation is often catalyzed by mild acid.[5] The optimal pH is typically between 4 and 5. If the reaction is too acidic, the amine will be protonated and non-nucleophilic. If it's too basic, the carbonyl will not be sufficiently activated. Adding a catalytic amount of acetic acid can be beneficial.[6]

    • Solution 2: Water Removal: The formation of an imine from an amine and a carbonyl compound produces water.[12] Removing this water can drive the equilibrium towards the imine. This can be achieved by using a Dean-Stark apparatus for azeotropic removal of water or by adding a dehydrating agent like molecular sieves.[4]

  • Decomposition of Starting Materials or Product: The reaction conditions might be too harsh for your specific substrates.

    • Solution: Employ milder reaction conditions. This could involve using a less aggressive reducing agent, lowering the reaction temperature, or shortening the reaction time. For sensitive substrates, methods like the "borrowing hydrogen" protocol, which uses alcohols as alkylating agents with a catalyst, can be a milder alternative.[13]

  • Issues with the Reducing Agent: The reducing agent may be old, inactive, or added improperly.

    • Solution: Use a fresh batch of the reducing agent. Ensure the reducing agent is added under appropriate conditions (e.g., some hydrides react violently with protic solvents).

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis of secondary amines.

Q1: What is the fundamental reason for dimer (tertiary amine) formation in secondary amine synthesis?

The primary reason is the increased nucleophilicity of the secondary amine product compared to the primary amine starting material.[1][14] Alkyl groups are electron-donating, which increases the electron density on the nitrogen atom, making the secondary amine a better nucleophile. This enhanced reactivity makes it compete with the remaining primary amine for the electrophile (e.g., the carbonyl compound in reductive amination or the alkyl halide in direct alkylation), leading to the formation of the tertiary amine.[2]

Q2: Are there methods other than reductive amination to selectively synthesize secondary amines?

Yes, several other methods can provide good selectivity for secondary amines:

  • Direct Alkylation with Controlled Stoichiometry: While challenging, direct alkylation of a primary amine with an alkyl halide can be successful if a large excess of the primary amine is used.[3] This ensures that the alkyl halide is more likely to react with the abundant primary amine rather than the newly formed secondary amine. However, this method is not very atom-economical.

  • Gabriel Synthesis Modification: The Gabriel synthesis is a classic method for preparing primary amines.[12][15] Modifications of this method can be used to synthesize secondary amines.

  • "Borrowing Hydrogen" Catalysis: This is a greener approach where an alcohol is used as the alkylating agent in the presence of a transition metal catalyst.[13] The alcohol is temporarily oxidized to an aldehyde in situ, which then undergoes reductive amination with the amine. This method often exhibits high selectivity for secondary amines.

  • Acylation-Reduction: A primary amine can be acylated with an acid chloride or anhydride to form an amide. The resulting amide is then reduced to the corresponding secondary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[16] Over-alkylation is not an issue in the acylation step because the resulting amide is significantly less nucleophilic than the starting amine.[2]

Q3: How does the choice of solvent affect the outcome of a reductive amination reaction?

The solvent can influence the reaction in several ways:

  • Solubility: The solvent must be able to dissolve the reactants to a reasonable extent. Common solvents for reductive amination include dichloromethane (DCM), 1,2-dichloroethane (DCE), tetrahydrofuran (THF), and methanol.[6][7]

  • Reactivity: Protic solvents like methanol can sometimes react with the hydride reducing agents. However, they can also facilitate imine formation by protonating the carbonyl oxygen. The choice needs to be made based on the specific reducing agent used. For instance, NaBH₄ can be used in methanol, while NaBH(OAc)₃ is typically used in aprotic solvents like DCM or DCE.[6][7]

  • Water Removal: For reactions where water removal is critical to drive the imine formation equilibrium, a solvent that forms an azeotrope with water (like toluene) can be used with a Dean-Stark apparatus.

Q4: Can I use a primary amine to synthesize a secondary amine with two different alkyl groups?

Yes, this is a common synthetic goal. A stepwise approach is typically the most effective:

  • First Alkylation: Introduce the first alkyl group onto the primary amine to form a secondary amine using one of the selective methods described above (e.g., reductive amination with a specific aldehyde or ketone).

  • Purification: Purify the resulting secondary amine to remove any unreacted starting materials.

  • Second, Different Alkylation: Use the purified secondary amine as the starting material for a second, different alkylation reaction (e.g., another reductive amination with a different carbonyl compound or direct alkylation with a different alkyl halide) to introduce the second, distinct alkyl group, forming a tertiary amine.

Visualizing Reaction Pathways

To better understand the competitive reactions during secondary amine synthesis, the following diagrams illustrate the desired pathway versus the undesired over-alkylation.

G cluster_0 Desired Pathway: Secondary Amine Synthesis cluster_1 Undesired Pathway: Over-Alkylation to Tertiary Amine A Primary Amine (R-NH2) C Imine (R-N=CHR') A->C + Carbonyl B Carbonyl (R'-CHO) D Secondary Amine (R-NH-CH2R') C->D + [H] (Reduction) D2 Secondary Amine (R-NH-CH2R') F Iminium Ion D2->F + Carbonyl E Carbonyl (R'-CHO) G Tertiary Amine (R-N(CH2R')2) F->G + [H] (Reduction)

Caption: Desired vs. Undesired Reaction Pathways.

This diagram illustrates the intended reaction of a primary amine with a carbonyl compound to form a secondary amine, and the competing side reaction where the secondary amine product reacts further to form an undesired tertiary amine.

G start Start: Tertiary Amine Formation Observed q1 Is the Amine:Carbonyl ratio > 1:1? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Are you pre-forming the imine? a1_yes->q2 sol1 Adjust stoichiometry to 1.1:1 (Amine:Carbonyl) a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 What is your reducing agent? a2_yes->q3 sol2 Mix amine and carbonyl first, then add reducing agent a2_no->sol2 sol2->q3 a3_stab NaBH(OAc)3 / NaBH3CN q3->a3_stab NaBH(OAc)3 / NaBH3CN a3_other Other q3->a3_other Other end Problem Resolved a3_stab->end sol3 Consider switching to a milder reducing agent like NaBH(OAc)3 a3_other->sol3 sol3->end

Caption: Troubleshooting Workflow for Tertiary Amine Byproduct.

This workflow provides a step-by-step decision-making process to troubleshoot and minimize the formation of tertiary amine byproducts during secondary amine synthesis.

References

  • Alkylation Methods for the Synthesis of Secondary Amines: Application Notes and Protocols - Benchchem.
  • Synthesis of secondary and tertiary amines - Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation | Organic Letters. Available at: [Link]

  • Secondary Amines from Catalytic Amination of Bio-Derived Phenolics over Pd/C and Rh/C: Effect of Operation Parameters - MDPI. Available at: [Link]

  • Selective Synthesis of Amines by Heterogeneous Co Catalysts via Borrowing Hydrogen Protocols - American Chemical Society. Available at: [Link]

  • Strategies for the synthesis of secondary amines. - ResearchGate. Available at: [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis - JOCPR. Available at: [Link]

  • Avoiding Over-alkylation - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Ways to reduce the bis amination during a reductive amination? : r/Chempros - Reddit. Available at: [Link]

  • Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines - PMC - NIH. Available at: [Link]

  • Synthesis of secondary amines - designer-drug .com. Available at: [Link]

  • Reductive amination - Wikipedia. Available at: [Link]

  • How do I avoid side reactions while doing this peptide coupling reaction? - Reddit. Available at: [Link]

  • Reductive Amination - Wordpress. Available at: [Link]

  • 24.6: Synthesis of Amines - Chemistry LibreTexts. Available at: [Link]

  • Reductive Amination - Chemistry Steps. Available at: [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link]

  • Polyalkylation of Amines - YouTube. Available at: [Link]

  • Myers Chem 115. Available at: [Link]

  • Reductive Amination - Chemistry LibreTexts. Available at: [Link]

  • Amines And Their Chemical Reactions Explanation Step By Step In Simple Manners For NEET, CBSE, And JEE - Sudhir Nama. Available at: [Link]

  • synthesis of secondary amines - YouTube. Available at: [Link]

  • Alkylation of Amines (Sucks!) - Master Organic Chemistry. Available at: [Link]

  • 24.7: Reactions of Amines - Chemistry LibreTexts. Available at: [Link]

  • Amine Synthesis Reactions - YouTube. Available at: [Link]

  • Amine Reactions and Practice (Live Recording) Organic Chemistry Review - YouTube. Available at: [Link]

  • Reactions of Amines. Available at: [Link]

  • Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems - YouTube. Available at: [Link]

  • 24.6 Synthesis of Amines - Organic Chemistry | OpenStax. Available at: [Link]

  • synthesis of enamines from secondary amines and carbonyl compounds - YouTube. Available at: [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC. Available at: [Link]

  • Control of asymmetry in the radical addition approach to chiral amine synthesis - PubMed. Available at: [Link]

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Technical Support Center: Scaling Up the Production of N-(2-Methoxybenzyl)-2-methylpropan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the synthesis and scale-up of N-(2-Methoxybenzyl)-2-methylpropan-2-amine. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis of this and structurally related compounds. As a key intermediate in various research and development pipelines, ensuring a robust, scalable, and reproducible synthesis is paramount.

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles and field-proven insights.

I. Overview of Synthetic Strategy: Reductive Amination

The most common and scalable method for preparing this compound is the reductive amination of 2-methoxybenzaldehyde with tert-butylamine.[1][2] This two-step, one-pot process involves the initial formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.

This approach is favored for its operational simplicity and generally high yields. However, scaling up this reaction can present challenges related to reaction kinetics, impurity profiles, and product isolation.

II. Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the synthesis and scale-up of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of the reductive amination reaction for this synthesis?

A1: The reaction proceeds via a two-step mechanism. First, the primary amine (tert-butylamine) acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-methoxybenzaldehyde. This is followed by dehydration to form a Schiff base, or imine, intermediate. In the second step, a reducing agent, such as sodium borohydride, reduces the imine to the final secondary amine product.

Q2: I am observing a significant amount of a side-product that appears to be 2-methoxybenzyl alcohol. What is causing this?

A2: The formation of 2-methoxybenzyl alcohol is a common side reaction that occurs when the reducing agent directly reduces the starting aldehyde before it can form the imine.[2] This is often due to a slow rate of imine formation relative to the rate of aldehyde reduction.

To mitigate this:

  • Sequential Reagent Addition: Add the reducing agent portion-wise or after allowing the aldehyde and amine to stir together for a period (e.g., 1-2 hours) to facilitate imine formation.

  • pH Control: The rate of imine formation is pH-dependent. While not always necessary, adjusting the reaction pH to a mildly acidic condition (pH 5-6) can sometimes accelerate imine formation. However, care must be taken as the borohydride reducing agent will decompose rapidly at low pH.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often a better choice for reductive aminations as it is a milder reducing agent and less prone to reducing the aldehyde directly.

Q3: My reaction appears to stall, and I am left with unreacted starting materials. What are the likely causes?

A3: Incomplete conversion can be attributed to several factors:

  • Reagent Quality: Ensure the purity of your 2-methoxybenzaldehyde and tert-butylamine. Aldehydes can oxidize to carboxylic acids over time, and the actual concentration of commercially available tert-butylamine solutions can vary.

  • Stoichiometry: A slight excess of the amine and reducing agent is often used to drive the reaction to completion.

  • Moisture: The presence of excessive water can hydrolyze the imine intermediate back to the starting materials and can also react with the reducing agent. Ensure you are using dry solvents.

  • Temperature: While the reaction is typically run at room temperature, gentle heating (e.g., 40-50 °C) can sometimes improve the reaction rate, though this may also increase the rate of side reactions.

Q4: I am having difficulty with the purification of the final product. What are the recommended methods?

A4: The product, being a basic amine, can be purified using several methods:

  • Acid-Base Extraction: The crude reaction mixture can be worked up by partitioning between an organic solvent (like dichloromethane or ethyl acetate) and water. Washing the organic layer with a dilute acid solution (e.g., 1M HCl) will protonate the amine product, extracting it into the aqueous layer and leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with 1M NaOH) and the product re-extracted into an organic solvent.

  • Column Chromatography: If impurities with similar basicity are present, column chromatography on silica gel is an effective purification method.[3][4] A gradient elution system, for example, starting with hexane/ethyl acetate and gradually increasing the polarity with a solvent system containing a small amount of triethylamine (e.g., 1-2%) to prevent the product from streaking on the column, is recommended.

  • Distillation: For larger scales, bulb-to-bulb distillation under reduced pressure can be an effective final purification step to obtain a high-purity oil.[3]

Troubleshooting Workflow

G start Problem Encountered issue1 Low Yield / Incomplete Reaction start->issue1 issue2 Significant Side-Product Formation (e.g., 2-methoxybenzyl alcohol) start->issue2 issue3 Purification Difficulties start->issue3 sub_issue1a Check Reagent Purity & Stoichiometry issue1->sub_issue1a sub_issue1b Optimize Reaction Conditions (Time, Temperature) issue1->sub_issue1b sub_issue1c Ensure Anhydrous Conditions issue1->sub_issue1c sub_issue2a Slow Imine Formation issue2->sub_issue2a sub_issue2b Choice of Reducing Agent issue2->sub_issue2b sub_issue3a Product Streaking on TLC/Column issue3->sub_issue3a sub_issue3b Emulsion during Extraction issue3->sub_issue3b sol1a Use Fresh/Pure Reagents Employ Slight Excess of Amine/Reducing Agent sub_issue1a->sol1a sol1b Increase Reaction Time or Gently Heat (40-50°C) sub_issue1b->sol1b sol1c Use Dry Solvents (e.g., Anhydrous Methanol) sub_issue1c->sol1c sol2a Pre-stir Aldehyde and Amine (1-2h) before adding reducing agent sub_issue2a->sol2a sol2b Use a Milder Reducing Agent (e.g., Sodium Triacetoxyborohydride) sub_issue2b->sol2b sol3a Add Triethylamine (1-2%) to Eluent sub_issue3a->sol3a sol3b Add Brine to Break Emulsion sub_issue3b->sol3b

Caption: Troubleshooting Decision Tree for Synthesis Scale-up.

III. Detailed Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific scale and equipment available.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molarity/Conc.Amount (1 eq)Moles (1 eq)
2-MethoxybenzaldehydeC₈H₈O₂136.15-10.0 g0.0734 mol
tert-ButylamineC₄H₁₁N73.14-8.05 mL (1.2 eq)0.0881 mol
Sodium BorohydrideNaBH₄37.83-3.35 g (1.2 eq)0.0881 mol
Methanol (Anhydrous)CH₃OH32.04-150 mL-
DichloromethaneCH₂Cl₂84.93-As needed-
1M Hydrochloric AcidHCl36.461 MAs needed-
1M Sodium HydroxideNaOH40.001 MAs needed-
Magnesium Sulfate (Anhydrous)MgSO₄120.37-As needed-
Step-by-Step Procedure
  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 2-methoxybenzaldehyde (10.0 g, 0.0734 mol) and anhydrous methanol (150 mL). Stir until the aldehyde has completely dissolved.

  • Amine Addition: To the stirring solution, add tert-butylamine (8.05 mL, 0.0881 mol, 1.2 eq) dropwise at room temperature.

  • Imine Formation: Allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the formation of the imine by TLC or GC-MS if desired.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (3.35 g, 0.0881 mol, 1.2 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Completion: After the addition of sodium borohydride is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4-6 hours or until the reaction is complete as indicated by TLC or GC-MS.

  • Quenching and Workup:

    • Carefully quench the reaction by slowly adding 1M HCl until the effervescence ceases.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • To the remaining residue, add 100 mL of dichloromethane and 100 mL of water.

    • Separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 20%) with 1% triethylamine.

    • Alternatively, for larger scales, purify by vacuum distillation.

Expected Yield and Purity
  • Yield: 75-90%

  • Purity (by GC-MS or NMR): >98%

IV. Reaction Mechanism and Scale-Up Considerations

G aldehyde 2-Methoxybenzaldehyde n1 aldehyde->n1 amine tert-Butylamine amine->n1 imine Imine Intermediate (Schiff Base) n2 imine->n2 product This compound hplus + H⁺ h2o - H₂O nabh4 [H⁻] (from NaBH₄) nabh4->n2 n1->imine Nucleophilic Attack & Dehydration n2->product Reduction n3

Caption: Reductive Amination Pathway for Synthesis.

Key Scale-Up Considerations:
  • Exothermicity: The reduction step with sodium borohydride is exothermic. On a larger scale, the rate of addition of the reducing agent and efficient cooling are critical to maintain temperature control and prevent runaway reactions.

  • Solvent Volume: While laboratory-scale reactions are often run in dilute conditions, for scale-up, it is economically and environmentally beneficial to increase the concentration. However, this may affect reaction kinetics and exothermicity. Pilot studies are recommended to determine the optimal concentration.

  • Workup and Isolation: Liquid-liquid extractions can become cumbersome and lead to significant solvent waste at a large scale. Consider alternative workup procedures such as reactive extraction or crystallization of a salt form of the product (e.g., the hydrochloride salt) for easier isolation.

  • Safety: Tert-butylamine is a volatile and flammable liquid. Sodium borohydride reacts with water to produce flammable hydrogen gas. All operations should be conducted in a well-ventilated fume hood or a designated process area with appropriate safety precautions.

V. References

  • Boruń, A. (2020). NBOMes–Highly Potent and Toxic Alternatives of LSD. Frontiers in Pharmacology. [Link][5]

  • Heim, R. (2003). Synthese und Pharmakologie potenter 5-HT2A-Rezeptoragonisten mit N-2-Methoxybenzyl-Substituenten. Freie Universität Berlin.

  • BASF. (2012). Process for preparing unsymmetric secondary tert-butylamines in the liquid phase. US Patent 8,445,726 B2. [2]

  • Fukuyama, T., Jow, C.-K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373–6374.

  • Organic Syntheses. (2003). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides: N-(4-Methoxybenzyl)-3-phenylpropylamine. Organic Syntheses, 80, 173. [Link][3]

  • Randox Laboratories Ltd. (2015). Immunoassay for compounds of the NBOMe family. US Patent 9,720,005 B2. [4]

  • HIMS. (2025). Electrosynthesis of benzyl-tert-butylamine: clean, safe and efficient. University of Amsterdam. [Link][6]

  • MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Catalysts, 13(2), 415. [Link][7]

Sources

Technical Support Center: Enhancing the Purity of N-(2-Methoxybenzyl)-2-methylpropan-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N-(2-Methoxybenzyl)-2-methylpropan-2-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions. Our goal is to equip you with the necessary knowledge to overcome common challenges encountered during the synthesis and purification of this compound, ensuring high purity and batch-to-batch consistency.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing detailed explanations and actionable solutions.

Low Yield After Reductive Amination and Work-up

Question: I've performed the reductive amination of 2-methoxybenzaldehyde with 2-methylpropan-2-amine followed by an acidic work-up, but my yield of the hydrochloride salt is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields in this synthesis can stem from several factors, primarily related to the reaction conditions and the stability of the intermediates.

Causality and Experimental Choices:

The reductive amination process involves the formation of an imine intermediate, which is then reduced to the desired secondary amine. The efficiency of both steps is crucial for a high overall yield.

  • Incomplete Imine Formation: The reaction between an aldehyde and a sterically hindered amine like tert-butylamine can be slow. If the reduction is initiated before sufficient imine has formed, the reducing agent may instead reduce the starting aldehyde to 2-methoxybenzyl alcohol.

  • Suboptimal Reducing Agent: Strong reducing agents like sodium borohydride (NaBH₄) can reduce the starting aldehyde if added prematurely. A milder, more selective reducing agent is often preferred for one-pot reductive aminations.[1]

  • Side Reactions: Dialkylation, where the newly formed secondary amine reacts with another molecule of the aldehyde, can occur, though it is less common with bulky secondary amines.

Troubleshooting Steps:

  • Stepwise vs. One-Pot Procedure:

    • Stepwise: First, stir the 2-methoxybenzaldehyde and 2-methylpropan-2-amine in a suitable solvent (e.g., methanol or dichloromethane) at room temperature for several hours to ensure maximum imine formation. Monitor the reaction by TLC or ¹H NMR. Once the imine formation has plateaued, add the reducing agent.

    • One-Pot: If a one-pot procedure is preferred for convenience, consider using a milder reducing agent.

  • Choice of Reducing Agent:

    • Sodium Triacetoxyborohydride (STAB): This is an excellent choice for one-pot reductive aminations as it is less likely to reduce the starting aldehyde.[2] It is particularly effective for reactions involving less reactive ketones and aldehydes.

    • Sodium Cyanoborohydride (NaBH₃CN): Another mild reducing agent that is effective at a slightly acidic pH, which also favors imine formation. However, it is toxic and requires careful handling.[1]

  • Reaction Conditions:

    • pH Control: Maintaining a slightly acidic pH (around 5-6) can catalyze imine formation without protonating the amine starting material, which would render it non-nucleophilic. A small amount of acetic acid can be added as a catalyst.

    • Temperature: The reaction is typically carried out at room temperature. If the reaction is sluggish, gentle heating (40-50 °C) may be beneficial, but be cautious of potential side reactions.

Presence of Starting Materials in the Final Product

Question: My final this compound hydrochloride product is contaminated with unreacted 2-methoxybenzaldehyde and/or 2-methylpropan-2-amine. How can I remove these impurities?

Answer:

The presence of starting materials in the final product indicates either an incomplete reaction or an inefficient purification process.

Causality and Experimental Choices:

  • Incomplete Reaction: As discussed in the previous section, the reaction may not have gone to completion.

  • Ineffective Extraction: A standard acidic work-up should, in principle, separate the basic amine product from the neutral aldehyde. However, emulsions or improper pH adjustments can lead to carryover of impurities.

Purification Strategy:

A robust acid-base extraction is the most effective way to separate the amine product from the unreacted starting materials.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1 M hydrochloric acid (HCl). The desired secondary amine will be protonated and move into the aqueous layer as the hydrochloride salt. The unreacted 2-methoxybenzaldehyde will remain in the organic layer.

  • Separation: Separate the aqueous layer containing the product from the organic layer.

  • Back-Extraction (Optional): To remove any traces of the aldehyde from the aqueous layer, wash it once more with fresh DCM or ethyl acetate.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as 2 M sodium hydroxide (NaOH), with stirring until the pH is basic (pH > 10). This will deprotonate the amine hydrochloride, causing the free amine to precipitate or form an oily layer.

  • Extraction of Free Amine: Extract the free amine into a fresh portion of DCM or ethyl acetate. Repeat the extraction 2-3 times to maximize recovery.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified free amine.

  • Salt Formation: Dissolve the purified free amine in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same solvent or bubble HCl gas through the solution to precipitate the pure hydrochloride salt.

Difficulty in Crystallizing the Hydrochloride Salt

Question: I have isolated the hydrochloride salt, but it is an oil or a sticky solid that is difficult to handle. How can I induce crystallization to obtain a fine, crystalline powder?

Answer:

The physical form of the hydrochloride salt is highly dependent on the solvent system used for its precipitation and recrystallization.

Causality and Experimental Choices:

  • Solvent Choice: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For amine hydrochlorides, which are often highly polar, finding a single suitable solvent can be challenging.

  • Presence of Impurities: Impurities can inhibit crystal lattice formation, leading to the product "oiling out."

Recrystallization Strategies:

Single-Solvent Recrystallization:

  • Isopropanol (IPA): This is often a good starting point for the recrystallization of amine hydrochlorides.

  • Ethanol: While some hydrochloride salts are too soluble in ethanol for effective recrystallization, it can be a viable option.[3]

Experimental Protocol: Single-Solvent Recrystallization

  • Dissolution: In a flask, add a small amount of isopropanol to your crude hydrochloride salt.

  • Heating: Gently heat the mixture with stirring. Continue adding small portions of hot isopropanol until the solid just dissolves.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals.

  • Inducing Crystallization (if necessary): If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.

  • Chilling: Once crystals have started to form, place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold isopropanol, and dry under vacuum.

Two-Solvent (Anti-Solvent) Recrystallization:

This technique is particularly useful when no single solvent provides the desired solubility profile. A "good" solvent in which the compound is soluble is paired with a "poor" (anti-solvent) in which it is insoluble.

  • Acetone/Hexane: Acetone can be a good solvent for the hydrochloride salt, while hexane acts as an anti-solvent.[4]

  • Isopropanol/Diethyl Ether: Isopropanol can dissolve the salt, and the addition of diethyl ether can induce precipitation.[3]

Experimental Protocol: Two-Solvent Recrystallization

  • Dissolution: Dissolve the crude salt in a minimal amount of the "good" solvent (e.g., hot acetone or isopropanol).

  • Addition of Anti-Solvent: While the solution is still warm, slowly add the "poor" solvent (e.g., hexane or diethyl ether) dropwise with stirring until the solution becomes slightly turbid.

  • Clarification: Add a few drops of the "good" solvent back into the solution until it becomes clear again.

  • Cooling and Isolation: Allow the solution to cool slowly to room temperature, followed by chilling in an ice bath. Collect the crystals by vacuum filtration, wash with a small amount of the solvent mixture, and dry.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the expected purity of this compound hydrochloride after a single recrystallization?

A1: A single, carefully performed recrystallization can significantly enhance the purity of the compound. Starting from a crude product of 85-90% purity, it is often possible to achieve a purity of >98% as determined by HPLC. For higher purity requirements, a second recrystallization may be necessary.

Q2: How can I assess the purity of my final product?

A2: Several analytical techniques can be used to assess the purity of your this compound hydrochloride:

  • High-Performance Liquid Chromatography (HPLC): This is a quantitative method that can separate the main compound from its impurities. A typical method would involve a C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer at a slightly acidic pH). Detection is usually done by UV absorbance at a wavelength where the aromatic rings show strong absorbance (e.g., 220 nm or 270 nm).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify impurities. The expected chemical shifts for the product should be compared to a reference spectrum if available. The presence of unexpected signals may indicate impurities.

  • Melting Point: A sharp melting point range is indicative of a pure compound. Impurities will typically broaden and depress the melting point.

Q3: What are the expected ¹H and ¹³C NMR chemical shifts for this compound hydrochloride?

Assignment Estimated ¹H NMR Chemical Shift (ppm) Estimated ¹³C NMR Chemical Shift (ppm)
tert-Butyl CH₃~1.5~25
tert-Butyl C~58~58
Methylene CH₂~4.0~45
Methoxy OCH₃~3.8~55
Aromatic CHs6.8 - 7.4110 - 130
Aromatic C-O~157
Aromatic C-CH₂~125

Note: The proton of the ammonium group (N⁺-H) may be a broad singlet and its chemical shift can vary depending on the solvent and concentration.

Q4: What are the optimal storage conditions for the purified hydrochloride salt?

A4: this compound hydrochloride, like most amine salts, should be stored in a tightly sealed container in a cool, dry place, protected from light and moisture. It is generally a stable solid at room temperature.

Section 3: Visualizations and Data

Workflow for Purification of this compound Hydrochloride

purification_workflow start Crude Reaction Mixture dissolve Dissolve in Organic Solvent (e.g., DCM) start->dissolve acid_wash Wash with 1 M HCl dissolve->acid_wash separate_layers Separate Layers acid_wash->separate_layers aqueous_layer Aqueous Layer (contains product as HCl salt) separate_layers->aqueous_layer organic_layer Organic Layer (contains aldehyde impurity) separate_layers->organic_layer basify Basify Aqueous Layer (e.g., 2 M NaOH) aqueous_layer->basify extract_free_amine Extract Free Amine with Organic Solvent basify->extract_free_amine dry_concentrate Dry and Concentrate Organic Layer extract_free_amine->dry_concentrate free_amine Purified Free Amine dry_concentrate->free_amine form_salt Form Hydrochloride Salt (HCl in ether/ethyl acetate) free_amine->form_salt recrystallize Recrystallize (e.g., from Isopropanol) form_salt->recrystallize pure_product Pure this compound HCl recrystallize->pure_product

Caption: Purification workflow for the hydrochloride salt.

Decision Tree for Recrystallization Solvent Selection

solvent_selection start Crude Hydrochloride Salt test_ipa Test Solubility in Isopropanol (IPA) start->test_ipa ipa_soluble_hot Soluble in hot IPA, sparingly soluble in cold? test_ipa->ipa_soluble_hot use_ipa Recrystallize from IPA ipa_soluble_hot->use_ipa Yes test_acetone Test Solubility in Acetone ipa_soluble_hot->test_acetone No acetone_soluble Soluble in Acetone? test_acetone->acetone_soluble use_acetone_hexane Recrystallize from Acetone/Hexane acetone_soluble->use_acetone_hexane Yes other_solvents Try other solvent systems (e.g., Ethanol, EtOAc/Heptane) acetone_soluble->other_solvents No

Caption: Decision tree for selecting a recrystallization solvent.

Comparison of Purification Methods
Purification Method Typical Yield (%) Achievable Purity (by HPLC, %) Advantages Disadvantages
Single Recrystallization (Isopropanol) 70-85>98.0Simple procedure, good for removing minor impurities.May not be effective for removing closely related impurities.
Two-Solvent Recrystallization (Acetone/Hexane) 75-90>98.5High recovery, effective when a single solvent is not ideal.Requires careful optimization of solvent ratios.
Acid-Base Extraction followed by Recrystallization 60-80>99.5Excellent for removing non-basic impurities (e.g., aldehydes).More steps, potential for lower overall yield.
Column Chromatography (Silica Gel) 40-60>99.8Highest purity achievable, separates closely related compounds.Time-consuming, requires large solvent volumes, potential for product loss on the column.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Guerra de Oliveira, R. (2017). Purification of organic hydrochloride salt? ResearchGate. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. [Link]

  • MDPI. (2022). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. [Link]

  • Chad's Prep. (2021, April 29). 22.3 Synthesis of Amines [Video]. YouTube. [Link]

  • Myers, A. (n.d.). Myers Chem 115. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Reddit. (2024, May 2). Reductive amination difficulties - poor conversion. r/Chempros. [Link]

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Validation & Comparative

A Comparative Structural and Pharmacological Analysis: N-(2-Methoxybenzyl)-2-methylpropan-2-amine versus 25I-NBOMe

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an in-depth comparative analysis of two structurally related yet pharmacologically distinct molecules: N-(2-Methoxybenzyl)-2-methylpropan-2-amine and 2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe). While both compounds share an N-(2-methoxybenzyl) moiety, their core scaffolds are fundamentally different, dictating their chemical properties and biological activities. 25I-NBOMe is a well-documented, potent, and selective full agonist for the serotonin 5-HT₂A receptor, exhibiting profound psychoactive effects.[1][2] In stark contrast, this compound lacks the phenethylamine core critical for serotonergic activity and is not associated with significant pharmacological effects in published literature. This document will dissect their structural differences, compare physicochemical properties, and present the established pharmacological profile of 25I-NBOMe, while providing the necessary experimental framework for the empirical characterization of both compounds.

Introduction: The Primacy of Structure in Bioactivity

Structure-Activity Relationship (SAR) is a foundational principle in pharmacology and drug development. Minor alterations to a molecular scaffold can dramatically influence its interaction with biological targets, transforming an inactive compound into a potent agonist or antagonist. The phenethylamine class of compounds, characterized by a phenyl ring connected to an amino group by a two-carbon chain, serves as a classic example.[3] This scaffold is the backbone for many neurotransmitters and psychoactive substances.

The addition of an N-(2-methoxybenzyl) group to certain phenethylamines, creating the "NBOMe" series, was found to dramatically increase potency at the serotonin 5-HT₂A receptor.[4][5] 25I-NBOMe is arguably the most recognized member of this series.[1][6] This guide aims to clarify the critical structural distinctions between 25I-NBOMe and a simpler benzylamine, this compound, to underscore why the presence of a shared substituent does not confer similar biological activity.

Molecular Structure Analysis

The fundamental difference between the two molecules lies in their core structure: 25I-NBOMe is a substituted phenethylamine , while this compound is a substituted benzylamine .

25I-NBOMe: A Trisubstituted Phenethylamine

25I-NBOMe, or 2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine, is a derivative of the psychedelic phenethylamine 2C-I.[2][7] Its structure can be deconstructed into three key functional regions:

  • The Phenethylamine Core : This consists of a phenyl ring attached to an ethylamine side chain. This core is a known pharmacophore for interaction with monoamine receptors.

  • Phenyl Ring Substitutions : The phenyl ring is trisubstituted with two methoxy groups at positions 2 and 5, and an iodine atom at position 4. This specific substitution pattern is characteristic of the 2C-x family and is crucial for its 5-HT₂A receptor affinity.[6]

  • The N-Substituent : The amine nitrogen is substituted with a 2-methoxybenzyl group (an "NBOMe" moiety). This bulky group is responsible for a significant increase in affinity and potency at the 5-HT₂A receptor compared to its parent compound, 2C-I.[3][5]

This compound: A Substituted Benzylamine

This molecule possesses a much simpler architecture. Its key features are:

  • The Benzylamine Core : A benzyl group is directly attached to the nitrogen atom. It lacks the two-carbon ethyl linker between the phenyl ring and the amine that defines a phenethylamine.

  • N-Substituent : The amine nitrogen is bonded to a tert-butyl group (2-methylpropan-2-amine).

  • Phenyl Ring Substitution : The benzyl ring has a single methoxy group at the 2-position.

Direct Structural Comparison

The absence of the phenethylamine backbone in this compound is the single most important distinction. This structural feature is essential for the specific receptor interactions that mediate the potent psychoactivity of 25I-NBOMe.

G cluster_0 25I-NBOMe (Phenethylamine Core) cluster_1 This compound (Benzylamine Core) 25I_structure phenethylamine_core Phenethylamine Backbone (Crucial for 5-HT₂A Binding) ring_subs Iodine & Methoxy Groups (Modulate Affinity) nbome_moiety N-(2-methoxybenzyl) Group (Potency Enhancing) NBM_structure benzylamine_core Benzylamine Backbone (Lacks Phenethylamine Pharmacophore) tert_butyl N-tert-butyl Group methoxy_group 2-methoxybenzyl Group

Figure 1: Key structural differences between the two molecules.

Physicochemical Properties

The structural differences manifest in distinct physicochemical properties, which are critical for absorption, distribution, metabolism, and excretion (ADME).

Property25I-NBOMe This compound Reference
Molecular Formula C₁₈H₂₂INO₃C₁₂H₁₉NO[8],[9]
Molecular Weight 427.28 g/mol 193.28 g/mol [8],[9]
Hydrogen Bond Donors 11[8],[9]
Hydrogen Bond Acceptors 32[8],[9]
Rotatable Bonds 74[8],[9]
Topological Polar Surface Area 41.9 Ų21.3 Ų[8],[9]

The significantly larger molecular weight and additional polar oxygen atom of 25I-NBOMe reflect its more complex structure. These properties influence its solubility and potential for crossing the blood-brain barrier.

Pharmacological Profile Comparison

25I-NBOMe: A Potent 5-HT₂A Receptor Agonist

25I-NBOMe is characterized by its high affinity and functional potency as a full agonist at the human serotonin 5-HT₂A receptor.[1] This interaction is responsible for its hallucinogenic effects, which are demonstrated in preclinical models by the head-twitch response (HTR) in rodents.[2][10] While it shows the highest affinity for the 5-HT₂A receptor, it also binds to other serotonin receptors and, to a lesser extent, adrenergic and dopamine receptors.[10]

Receptor TargetBinding Affinity (Ki, nM)Functional Activity (EC₅₀, nM)Reference
5-HT₂A 0.044 - 0.60.76 - 240[1]
5-HT₂C 1.03 - 4.62.38 - 88.9[1][10]
5-HT₁A 1800-[10]
α₁A Adrenergic 370-[10]

The activation of the 5-HT₂A receptor, a Gq/11-coupled protein, initiates a downstream signaling cascade involving phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG).

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor 5-HT₂A Receptor G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP₃ PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation NBOMe 25I-NBOMe NBOMe->Receptor Binds & Activates

Figure 2: Simplified 5-HT₂A receptor signaling pathway activated by 25I-NBOMe.

This compound: Pharmacological Data

A comprehensive search of scientific literature reveals a lack of published data regarding the pharmacological activity, receptor binding profile, or in vivo effects of this compound. Structurally, it lacks the essential phenethylamine pharmacophore required for high-affinity binding to serotonin receptors in the same manner as 25I-NBOMe. It is therefore predicted to be inactive as a 5-HT₂A agonist.

Experimental Protocols for Characterization

To empirically validate the identity and purity of these compounds, standardized analytical protocols are essential. The following methods provide a self-validating system for unambiguous characterization.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR provides definitive structural elucidation by mapping the chemical environment of each proton (¹H) and carbon (¹³C) atom in a molecule. This allows for the differentiation of isomers and unambiguous confirmation of the molecular skeleton.[11]

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the analyte (e.g., 25I-NBOMe HCl or its counterpart) in ~0.7 mL of a deuterated solvent (e.g., Methanol-d₄ or Chloroform-d) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum over a range of -1 to 10 ppm.

    • Expected Key Signals for 25I-NBOMe: Two singlets in the aromatic region for the phenyl protons on the phenethylamine core, multiple signals for the 2-methoxybenzyl protons, three distinct methoxy singlets (~3.6-3.9 ppm), and aliphatic signals for the ethylamine chain.[11]

    • Predicted Key Signals for this compound: A prominent singlet (~1.1-1.4 ppm) integrating to 9 protons for the tert-butyl group, aromatic signals for the benzyl ring, a singlet for the benzyl CH₂, and a methoxy singlet (~3.8 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Expected Key Signals for 25I-NBOMe: A distinctive aromatic carbon signal bonded to iodine at ~82-84 ppm, along with other aromatic and aliphatic carbon signals.[11]

    • Predicted Key Signals for this compound: Signals corresponding to the tert-butyl carbons, aromatic carbons, and the methoxy carbon.

Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Causality: LC-MS/MS provides high sensitivity and selectivity for detecting and quantifying compounds in complex matrices. It confirms molecular weight and provides structural information through characteristic fragmentation patterns.[12][13]

G Sample Analyte Sample (Powder or Biological Matrix) Extraction Sample Preparation (e.g., LLE or SPE) Sample->Extraction HPLC UHPLC Separation (e.g., C18 column) Extraction->HPLC Ionization Ionization Source (e.g., ESI+) HPLC->Ionization MS1 Quadrupole 1 (MS1) (Precursor Ion Selection) Ionization->MS1 CID Collision Cell (CID) (Fragmentation) MS1->CID MS2 Quadrupole 2 (MS2) (Product Ion Scan) CID->MS2 Detector Detector & Data Acquisition MS2->Detector

Figure 3: General workflow for LC-MS/MS analysis.

Methodology:

  • Sample Preparation: Prepare a 1 µg/mL solution of the analyte in a suitable solvent like methanol. For biological samples, perform a liquid-liquid or solid-phase extraction.[14]

  • Chromatography:

    • Inject the sample onto a C18 reverse-phase column.

    • Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometry (Positive ESI Mode):

    • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for quantification or product ion scan mode for identification.

    • Expected Transitions for 25I-NBOMe: The protonated molecule [M+H]⁺ is observed at m/z 428. A primary, highly abundant product ion is observed at m/z 121, corresponding to the 2-methoxybenzyl fragment.[5] Other fragments may also be monitored.

    • Predicted Transitions for this compound: The protonated molecule [M+H]⁺ would be at m/z 194. The expected primary fragment would also be m/z 121 from the cleavage of the benzyl-nitrogen bond.

Conclusion

The comparative analysis of this compound and 25I-NBOMe provides a compelling illustration of structure-activity relationships. While they share a common N-(2-methoxybenzyl) substituent, their core molecular frameworks are fundamentally divergent. 25I-NBOMe is built upon a substituted phenethylamine scaffold, a well-established pharmacophore that, in this specific configuration, grants it high potency and full agonism at the 5-HT₂A receptor, leading to its classification as a powerful psychedelic substance.[1][3][6] Conversely, this compound is a simple benzylamine derivative that lacks this critical phenethylamine backbone. Consequently, there is no published evidence of its biological activity, and it is not expected to interact with serotonergic receptors in a similar manner. This guide underscores the necessity of considering the entire molecular architecture, not just shared fragments, when predicting pharmacological activity. The provided experimental protocols offer a robust framework for the empirical verification of these structural and, by extension, functional differences.

References

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  • Casale, J. F., & Hays, P. A. (2012). Proton NMR spectra of aromatic region of 25I-NBOMe HCl dissolved in CDCl3. Microgram Journal. [Link]

  • Cundy, D. C., Luffer-Atlas, D., et al. (2015). Analysis of 25I-NBOMe, 25B-NBOMe, 25C-NBOMe and Other Dimethoxyphenyl-N-[(2-Methoxyphenyl) Methyl]Ethanamine Derivatives on Blotter Paper. PubMed Central. [Link]

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  • Johnson, L. A., et al. (2017). Analysis of synthetic phenethylamine street drugs using direct sample analysis coupled to accurate mass time of flight mass spectrometry. Forensic Science International. [Link]

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  • Zancanaro, F., et al. (2022). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. PubMed Central. [Link]

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  • EMCDDA. (2014). Risk Assessment Report of a new psychoactive substance: 2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine (25I-NBOMe). [Link]

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Comparative Analysis of N-(2-Methoxybenzyl)-2-methylpropan-2-amine and Phenethylamine Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Phenethylamine and its derivatives represent a vast and pharmacologically rich chemical space, pivotal in both neuroscience research and therapeutic development.[1][2] These compounds primarily exert their effects by interacting with monoamine receptors and transporters within the central nervous system.[1] A critical area of study involves understanding how structural modifications to the phenethylamine scaffold influence receptor affinity, selectivity, and functional activity. This guide provides a comparative analysis of a hypothetical compound, N-(2-Methoxybenzyl)-2-methylpropan-2-amine, against well-characterized phenethylamine analogs.

Due to the absence of published experimental data for this compound, this analysis is predictive, grounded in established structure-activity relationships (SAR) of related compounds, particularly the N-benzyl phenethylamines (commonly known as NBOMes).[3][4] The insights herein are intended to guide researchers in designing novel ligands and predicting the pharmacological profiles of new chemical entities.

Structural Framework and Predictive Analysis

The core structure of a phenethylamine consists of a phenyl ring connected to an amino group by a two-carbon chain.[5] Modifications to the phenyl ring, the ethyl sidechain, or the amino group can drastically alter the compound's pharmacological properties.[5]

This compound presents two significant structural modifications compared to a simple phenethylamine:

  • N-(2-methoxybenzyl) group: The addition of an N-benzyl group, particularly with a 2-methoxy substituent, is known to dramatically increase binding affinity and functional potency at the serotonin 5-HT₂A receptor.[3][4][6][7] This substitution is the hallmark of the potent NBOMe series of psychedelic compounds.[8][9]

  • N-tert-butyl group (2-methylpropan-2-amine): This bulky alkyl group on the amine is atypical for classic phenethylamines. Steric hindrance from such a large group can significantly impact receptor binding and interaction with monoamine transporters. For example, in the DOx series of psychedelic amphetamines, the highly branched N-tert-butyl analog (DOTB) was found to be inactive, suggesting that excessive bulk at this position is detrimental to activity at 5-HT₂A receptors.[10]

Based on these features, we can predict that this compound would likely have a complex pharmacological profile. The N-(2-methoxybenzyl) group would predispose it to high affinity for the 5-HT₂A receptor, but the N-tert-butyl group would likely act as a strong negative modulator, potentially reducing or even abolishing agonist activity at this site.

Comparative Compounds

To build a predictive model, we will compare the hypothetical properties of this compound with the known properties of:

  • Phenethylamine: The parent compound.

  • Amphetamine: An α-methylated phenethylamine with potent stimulant properties.

  • 2C-H: A simple dimethoxyphenethylamine, the parent compound for many psychedelic 2C-X drugs.

  • 25H-NBOMe: The N-(2-methoxybenzyl) derivative of 2C-H, which demonstrates the potentiation effect of this group.[11]

Predicted Pharmacological Profile: A Comparative Table

The following table summarizes the predicted receptor binding affinities (Ki, in nM) and functional activities (EC₅₀, in nM) of this compound in comparison to key phenethylamine analogs. Lower Ki and EC₅₀ values indicate higher affinity and potency, respectively.

Compound5-HT₂A Ki (nM)5-HT₂A EC₅₀ (nM)DAT Ki (nM)NET Ki (nM)SERT Ki (nM)
This compound Predicted: Low to Moderate AffinityPredicted: Weak Partial Agonist or AntagonistPredicted: Low AffinityPredicted: Low AffinityPredicted: Low Affinity
Phenethylamine Low AffinityWeak AgonistModerate AffinityModerate AffinityHigh Affinity
Amphetamine >10,000No Activity42.2-68.5 (EC₅₀)[1]23.5-26.2 (EC₅₀)[1]28.3 (EC₅₀)[1]
2C-H High AffinityModerate AgonistModerate AffinityModerate AffinityHigh Affinity
25H-NBOMe 2.83[11]15.3[11]Moderate AffinityModerate AffinityHigh Affinity

Causality Behind Predictions: The prediction for this compound is based on the competing effects of its structural components. While the N-(2-methoxybenzyl) group significantly enhances 5-HT₂A affinity in compounds like 25H-NBOMe[9][11], the bulky N-tert-butyl group is expected to introduce significant steric hindrance, likely preventing the optimal receptor conformation for potent agonism and potentially converting it into a partial agonist or an antagonist. This steric bulk is also predicted to severely diminish its interaction with the more compact binding pockets of monoamine transporters (DAT, NET, SERT).

Key Signaling Pathways and Experimental Workflows

Serotonin 5-HT₂A Receptor Signaling

Agonism at the 5-HT₂A receptor, a Gq/G11-coupled G protein-coupled receptor (GPCR), initiates a signaling cascade that leads to the activation of phospholipase C (PLC), ultimately resulting in an increase in intracellular calcium. This pathway is central to the psychoactive effects of many phenethylamines.

5-HT2A Signaling Pathway cluster_membrane Cell Membrane 5HT2A 5-HT₂A Receptor Gq_G11 Gαq/11 5HT2A->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC Activates IP3 IP₃ PLC->IP3 Generates DAG DAG PLC->DAG Generates Agonist Phenethylamine Agonist Agonist->5HT2A Binds Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Ca_Release->PKC Co-activates

Caption: Agonist binding to the 5-HT₂A receptor activates the Gq/G11 pathway.

Experimental Workflow: Comparative Pharmacological Profiling

A standard workflow to validate the predicted pharmacological profile would involve a series of in vitro assays.

Experimental Workflow Start Synthesize & Purify Test Compound Binding_Assay Radioligand Binding Assay (Determine Ki) Start->Binding_Assay Functional_Assay Functional Assay (e.g., cAMP or Ca²⁺ Flux) (Determine EC₅₀ & Emax) Start->Functional_Assay ADME_Assay In Vitro ADME Assays (Solubility, Stability, Permeability) Start->ADME_Assay Data_Analysis Comparative Data Analysis & SAR Determination Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis ADME_Assay->Data_Analysis End Generate Pharmacological Profile Data_Analysis->End

Caption: Workflow for in vitro characterization of novel psychoactive compounds.

Detailed Experimental Protocols

To empirically determine the pharmacological profile of a novel compound like this compound, the following experimental protocols are essential.

Protocol 1: Radioligand Binding Assay for 5-HT₂A Receptor Affinity (Ki)

This protocol determines the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

Objective: To determine the inhibitor constant (Ki) of the test compound at the human 5-HT₂A receptor.

Materials:

  • Membrane preparation from cells stably expressing the human 5-HT₂A receptor.[12]

  • Radioligand: [³H]ketanserin (a 5-HT₂A antagonist).[13]

  • Non-specific ligand: Ketanserin (1 µM).[13]

  • Assay Buffer: 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[14]

  • 96-well filter plates (e.g., Millipore MultiScreen with GF/B filters).[15]

  • Scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer.

  • Assay Setup: In a 96-well plate, combine the receptor membrane preparation (e.g., 70 µg protein/well), the test compound at various concentrations, and a fixed concentration of [³H]ketanserin (e.g., 0.5 nM).[13][15]

  • Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation to allow binding to reach equilibrium.[13][14]

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through the 96-well filter plate. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[14]

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a microplate scintillation counter.[14][15]

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

Protocol 2: cAMP Accumulation Functional Assay for Gs/Gi-Coupled Receptors

This assay measures the functional activity of a compound by quantifying its effect on intracellular cyclic AMP (cAMP) levels, a key second messenger.[16]

Objective: To determine if a compound is an agonist, antagonist, or inverse agonist at a Gs or Gi-coupled receptor and to quantify its potency (EC₅₀) and efficacy (Emax).

Materials:

  • Cells expressing the target GPCR (e.g., HEK293 cells).

  • cAMP detection kit (e.g., HTRF-based assay).[17]

  • Forskolin (an adenylate cyclase activator, used for studying Gi-coupled receptors).

  • Reference agonist and antagonist.

Procedure:

  • Cell Culture: Plate cells in a 384-well microplate and culture overnight.[17]

  • Compound Addition:

    • For Gs-coupled receptors (Agonist mode): Add serial dilutions of the test compound to the cells.

    • For Gi-coupled receptors (Agonist mode): Add serial dilutions of the test compound, followed by a fixed concentration of forskolin to stimulate cAMP production.

    • For Antagonist mode: Add serial dilutions of the test compound, followed by a fixed concentration (e.g., EC₈₀) of a known agonist.[17]

  • Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and Detection: Lyse the cells and perform the cAMP measurement according to the kit manufacturer's instructions. This typically involves adding detection reagents that generate a signal (e.g., fluorescence resonance energy transfer) inversely proportional to the amount of cAMP produced.[17][18]

  • Data Analysis: Plot the signal as a function of compound concentration. For agonists, fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy). For antagonists, determine the IC₅₀.

Protocol 3: In Vitro ADME Screening

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for drug development.[19][20][21][22][23]

Objective: To evaluate the drug-like properties of a test compound.

Key Assays:

  • Aqueous Solubility: Determines the solubility of the compound in a physiological buffer, which is critical for absorption.

  • Metabolic Stability: Typically performed using human liver microsomes or hepatocytes to assess how quickly the compound is metabolized.[19] This helps predict its in vivo half-life.

  • Plasma Protein Binding: Measures the extent to which a compound binds to plasma proteins, as only the unbound fraction is pharmacologically active.[22]

  • Permeability: Assays like the Caco-2 permeability assay are used to predict intestinal absorption of orally administered drugs.[19]

  • CYP450 Inhibition: Evaluates the potential of the compound to inhibit major cytochrome P450 enzymes, which is a primary cause of drug-drug interactions.[19]

Conclusion

The comparative analysis of this compound against known phenethylamine analogs, grounded in established SAR, provides a powerful predictive framework for researchers. The N-(2-methoxybenzyl) substitution is a potent strategy for enhancing 5-HT₂A receptor affinity, but this effect can be modulated or even negated by other structural modifications, such as bulky N-alkyl groups. The N-tert-butyl group in the target compound is predicted to significantly reduce or eliminate 5-HT₂A agonist activity due to steric hindrance, potentially resulting in a weak partial agonist or antagonist profile with poor affinity for monoamine transporters.

This guide underscores the importance of a systematic, multi-assay approach to compound characterization. By combining predictive analysis with rigorous experimental validation using the protocols detailed herein, researchers can efficiently navigate the complex chemical space of phenethylamines to identify and optimize novel ligands for therapeutic and research applications.

References

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A Senior Application Scientist's Guide to Validating GC-MS Methods for the Detection of N-benzyl Amines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide on the robust validation of Gas Chromatography-Mass Spectrometry (GC-MS) methods for the analysis of N-benzyl amines. This document is designed for researchers, analytical scientists, and drug development professionals who require a reliable, accurate, and precise method for quantifying these compounds. N-benzyl amines, a class of compounds frequently encountered as new psychoactive substances (NPS) or as intermediates in pharmaceutical synthesis, present unique analytical challenges due to their polarity and potential for thermal instability.[1][2]

This guide moves beyond a simple checklist of validation steps. It delves into the scientific rationale behind our methodological choices, providing a framework for developing a self-validating and defensible analytical protocol. We will explore why certain steps are critical, how to anticipate and mitigate common issues, and how to interpret the validation data to ensure your method is fit for its intended purpose.

The Core Challenge: Why N-benzyl Amines Require a Specialized Approach

The primary difficulty in analyzing N-benzyl amines and related compounds via GC-MS stems from their chemical nature.[3] Primary and secondary amines are polar and possess active hydrogens, leading to several undesirable chromatographic effects:

  • Poor Peak Shape: The active amine groups can interact with silanol groups on the GC column and inlet liner, causing significant peak tailing.[4]

  • Low Volatility: The polarity of these compounds makes them less volatile, requiring higher temperatures for elution, which can lead to degradation.

  • Thermal Degradation: Many amine-containing compounds are susceptible to thermal degradation in the hot GC injector port, which can result in inaccurate quantification and the appearance of artifact peaks.[5]

To overcome these obstacles, derivatization is not merely an optional step; it is a mandatory prerequisite for robust and reliable analysis. Derivatization converts the polar amine group into a less polar, more volatile, and more thermally stable functional group, drastically improving chromatographic performance.[3][6]

A Comparative Look at Derivatization Strategies

The choice of derivatization reagent is critical and depends on the specific amine and the desired outcome. The most common strategies for primary and secondary amines are acylation and silylation.[3]

Derivatization StrategyReagent ExampleTarget GroupAdvantagesDisadvantages
Acylation Trifluoroacetic Anhydride (TFAA) or Heptafluorobutyric Anhydride (HFBA)Primary & Secondary Amines, HydroxylsProduces stable, volatile derivatives. Fluorinated groups enhance sensitivity for Electron Capture Detection (ECD) and yield characteristic mass fragments in MS.[4][7]Reagents and byproducts can be harsh on the GC column over time.[4] Requires removal of excess reagent.
Silylation N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)Primary & Secondary Amines, Hydroxyls, Carboxylic AcidsHighly effective at reducing polarity. Reagents are very reactive and versatile.[6]Derivatives can be sensitive to moisture, requiring anhydrous conditions.[3]
Benzoylation Benzoyl Chloride (BzCl)Primary & Secondary Amines, PhenolsCan be used to create stable derivatives for both GC and LC-MS analysis.[8]Reaction conditions may require optimization (e.g., pH, catalyst).[8]

For N-benzyl amines, acylation with TFAA is an excellent and widely adopted choice. It reliably converts the amine to a stable trifluoroacetamide derivative, which exhibits superb chromatographic behavior and produces a clear, high-mass fragment ion beneficial for MS quantification.

Visualizing the Derivatization Process

The following diagram illustrates the fundamental chemical modification at the heart of our analytical strategy.

G cluster_reactants Reactants cluster_products Products amine N-benzyl Amine (e.g., BZP) - High Polarity - Poor Peak Shape process Reaction (Heat, 60°C, 20 min) amine->process + reagent Acylating Reagent (TFAA) reagent->process derivative Trifluoroacetyl Derivative - Low Polarity - Thermally Stable - Symmetrical Peak byproduct Trifluoroacetic Acid (Byproduct) process->derivative process->byproduct

Caption: The acylation derivatization workflow.

Experimental Protocol: Derivatization and GC-MS Analysis

This section provides a detailed, step-by-step protocol for the analysis of N-benzylpiperazine (BZP) as a representative N-benzyl amine.

Materials
  • N-benzylpiperazine (BZP) standard

  • Trifluoroacetic Anhydride (TFAA)

  • Ethyl Acetate (GC grade)

  • Anhydrous Sodium Sulfate

  • Vortex mixer

  • Heating block

  • GC-MS system with an autosampler

Standard and Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of BZP in methanol.

  • Calibration Standards: Serially dilute the stock solution with methanol to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: For unknown samples, perform a suitable extraction (e.g., liquid-liquid extraction) to isolate the amine fraction into a solvent like ethyl acetate. Dry the extract with anhydrous sodium sulfate.

Derivatization Protocol
  • Pipette 100 µL of the standard solution or sample extract into a 2 mL autosampler vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Add 50 µL of Ethyl Acetate to the residue.

  • Add 50 µL of TFAA.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 60°C for 20 minutes in a heating block.[3]

  • Allow the vial to cool to room temperature.

  • Evaporate the contents to dryness under a gentle stream of nitrogen to remove excess TFAA and the acid byproduct.

  • Reconstitute the residue in 100 µL of Ethyl Acetate. The sample is now ready for injection.

Recommended GC-MS Parameters

The following parameters serve as a robust starting point and should be optimized as part of the method development process.

ParameterRecommended SettingRationale
GC System Agilent 8890 GC or equivalentProvides excellent retention time stability and reproducibility.
MS System Agilent 5977B MSD or equivalentOffers high sensitivity and spectral integrity.
Column DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent[9]A low-polarity phase ideal for separating a wide range of derivatized compounds.
Injection Mode Splitless (1 µL injection)Maximizes sensitivity for trace-level analysis.
Injector Temp. 250°CEnsures efficient volatilization of the derivatized analyte.[10]
Carrier Gas Helium, constant flow at 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min)Provides good separation of the analyte from solvent and matrix components.
MS Source Temp. 230°C[10]Standard temperature for robust ionization.
MS Quad Temp. 150°C[10]Standard temperature for stable mass filtering.
Ionization Mode Electron Ionization (EI) at 70 eVStandard, reproducible fragmentation for library matching and structural elucidation.
Acquisition Scan Mode (for method development) & SIM Mode (for validation)Scan mode identifies all fragment ions. Selected Ion Monitoring (SIM) mode significantly increases sensitivity and selectivity for quantification by monitoring characteristic ions.

For BZP-TFA derivative, characteristic ions for SIM mode would include the molecular ion and major fragment ions. The mass spectrum of underivatized BZP shows key fragments at m/z 91 (tropylium ion, base peak), 134, and 56.[11] The derivatized product will have a higher molecular weight and a different fragmentation pattern, which must be determined during method development in Scan mode.

The Validation Master Plan: Adhering to ICH Q2(R2) Guidelines

Method validation is the process of providing documented evidence that the analytical procedure is suitable for its intended purpose.[12] Our approach is grounded in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[12][13][14]

Visualizing the Validation Workflow

G cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_deploy Method Deployment dev Optimize Derivatization & GC-MS Parameters spec Specificity (Interference Check) dev->spec lin Linearity & Range (Calibration Curve) spec->lin acc Accuracy (% Recovery) lin->acc prec Precision (%RSD) acc->prec lim LOD & LOQ (S/N Ratio) prec->lim rob Robustness (Small Variations) lim->rob deploy Routine Sample Analysis & System Suitability rob->deploy

Caption: The structured workflow for GC-MS method validation.

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation characteristics and typical acceptance criteria for a quantitative impurity or assay method.[15][16]

ParameterPurposeExperimental ApproachAcceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte of interest.Analyze blank matrix, placebo, and spiked samples. Check for interfering peaks at the analyte's retention time.No significant interference at the retention time of the analyte peak.[15]
Linearity To demonstrate a proportional relationship between concentration and instrument response over a defined range.Analyze 5-6 calibration standards across the expected range in triplicate.Correlation coefficient (r²) ≥ 0.999.[15]
Range The concentration interval over which the method is precise, accurate, and linear.Confirmed by the linearity, accuracy, and precision data.Typically 80% to 120% of the target concentration.
Accuracy The closeness of the measured value to the true value.Perform recovery studies by spiking a blank matrix at three concentration levels (low, medium, high) in triplicate.Mean recovery between 98.0% and 102.0%.[13][15]
Precision The degree of scatter between a series of measurements.Repeatability: 6 replicate injections of one standard. Intermediate Precision: Repeat on a different day with a different analyst.Relative Standard Deviation (%RSD) ≤ 2.0% for repeatability; %RSD ≤ 3.0% for intermediate precision.[13][15]
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.Based on signal-to-noise ratio (S/N), typically 3:1.S/N ≥ 3
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy.Based on signal-to-noise ratio (S/N), typically 10:1.S/N ≥ 10; precision and accuracy must also be acceptable at this level.
Robustness The method's capacity to remain unaffected by small, deliberate variations in parameters.Vary parameters like injector temperature (±5°C), flow rate (±0.1 mL/min), and oven ramp rate (±1°C/min).System suitability parameters (e.g., retention time, peak area) remain within predefined limits. %RSD should not change significantly.
Example Validation Data Summary

The following is an example of acceptable results for the validation of a BZP method.

Validation TestResultStatus
Linearity (1-100 µg/mL) r² = 0.9995Pass
Accuracy (Recovery) Low (5 µg/mL): 99.5%Mid (50 µg/mL): 101.2%High (90 µg/mL): 99.8%Pass
Precision (Repeatability) %RSD = 0.85% (n=6 at 50 µg/mL)Pass
Precision (Intermediate) %RSD = 1.35% (Day 2, Analyst 2)Pass
LOQ 1 µg/mL (S/N = 11.2, %RSD = 4.5%)Pass

Conclusion: A Framework for Confidence

Validating a GC-MS method for N-benzyl amines is a systematic process that establishes trust and confidence in analytical results. By understanding the inherent challenges posed by these compounds and implementing a crucial derivatization step, the path to a robust, reliable, and defensible method becomes clear. This guide provides the scientific rationale, a detailed experimental protocol, and a validation master plan based on authoritative ICH guidelines. Adherence to these principles ensures that your method is not only scientifically sound but also meets the rigorous standards required by regulatory bodies and for professional publication. The combination of proper chemical modification, optimized instrumentation, and thorough validation is the cornerstone of high-quality analytical science.

References

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  • Analytical detection of New Psychoactive Substances in biological samples: a Systematic Review. ResearchGate.
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Comparative Guide for Cross-Reactivity Studies of N-(2-Methoxybenzyl)-2-methylpropan-2-amine in Immunoassays

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Imperative of Specificity in Small Molecule Immunoassays

Immunoassays are indispensable tools in biomedical research and diagnostics, leveraging the highly specific binding between an antibody and its target antigen.[1][2] This specificity, often likened to a lock and key, is the bedrock of an assay's reliability. However, when developing immunoassays for small molecules (haptens), such as novel synthetic compounds, the potential for cross-reactivity with structurally similar molecules becomes a critical point of validation.[3][4][5] Cross-reactivity, where an antibody binds to a non-target molecule, can lead to false-positive results or an overestimation of the target analyte's concentration, compromising data integrity.[5][6]

This guide provides a comprehensive framework for designing and executing cross-reactivity studies for N-(2-Methoxybenzyl)-2-methylpropan-2-amine. While direct immunoassay data for this specific compound is not widely published, its structural features warrant a thorough investigation, particularly in contexts where related compounds may be present. The core structure includes an N-(2-methoxybenzyl) group, a moiety found in the NBOMe class of potent hallucinogenic designer drugs.[7][8] This structural relationship underscores the importance of evaluating its potential interference in immunoassays designed to detect such substances.

This document will detail the principles of designing a robust cross-reactivity study using a competitive immunoassay format, provide a step-by-step experimental protocol, and present a model for data analysis and interpretation.

Understanding the Basis of Cross-Reactivity

Cross-reactivity in immunoassays is fundamentally a function of structural similarity.[3] Antibodies raised against a specific hapten recognize a particular three-dimensional shape and distribution of charges (the epitope). If another compound shares a sufficiently similar epitope, it can also bind to the antibody's antigen-binding site, albeit typically with a lower affinity.[6]

For this compound, potential cross-reactants would include compounds that share either the methoxybenzyl group or the tert-butylamine structure. The most relevant comparators are the NBOMe series of compounds, which are N-(2-methoxybenzyl) substituted phenethylamines.[8][9]

Experimental Design: A Self-Validating Approach

The gold standard for assessing the cross-reactivity of small molecules is the competitive enzyme-linked immunosorbent assay (ELISA).[10][11][12] This format is ideal for small analytes that cannot be bound by two antibodies simultaneously, as required in a sandwich ELISA.[10][13]

The principle of a competitive ELISA is based on the competition between the analyte in the sample and a labeled (e.g., enzyme-conjugated) version of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.[1]

Selection of Comparators and Rationale

To thoroughly assess the cross-reactivity of this compound, a panel of structurally related compounds should be tested. The choice of these comparators is critical for a comprehensive evaluation.

Compound Structure Rationale for Inclusion
Primary Analyte this compoundStructure of this compoundThe compound of interest for which cross-reactivity is being determined.
Primary Target Analog 25I-NBOMeStructure of 25I-NBOMeA representative and potent member of the NBOMe class, sharing the N-(2-methoxybenzyl) moiety.[14][15] High structural similarity makes it a likely primary target for a relevant immunoassay.
Structural Moiety Control BenzylamineStructure of BenzylamineTo assess the contribution of the basic benzylamine structure to antibody binding.
Structural Moiety Control tert-ButylamineStructure of tert-ButylamineTo evaluate the binding contribution of the aliphatic amine portion of the primary analyte.
Negative Control AmphetamineStructure of AmphetamineA structurally distinct phenethylamine that is a common target in drug screening immunoassays. Low cross-reactivity is expected.
Workflow for Competitive ELISA

The following diagram illustrates the workflow for a typical competitive ELISA designed to test for cross-reactivity.

G cluster_0 Plate Preparation cluster_1 Competition Reaction cluster_2 Detection p1 Coat microplate wells with a capture antibody specific for a primary target (e.g., anti-NBOMe). p2 Wash to remove unbound antibody. p1->p2 p3 Block non-specific binding sites with a blocking buffer (e.g., BSA). p2->p3 c1 Add standards of the primary target or test compounds (e.g., N-(2-Methoxybenzyl)- 2-methylpropan-2-amine) to wells. p3->c1 c2 Immediately add a fixed amount of enzyme-conjugated primary target (e.g., HRP-conjugated 25I-NBOMe). c1->c2 c3 Incubate to allow competition for antibody binding sites. c2->c3 d1 Wash plate to remove unbound reagents. c3->d1 d2 Add enzyme substrate (e.g., TMB). d1->d2 d3 Incubate for color development. d2->d3 d4 Stop the reaction with a stop solution. d3->d4 d5 Read absorbance on a plate reader. d4->d5 G cluster_0 High Affinity Binding (Target) cluster_1 Low Affinity Binding (Cross-Reactant) Antibody Antibody Binding Site Target Primary Target (e.g., 25I-NBOMe) Antibody->Target Perfect Fit Antibody2 Antibody Binding Site CrossReactant Cross-Reactant (this compound) Antibody2->CrossReactant Imperfect Fit

Caption: Antibody binding with a target vs. a cross-reactant.

Conclusion and Best Practices

This guide outlines a robust, scientifically-grounded methodology for assessing the cross-reactivity of this compound in a relevant immunoassay format. Based on structural analysis, it is plausible that this compound would exhibit low to moderate cross-reactivity in an immunoassay designed for NBOMe compounds. However, only empirical testing as described can confirm the degree of this interaction.

Key Takeaways for Researchers:

  • Specificity is Not Absolute: Always assume the potential for cross-reactivity with structurally similar compounds and design validation studies accordingly. [16]* Rational Comparator Selection: The choice of test compounds is paramount. Include the primary target, structural analogs, and relevant negative controls.

  • Appropriate Assay Format: For small molecules, the competitive immunoassay is the most suitable format for determining cross-reactivity. [12][13]* Thorough Validation: Cross-reactivity is a critical parameter of assay validation. [3]Regulatory bodies often have specific guidance on the validation of immunoassays that should be consulted where applicable. [17] By following the principles and protocols outlined in this guide, researchers can generate reliable and objective data on the cross-reactivity profile of this compound, ensuring the integrity and accuracy of their immunoassay results.

References

  • Quanterix. (2022, October 3). Types Of Immunoassay - And When To Use Them. [Link]

  • Creative Diagnostics. (2021, March 1). Competitive ELISA. [Link]

  • Gyros Protein Technologies. (2020, February 19). Solutions to immunoassay interference, cross reactivity and other challenges. [Link]

  • Ismail, A. A. (2009). Interferences in Immunoassay. PubMed Central. [Link]

  • Byzova, N. A., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. [Link]

  • Bio-Rad Antibodies. Competitive ELISA Protocol. [Link]

  • Wilson, D. H., et al. (2019). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. PubMed. [Link]

  • MBL Life Science. The principle and method of ELISA. [Link]

  • UK NEQAS for Immunology & Immunochemistry. (2024, July 12). Principles of Immunoassays. [Link]

  • Kyriakou, C., et al. (2015). NBOMe: new potent hallucinogens – pharmacology, analytical methods, toxicities, fatalities: a review. [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Immunoassay Methods. [Link]

  • U.S. Food and Drug Administration. Guidance for Industry. [Link]

  • Zuba, D., et al. (2020). NBOMes–Highly Potent and Toxic Alternatives of LSD. Frontiers in Pharmacology. [Link]

  • ResearchGate. (PDF) Characterization of Eleven 2,5-Dimethoxy-N-(2-methoxybenzyl)-phenethylamine (NBOMe) Derivatives and Differentiation from their 3-and 4-Methoxybenzyl Analogues -Part II. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10251906, 25I-NBOMe. [Link]

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Biological activity of N-(2-Methoxybenzyl)-2-methylpropan-2-amine compared to other 5-HT2A agonists

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Biological Activity of 25H-NBOMe and Other Potent 5-HT2A Agonists

Introduction: The 5-HT2A Receptor - A Key Modulator of Neural Function

The serotonin 2A receptor (5-HT2A) is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, particularly in cortical regions.[1][2] As a key modulator of serotonergic signaling, the 5-HT2A receptor is implicated in a vast array of physiological and cognitive processes, including learning, memory, and perception.[2] Its activation by the endogenous ligand serotonin or exogenous agonists triggers a cascade of intracellular signaling events, primarily through the Gq/G11 pathway, leading to the mobilization of intracellular calcium.[2][3] However, the receptor's signaling is not monolithic; it can also engage other pathways, such as those involving β-arrestin, a phenomenon known as functional selectivity or biased agonism.[1][4] This differential activation of signaling pathways by various ligands is a critical area of research, as it may explain the diverse pharmacological effects of 5-HT2A agonists, ranging from the hallucinogenic effects of psychedelics to the therapeutic potential of non-hallucinogenic psychoplastogens.[1][2] This guide provides a comparative analysis of the biological activity of 25H-NBOMe, a potent N-benzylphenethylamine derivative, alongside other well-characterized 5-HT2A agonists.

Compound in Focus: 25H-NBOMe

The N-(2-methoxybenzyl)phenethylamine (NBOMe) series of compounds are highly potent agonists of the 5-HT2A receptor.[5][6] 25H-NBOMe, also known as NBOMe-2C-H, is a derivative of the phenethylamine hallucinogen 2C-H.[7] The addition of the N-(2-methoxybenzyl) moiety significantly enhances its affinity and potency for the 5-HT2A receptor compared to its parent compound.[6][7]

Comparative Biological Activity

The biological activity of a 5-HT2A agonist is typically characterized by its binding affinity (Ki) and its functional potency (EC50) and efficacy (Emax) in cell-based assays. The following tables summarize the in vitro pharmacological data for 25H-NBOMe and other selected 5-HT2A agonists, including the endogenous ligand serotonin, the classic psychedelic LSD, and another potent NBOMe analog, 25I-NBOMe.

Table 1: 5-HT2A Receptor Binding Affinities (Ki)
CompoundKi (nM)Reference
Serotonin (5-HT)Low nanomolar[8]
25H-NBOMe2.83[7]
25I-NBOMeSubnanomolar[8]
LSDSubnanomolar[8]

Note: Lower Ki values indicate higher binding affinity.

Table 2: 5-HT2A Receptor Functional Potency (EC50) and Efficacy
CompoundFunctional AssayEC50 (nM)Efficacy (% of 5-HT)Reference
Serotonin (5-HT)IP-1 Accumulation~40100%[8]
25H-NBOMeIP-1 Accumulation~40Full Agonist (85.9-95.1%)[8]
25I-NBOMeIP-1 AccumulationSubnanomolar to low nanomolarFull Agonist[8]
LSDIP-1 Accumulation0.5 - 1.5Partial Agonist (~64.5%)[8]

Note: Lower EC50 values indicate higher potency. The IP-1 accumulation assay is a measure of Gq/11 pathway activation.

As the data indicates, 25H-NBOMe exhibits a high binding affinity for the 5-HT2A receptor, with a Ki value in the low nanomolar range.[7] In functional assays measuring the Gq/11-mediated pathway, 25H-NBOMe acts as a full agonist with a potency similar to that of serotonin.[8] This is in contrast to other NBOMe compounds like 25I-NBOMe, which demonstrate even higher potency.[8] LSD, while having a very high binding affinity, acts as a partial agonist in this pathway.[8]

In Vivo Activity: The Head-Twitch Response

The head-twitch response (HTR) in rodents is a behavioral proxy for 5-HT2A receptor activation and is often used to distinguish between hallucinogenic and non-hallucinogenic agonists.[1] 25H-NBOMe has been shown to induce the head-twitch response in rodents, indicative of its psychedelic potential.[7] However, its potency in inducing HTR is reportedly lower than that of other NBOMe compounds like 25I-NBOMe.[7]

Signaling Pathways and Biased Agonism

Activation of the 5-HT2A receptor can initiate multiple downstream signaling cascades.[1][4] The canonical pathway involves the coupling of the receptor to Gq/11 proteins, which in turn activates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[2][3] IP3 triggers the release of calcium from intracellular stores, a response that can be readily measured in vitro.[3]

Beyond the Gq/11 pathway, 5-HT2A receptors can also signal through β-arrestin pathways.[1] The concept of "biased agonism" or "functional selectivity" describes how different ligands can stabilize distinct receptor conformations, leading to the preferential activation of one signaling pathway over another.[1] This is a critical consideration in modern drug discovery, as Gq-mediated signaling has been linked to the psychedelic effects of 5-HT2A agonists, while β-arrestin pathways may be associated with other therapeutic outcomes.[9]

5-HT2A_Signaling_Pathways cluster_membrane Plasma Membrane cluster_agonists Agonists cluster_g_protein Gq/11 Pathway cluster_arrestin β-Arrestin Pathway 5HT2A 5-HT2A Receptor Gq Gq/G11 5HT2A->Gq Activates PKA GRK/PKA 5HT2A->PKA Phosphorylation by Agonist e.g., 25H-NBOMe Agonist->5HT2A Binds to PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG PIP2 PIP2 Ca_release Ca²⁺ Release IP3->Ca_release Induces Arrestin β-Arrestin PKA->Arrestin Promotes binding of Arrestin->5HT2A Downstream Downstream Signaling (e.g., MAPK) Arrestin->Downstream Initiates

Caption: Simplified 5-HT2A receptor signaling cascades.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the data presented, this section outlines the standard methodologies for characterizing 5-HT2A receptor agonists.

Radioligand Binding Assay

This assay quantifies the affinity of a test compound for the 5-HT2A receptor by measuring its ability to compete with a radiolabeled ligand.

Workflow Diagram

Radioligand_Binding_Workflow Prep Prepare cell membranes expressing 5-HT2A receptors Incubate Incubate membranes with radioligand (e.g., [³H]ketanserin) and varying concentrations of test compound Prep->Incubate Separate Separate bound from free radioligand via rapid filtration Incubate->Separate Quantify Quantify bound radioactivity using scintillation counting Separate->Quantify Analyze Analyze data to determine IC50 and calculate Ki Quantify->Analyze

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize cells or tissues expressing the 5-HT2A receptor in a cold buffer and centrifuge to pellet the membranes.[10]

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a 5-HT2A specific radioligand (e.g., [3H]ketanserin), and serial dilutions of the test compound.[11][12]

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.[10][12]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound radioligand.[10]

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[11]

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation.

Calcium Flux Assay

This functional assay measures the potency and efficacy of an agonist in activating the Gq/11 pathway by detecting changes in intracellular calcium concentration.

Step-by-Step Protocol:

  • Cell Culture: Plate cells stably expressing the 5-HT2A receptor in a 96-well plate.[13]

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) by incubating them in a dye-loading solution.[14][15]

  • Compound Addition: Add serial dilutions of the test compound to the wells.

  • Signal Detection: Measure the fluorescence intensity over time using a plate reader equipped for fluorescence detection (e.g., a FLIPR or FlexStation).[15] The increase in fluorescence corresponds to the release of intracellular calcium.

  • Data Analysis: Plot the peak fluorescence response against the log concentration of the agonist to generate a dose-response curve and determine the EC50 and Emax values.

β-Arrestin Recruitment Assay (BRET)

Bioluminescence Resonance Energy Transfer (BRET) assays are used to measure the recruitment of β-arrestin to the activated 5-HT2A receptor, providing a readout for this specific signaling pathway.

Step-by-Step Protocol:

  • Cell Transfection: Co-transfect cells with two constructs: one for the 5-HT2A receptor fused to a BRET donor (e.g., a luciferase) and another for β-arrestin fused to a BRET acceptor (e.g., a fluorescent protein).[16][17]

  • Cell Plating: Plate the transfected cells in a 96-well plate.[18]

  • Substrate and Compound Addition: Add the luciferase substrate to the wells, followed by the addition of serial dilutions of the test compound.[17]

  • Signal Detection: Measure the light emission at two different wavelengths (one for the donor and one for the acceptor) using a BRET-compatible plate reader.[17] An increase in the BRET ratio (acceptor emission / donor emission) indicates the recruitment of β-arrestin to the receptor.

  • Data Analysis: Plot the change in the BRET ratio against the log concentration of the agonist to determine the EC50 and Emax for β-arrestin recruitment.

Conclusion

25H-NBOMe is a potent, full agonist at the 5-HT2A receptor, with a pharmacological profile that includes high binding affinity and functional potency in activating the Gq/11 signaling pathway. Its activity is comparable to the endogenous ligand serotonin in terms of efficacy and potency in some assays, but it is part of a broader class of N-benzylphenethylamines that can exhibit even greater potency. The comparison with other agonists like LSD highlights the complex nature of 5-HT2A receptor pharmacology, where compounds with similar high affinities can act as full or partial agonists. The in vivo effects of 25H-NBOMe, such as the induction of the head-twitch response, are consistent with its in vitro profile as a potent 5-HT2A agonist. A thorough characterization of novel compounds using a suite of in vitro assays, including binding, G-protein activation, and β-arrestin recruitment, is essential for understanding their full pharmacological profile and potential for biased agonism. This comprehensive approach is critical for the development of novel therapeutics targeting the 5-HT2A receptor.

References

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A Comparative Guide to the In Vitro Cytotoxicity of N-(2-Methoxybenzyl)-2-methylpropan-2-amine and the NBOMe Series

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Cytotoxicity Profiling of Novel Compounds

The landscape of chemical research is in a constant state of flux, with the synthesis of novel compounds outpacing their toxicological characterization. The N-benzylphenethylamine (NBOMe) class of compounds, such as 25I-NBOMe and 25C-NBOMe, emerged as ultrapotent agonists for the serotonin 5-HT2A receptor, but their use has been associated with severe toxicity, including multi-organ failure and fatalities[1]. This history underscores a critical principle: understanding the cytotoxic potential of any new chemical entity is a cornerstone of responsible research and drug development.

This guide addresses N-(2-Methoxybenzyl)-2-methylpropan-2-amine, a compound sharing the N-(2-methoxybenzyl) moiety with the NBOMe series but differing in its core amine structure. As of this writing, no public data exists on the cytotoxicity of this specific molecule. Therefore, this document serves a dual purpose: first, to review the established cytotoxic profiles of well-characterized NBOMes, and second, to provide a rigorous, field-proven experimental framework for researchers to determine the in vitro cytotoxicity of this compound in a comparative context. By following these protocols, researchers can generate the robust, quantitative data necessary to understand the potential cellular risks of this novel compound.

Compound Profiles: Structural Similarities and Key Differences

The toxicity of a compound is intrinsically linked to its chemical structure. The NBOMe series are derivatives of the "2C" class of phenethylamines. The addition of the N-(2-methoxybenzyl) group dramatically increases their affinity and potency at the 5-HT2A receptor compared to their 2C precursors[1][2].

  • Known NBOMes (e.g., 25C-NBOMe): Possess a core phenethylamine skeleton. The N-(2-methoxybenzyl) group is attached to the primary amine.

  • This compound: While it features the identical N-(2-methoxybenzyl) group, the core structure is a tert-butylamine (2-methylpropan-2-amine). This fundamental difference in the amine structure significantly alters the molecule's overall shape, flexibility, and lipophilicity, which can profoundly impact its biological activity and toxicological profile.

A Review of NBOMe Series Cytotoxicity

Extensive research has demonstrated that NBOMe compounds exhibit significant cytotoxic effects across various cell lines, primarily through mechanisms involving neurotoxicity and cardiotoxicity[1][3].

Studies on 25C-NBOMe have shown it to be potently cytotoxic to neuronal cell lines, including SH-SY5Y, PC12, and SN4741[1][4][5]. The mechanism of this neurotoxicity involves the activation of the MAP/ERK signaling cascade and the inhibition of the prosurvival Akt pathway[1][4]. Similarly, 25B-NBOMe has been shown to decrease spontaneous neuronal activity in primary rat cortical cultures at a potency 10-fold greater than its precursor, 2C-B[1]. Both 25C-NBOMe and 25D-NBOMe have also been found to reduce the viability of H9c2 cardiomyocytes[1].

CompoundCell LineIC₅₀ Value (μM)Key Findings
25C-NBOMe SH-SY5Y (Human Neuroblastoma)89Over 50 times more potent at reducing cell viability than methamphetamine[4][5].
PC12 (Rat Pheochromocytoma)78Demonstrates potent neurotoxic action[1][4].
SN4741 (Mouse Dopaminergic Neurons)62High susceptibility of dopaminergic neurons[4].
25I-NBOMe N/A (in vivo)N/ACrosses the blood-brain barrier, accumulates in the brain, and causes oxidative DNA damage leading to glial cell death[6][7].
25B-NBOMe Rat Cortical CulturesN/ADecreased neuronal firing rate; effects were not reversible after washout[1].

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Proposed Experimental Framework for Comparative Cytotoxicity Analysis

This section provides a detailed, self-validating system for assessing the cytotoxicity of this compound against a well-characterized standard, 25C-NBOMe.

Objective: To quantitatively determine and compare the in vitro cytotoxicity of this compound and 25C-NBOMe on a human neuronal cell line.

Cell Line Selection: The SH-SY5Y human neuroblastoma cell line is recommended.

  • Causality: This cell line is well-established in neurotoxicity studies and has been used in prior research on NBOMe cytotoxicity, providing a direct basis for comparison[1][4]. Its human origin offers greater relevance for potential human health risk assessment.

Experimental Workflow: The overall process involves parallel exposure of cells to each compound, followed by a battery of assays to measure distinct cytotoxicity endpoints: metabolic activity, membrane integrity, and apoptosis induction.

G cluster_prep Phase 1: Preparation cluster_exposure Phase 2: Exposure cluster_assays Phase 3: Cytotoxicity Assessment cluster_analysis Phase 4: Data Analysis cell_culture Seed SH-SY5Y Cells in 96-well plates compound_prep Prepare Serial Dilutions of Test Compounds treatment Treat Cells with Compounds (24-48h incubation) compound_prep->treatment mtt MTT Assay (Metabolic Activity) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh caspase Caspase-3 Assay (Apoptosis) treatment->caspase analysis Calculate IC50 Values & Percent Cytotoxicity mtt->analysis ldh->analysis caspase->analysis comparison Comparative Analysis & Mechanistic Insight analysis->comparison G compound Test Compound (e.g., NBOMe) receptor 5-HT2A Receptor Activation compound->receptor stress Mitochondrial Stress (Intrinsic Pathway) receptor->stress procaspase9 Pro-Caspase 9 stress->procaspase9 triggers activation caspase9 Active Caspase 9 procaspase9->caspase9 procaspase3 Pro-Caspase 3 caspase9->procaspase3 activates caspase3 Active Caspase 3 (Executioner) procaspase3->caspase3 apoptosis Cleavage of Cellular Substrates & Apoptosis caspase3->apoptosis executes

Caption: Simplified intrinsic apoptosis pathway via Caspase-3 activation.

Protocol 3: Caspase-3 Activity Assay

This protocol uses a fluorogenic or colorimetric substrate that is specifically cleaved by active Caspase-3, releasing a detectable signal proportional to enzyme activity.

Methodology:

  • Cell Plating and Treatment: Plate and treat cells as described in the MTT protocol (steps 1-3).

  • Cell Lysis: After incubation, collect both adherent and floating cells. Centrifuge to pellet the cells, wash with cold PBS, and lyse the cells using a supplied lysis buffer on ice.

  • Assay Reaction: Add the cell lysate to a 96-well plate. Add the Caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric) and an assay buffer.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Signal Measurement: Measure the signal using a microplate reader at the appropriate wavelength (e.g., 405 nm for colorimetric or 400nm Ex/505nm Em for fluorometric).

  • Data Analysis: Quantify the results and express them as a fold-change in Caspase-3 activity compared to the untreated control.

Conclusion and Future Directions

The provided experimental framework offers a robust and scientifically validated approach to characterize the cytotoxic potential of this compound. By comparing its effects directly against a known NBOMe compound across multiple, mechanistically distinct endpoints, researchers can generate a comprehensive toxicological profile. This data is essential for making informed decisions regarding the compound's safety and suitability for further research. A finding of high cytotoxicity, particularly at concentrations similar to those of the NBOMe series, would serve as a significant warning for handling and potential in vivo applications. Conversely, a demonstrably lower cytotoxic profile might warrant further investigation into its pharmacological properties. This guide provides the necessary tools to begin that critical evaluation.

References

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A Head-to-Head Comparison: Isothermal Titration Calorimetry for Quantifying N-(2-Methoxybenzyl)-2-methylpropan-2-amine Binding Affinity

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Selecting the Optimal Biophysical Technique

For researchers, scientists, and drug development professionals, the precise measurement of binding affinity is a cornerstone of understanding molecular interactions and advancing therapeutic design. This guide provides an in-depth, technical comparison of Isothermal Titration Calorimetry (ITC) with other common biophysical methods for determining the binding affinity of the small molecule N-(2-Methoxybenzyl)-2-methylpropan-2-amine. By delving into the causality behind experimental choices and presenting supporting data, this document serves as a practical resource for selecting the most appropriate technique for your research needs.

The Gold Standard: Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) stands out as a powerful and direct method for characterizing the thermodynamics of molecular interactions.[1] It measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[2][3] This technique is considered the "gold standard" because it is a label-free, in-solution method that requires no modification of the binding partners, thus preserving their native conformations.[1][3]

The direct measurement of heat changes allows for the determination of the binding affinity (K D ), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction.[4][5] This rich thermodynamic data offers deep insights into the forces driving the binding event, which is invaluable for structure-activity relationship (SAR) studies and lead optimization in drug discovery.[2]

ITC Experimental Workflow

The following diagram illustrates the typical workflow for an ITC experiment designed to measure the binding affinity of this compound to a target protein.

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis p1 Protein Purification & Dialysis p3 Buffer Matching (Dialysis) p1->p3 p2 Ligand Synthesis & Purification p2->p3 p4 Accurate Concentration Determination p3->p4 e1 Instrument Setup & Equilibration p4->e1 Proceed to Experiment e2 Cell Loading (Protein) e1->e2 e3 Syringe Loading (Ligand) e2->e3 e4 Titration e3->e4 a1 Integration of Injection Heats e4->a1 Raw Data a2 Generation of Binding Isotherm a1->a2 a3 Fitting to a Binding Model a2->a3 a4 Determination of Kd, ΔH, ΔS, n a3->a4

Caption: Workflow for an Isothermal Titration Calorimetry experiment.

Detailed Experimental Protocol for this compound Binding Analysis by ITC

This protocol outlines the key steps for determining the binding affinity of this compound to a hypothetical target protein.

1. Sample Preparation: The Foundation of a Successful Experiment

  • Protein Preparation: The target protein should be purified to >95% homogeneity. It is crucial to dialyze the protein extensively against the final experimental buffer to ensure buffer matching.[6][7]

  • Ligand Preparation: this compound should be of the highest possible purity. The ligand is dissolved in the same dialysis buffer used for the protein. If a solvent like DMSO is necessary for solubility, the same concentration of DMSO must be present in the protein solution to minimize heats of dilution.[8]

  • Buffer Selection and Preparation: A buffer with a low ionization enthalpy, such as phosphate or HEPES, is recommended to minimize buffer-related heat effects.[1] The pH of the buffer should be chosen to ensure the stability and activity of the target protein. All solutions must be degassed prior to use to prevent air bubbles in the calorimeter.[3]

  • Concentration Determination: Accurate concentration determination of both the protein and the ligand is critical for reliable results.[6][7] For proteins, UV-Vis spectroscopy using the appropriate extinction coefficient is a common method. For the small molecule ligand, quantitative NMR or a validated HPLC method can be used.

2. Experimental Execution: Precision in Every Injection

  • Instrument Setup: The ITC instrument is thoroughly cleaned and equilibrated at the desired experimental temperature, typically 25°C.[6]

  • Sample Loading: The target protein solution is loaded into the sample cell, and the reference cell is filled with the experimental buffer.[5] this compound solution is loaded into the injection syringe.[8]

  • Titration Parameters: The experiment is set up with a series of small injections (e.g., 2-5 µL) of the ligand into the protein solution. The spacing between injections should be sufficient to allow the signal to return to baseline.[7] A typical experiment consists of 20-30 injections.

  • Control Experiments: A control titration of the ligand into the buffer-filled sample cell is essential to determine the heat of dilution, which is then subtracted from the binding data.[7]

3. Data Analysis: From Heat Peaks to Thermodynamic Parameters

  • Data Integration: The raw data, a series of heat peaks corresponding to each injection, is integrated to determine the heat change per injection.[9]

  • Binding Isotherm Generation: The integrated heat data is plotted against the molar ratio of the ligand to the protein to generate a binding isotherm.

  • Model Fitting: The binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) using the instrument's software to extract the thermodynamic parameters: K D , ΔH, and stoichiometry (n).[7] The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the equation: ΔG = -RTln(K A ) = ΔH - TΔS, where K A = 1/K D .[4]

Comparative Analysis: ITC vs. Alternative Binding Affinity Techniques

While ITC is a powerful technique, other methods are available, each with its own set of advantages and limitations. The choice of technique often depends on the specific research question, the nature of the interacting molecules, and available resources.

FeatureIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)Fluorescence Polarization (FP)Nuclear Magnetic Resonance (NMR)
Principle Measures heat change upon bindingMeasures change in refractive index near a sensor surfaceMeasures change in the polarization of fluorescent lightMeasures changes in the chemical environment of atomic nuclei upon binding
Labeling Label-freeLabel-free (one binding partner is immobilized)Requires a fluorescent labelLabel-free (isotopic labeling may be required for larger molecules)
Information Obtained K D , ΔH, ΔS, stoichiometry (n)K D , on-rate (k a ), off-rate (k d )K DK D , binding site mapping, structural information
Sample Consumption Moderate to highLowLowHigh
Throughput Low to mediumMedium to highHighLow
Strengths Direct measurement of thermodynamics, in-solution, universalReal-time kinetics, high sensitivityHomogeneous assay, high throughputDetailed structural information, can detect very weak interactions
Limitations Lower throughput, requires higher sample concentrationsImmobilization can affect protein activity, mass transport limitationsRequires a fluorescent label, potential for artifactsLow throughput, requires specialized equipment and expertise, sensitive to solubility
Hypothetical Binding Data for this compound

The following table presents a hypothetical comparison of binding data for this compound to a target protein, as might be obtained from different techniques.

ParameterIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)Fluorescence Polarization (FP)
K D (µM) 5.24.86.1
ΔH (kcal/mol) -8.5Not directly measuredNot directly measured
-TΔS (kcal/mol) 1.3Not directly measuredNot directly measured
Stoichiometry (n) 1.1Not directly measuredNot directly measured
k a (10⁵ M⁻¹s⁻¹) Not measured2.3Not measured
k d (s⁻¹) Not measured1.1Not measured

This hypothetical data illustrates that while all three techniques can provide a measure of the binding affinity (K D ), only ITC directly provides the enthalpic and entropic contributions to the binding event. SPR, on the other hand, offers the unique advantage of providing kinetic information (on- and off-rates).

Decision-Making Framework: Choosing the Right Tool for the Job

The selection of a binding affinity assay is a critical decision in any research project. The following diagram provides a simplified decision-making framework to guide researchers in choosing the most appropriate technique for their needs.

Decision_Tree start Start: Need to measure binding affinity q1 Need thermodynamic data (ΔH, ΔS)? start->q1 q2 Need kinetic data (on/off rates)? q1->q2 No itc Use Isothermal Titration Calorimetry (ITC) q1->itc Yes q3 High throughput screening required? q2->q3 No spr Use Surface Plasmon Resonance (SPR) q2->spr Yes q4 Need structural information on binding site? q3->q4 No fp Use Fluorescence Polarization (FP) q3->fp Yes q4->itc No nmr Use Nuclear Magnetic Resonance (NMR) q4->nmr Yes

Sources

Navigating the Molecular Landscape: A Comparative Guide to QSAR Studies of N-Benzylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey to novel therapeutic agents is a meticulous exploration of chemical structures and their biological effects. Quantitative Structure-Activity Relationship (QSAR) studies serve as an indispensable compass in this endeavor, offering predictive models that illuminate the path from molecular features to therapeutic efficacy. This guide provides an in-depth, comparative analysis of QSAR methodologies as applied to the versatile N-benzylamine scaffold, a cornerstone in medicinal chemistry renowned for its broad spectrum of pharmacological activities.

The N-benzylamine moiety is a privileged scaffold in drug discovery, forming the structural basis for a wide array of therapeutic agents with activities ranging from antimicrobial and anticancer to enzyme inhibition.[1][2] The power of QSAR lies in its ability to transform our understanding of these molecules from a qualitative art to a quantitative science, enabling the rational design of more potent and selective drug candidates.[3] This guide will dissect and compare various QSAR approaches, from 2D and 3D methodologies to the statistical engines that power them, providing both a strategic overview and a practical, step-by-step protocol for your own investigations.

The Architectural Blueprint of a QSAR Study

A successful QSAR study is a systematic process that translates the complex language of molecular structure into a predictive mathematical model.[4] Each step is crucial for building a robust and reliable tool for drug design.

QSAR_Workflow Figure 1: The General Workflow of a QSAR Study A Dataset Curation & Preparation B Molecular Descriptor Calculation A->B SMILES/SD files C Data Splitting (Training & Test Sets) B->C Descriptor Matrix D Model Development & Training C->D Training Set E Rigorous Model Validation D->E Test Set F Model Interpretation & Application E->F Validated Model F->A Iterative Refinement

Caption: A high-level overview of the key stages in a typical QSAR modeling workflow.

At its core, a QSAR investigation involves curating a dataset of compounds with known biological activities, calculating a wide array of molecular descriptors that encode their structural and physicochemical properties, and then employing statistical methods to build a mathematical model that correlates these descriptors with the observed activity.[4] The predictive power of this model is then rigorously validated to ensure its reliability for guiding the design of new, more potent N-benzylamine derivatives.[5]

A Comparative Look at QSAR Methodologies

The landscape of QSAR is diverse, with a variety of techniques available to suit different research questions and datasets. Here, we compare some of the most prominent methodologies applied to N-benzylamine derivatives and their analogs.

2D-QSAR: The Foundation of Structure-Activity Relationships

Two-dimensional QSAR models are the bedrock of structure-activity studies, utilizing descriptors derived from the 2D representation of molecules. These descriptors can be broadly categorized as physicochemical (e.g., logP, molar refractivity), topological (e.g., connectivity indices), and electronic (e.g., partial charges).

One of the most common statistical methods in 2D-QSAR is Multiple Linear Regression (MLR) , which seeks to establish a linear relationship between the biological activity and a set of molecular descriptors.[1] For instance, a QSAR study on a series of benzylidene hydrazide derivatives, structurally related to N-benzylamines, identified the importance of topological and electronic parameters in describing their antimicrobial activity.[6] Another approach is the use of Artificial Neural Networks (ANNs) , which can model non-linear relationships between descriptors and activity, often providing more predictive models for complex biological systems.[7]

3D-QSAR: Embracing the Third Dimension

Three-dimensional QSAR methods take into account the 3D conformation of molecules, which is often crucial for their interaction with biological targets. Two of the most widely used 3D-QSAR techniques are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).

CoMFA calculates steric and electrostatic fields around a set of aligned molecules, and then uses Partial Least Squares (PLS) regression to correlate these fields with biological activity.[8] CoMSIA , on the other hand, calculates similarity indices at regularly spaced grid points, considering not only steric and electrostatic fields but also hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties.[9] A comparative study on α1A-adrenergic receptor antagonists demonstrated that both CoMFA and CoMSIA can produce robust and predictive models, with the contour maps from these analyses providing valuable insights for designing more potent ligands.[10]

A Head-to-Head Comparison of QSAR Models

The choice of QSAR methodology can significantly impact the predictive power and interpretability of the resulting model. The following table summarizes the performance of different QSAR models from studies on N-benzylamine analogs and other relevant compound series.

Compound Class Biological Activity QSAR Model Predicted r² Key Descriptors/Fields Reference
5-benzyl-4-thiazolinone derivativesAnti-influenzaGFA-MLR0.8410.768-MATS3i, SpMax5_Bhe, minsOH, VE3_D[3]
5-benzyl-4-thiazolinone derivativesAnti-influenzaGFA-ANN0.8750.875-(Same as MLR)[3]
5-benzyl-4-thiazolinone derivativesAnti-influenzaCoMFA0.9030.539-Steric & Electrostatic fields[3]
5-benzyl-4-thiazolinone derivativesAnti-influenzaCoMSIA0.8800.547-Electrostatic & H-bond Acceptor fields[3]
α1A-AR antagonistsReceptor BindingCoMFA-0.8400.694Steric & Electrostatic fields[10]
α1A-AR antagonistsReceptor BindingCoMSIA-0.8400.671Electrostatic, Hydrophobic, H-bond fields[10]
Benzimidazole derivativesAnticancer (MDA-MB-231)2D-QSAR (MLR)0.904--Topological and electronic descriptors[11]
Sulfur-containing thiourea derivativesAnticancer (various cell lines)MLR0.83-0.960.76-0.93-Mass, polarizability, electronegativity, logP[1]

Note: r² (squared correlation coefficient) measures the goodness of fit of the model. q² (cross-validated r²) assesses the internal predictive ability of the model. Predicted r² evaluates the model's performance on an external test set.

A Practical Guide: Step-by-Step QSAR Protocol for N-Benzylamine Derivatives

This section provides a detailed workflow for conducting a 2D-QSAR study on a series of N-benzylamine derivatives with known antimicrobial activity.

Step 1: Dataset Preparation and Curation
  • Compound Selection: Assemble a dataset of N-benzylamine derivatives with experimentally determined antimicrobial activity (e.g., Minimum Inhibitory Concentration - MIC). Ensure the data is from a consistent experimental protocol.

  • Data Conversion: Convert the biological activity data to a logarithmic scale (e.g., pMIC = -log(MIC)) to ensure a more normal distribution.

  • Structural Data: Obtain the 2D structures of the compounds in a suitable format, such as SMILES or SDF.

Step 2: Molecular Descriptor Calculation
  • Software Selection: Utilize molecular descriptor calculation software such as PaDEL-Descriptor, Dragon, or MOE.

  • Descriptor Classes: Calculate a wide range of descriptors, including:

    • 1D descriptors: Molecular Weight, atom counts.

    • 2D descriptors: Topological indices (e.g., Balaban index, Wiener index), connectivity indices, and physicochemical properties (e.g., logP, molar refractivity, topological polar surface area).

Step 3: Data Splitting
  • Training and Test Sets: Divide the dataset into a training set (typically 70-80% of the data) for model development and a test set (20-30%) for external validation.

  • Splitting Method: Employ a rational splitting method, such as the Kennard-Stone algorithm, to ensure that both the training and test sets span the entire descriptor space of the dataset.

Step 4: Model Development
  • Statistical Method: Choose a statistical method for model building. For this protocol, we will use Multiple Linear Regression (MLR).

  • Variable Selection: Employ a variable selection algorithm, such as stepwise regression or genetic algorithms, to identify the most relevant descriptors that contribute to the biological activity.

  • Model Generation: Generate the QSAR model using the selected descriptors and the training set data. The output will be a linear equation of the form: pMIC = c0 + c1D1 + c2D2 + ... + cn*Dn where c are the regression coefficients and D are the descriptor values.

Step 5: Model Validation
  • Internal Validation:

    • Leave-One-Out (LOO) Cross-Validation: Sequentially remove one compound from the training set, build a model with the remaining compounds, and predict the activity of the removed compound. The cross-validated correlation coefficient (q²) is a key metric. A q² > 0.5 is generally considered acceptable.

  • External Validation:

    • Test Set Prediction: Use the developed QSAR model to predict the pMIC values of the compounds in the test set.

    • Predictive r²: Calculate the predictive r² value to assess the model's ability to predict the activity of new compounds. A predictive r² > 0.6 is desirable.

  • Y-Randomization: Randomly shuffle the biological activity data multiple times and re-run the QSAR modeling process. The resulting models should have significantly lower r² and q² values, confirming that the original model is not due to chance correlation.

QSAR_Validation Figure 2: QSAR Model Validation Workflow cluster_internal Internal Validation cluster_external External Validation A Training Set B Leave-One-Out Cross-Validation A->B C Calculate q² B->C I Final Validated Model C->I D Developed QSAR Model F Predict Activities D->F E Test Set E->F G Calculate Predicted r² F->G G->I H Y-Randomization Test H->I Confirms robustness

Caption: A schematic representation of the internal and external validation processes for a QSAR model.

Future Directions and Concluding Remarks

The application of QSAR to N-benzylamine derivatives has proven to be a powerful strategy for accelerating the discovery of new therapeutic agents. While 2D-QSAR provides a solid foundation for understanding structure-activity relationships, 3D-QSAR methods like CoMFA and CoMSIA offer a more nuanced, three-dimensional perspective that can be invaluable for lead optimization.

Future research in this area should focus on the development of more direct comparative studies, evaluating a wider range of QSAR methodologies on the same dataset of N-benzylamine derivatives. The integration of machine learning and deep learning approaches also holds significant promise for building more predictive and sophisticated QSAR models.

By leveraging the principles and protocols outlined in this guide, researchers can more effectively navigate the complex molecular landscape of N-benzylamine derivatives and accelerate the journey from chemical structure to life-saving therapeutics.

References

  • Saini, M., Kumar, P., Kumar, M., et al. (2014). Synthesis, in vitro antimicrobial, anticancer evaluation and QSAR studies of N′-(substituted)-4-(butan-2-lideneamino) benzohydrazides. Arabian Journal of Chemistry, 7(4), 448–460.
  • QSAR modelling and molecular docking studies for anti-cancer compounds against melanoma cell line SK-MEL-2. (2020). Scientific Reports, 10(1), 5584.
  • Benzylidene/2-chlorobenzylidene hydrazides: Synthesis, antimicrobial activity, QSAR studies and antiviral evaluation. (2012). Bioorganic & Medicinal Chemistry Letters, 22(18), 5852–5858.
  • Singh, S., & Chunglok, W. (2021). Quantitative Structure-Activity Relationship (QSAR) Studies of Some Glutamine Analogues for Possible Anticancer Activity. Journal of the Indian Chemical Society, 98(2), 100023.
  • Validation of QSAR Models. (2016). In Basicmedical Key.
  • Comparison of Different 2D and 3D-QSAR Methods on Activity Prediction of Histamine H3 Receptor Antagonists. (2007). Iranian Journal of Pharmaceutical Research, 6(4), 229–239.
  • QSAR modeling and molecular docking studies on benzimidazole derivatives as anticancer agents. (2020).
  • Comparison of different 2D and 3D-QSAR methods on activity prediction of histamine H3 receptor antagonists. (2007).
  • Anticancer Activities and QSAR Study of Novel Agents with a Chemical Profile of Benzimidazolyl-Retrochalcone. (2020). Open Journal of Medicinal Chemistry, 10(3), 113-127.
  • Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Deriv
  • In-silico modelling studies of 5-benzyl-4-thiazolinone derivatives as influenza neuraminidase inhibitors via 2D-QSAR, 3D-QSAR, molecular docking, and ADMET predictions. (2022). Journal of Biomolecular Structure and Dynamics, 40(19), 8683–8701.
  • Ligand-based design and synthesis of N′-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. (2021). Journal of Molecular Structure, 1225, 129215.
  • Molecular Similarity Indices in a Comparative Analysis (CoMSIA) of Drug Molecules to Correlate and Predict Their Biological Activity. (1994). Journal of the American Chemical Society, 116(4), 1205–1213.
  • QSAR Reveals Decreased Lipophilicity of Polar Residues Determines the Selectivity of Antimicrobial Peptide Activity. (2016). Scientific Reports, 6(1), 37642.
  • A comparison between 2D and 3D descriptors in QSAR modeling based on bio-active conformations. (2023).
  • On Two Novel Parameters for Validation of Predictive QSAR Models. (2005). Molecules, 10(1), 82-95.
  • 3D- and 2D-QSAR models' study and molecular docking of novel nitrogen-mustard compounds for osteosarcoma. (2022). Frontiers in Chemistry, 10, 966041.
  • Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 2/3-bromo-N′-(substituted benzylidene/3-phenylallylidene)benzohydrazides. (2014). Arabian Journal of Chemistry.
  • Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives. (2021). Scientific Reports, 11(1), 1-15.
  • Distinguishing compounds with anticancer activity by ANN using inductive QSAR descriptors. (2008).
  • Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) studies on α(1A)-adrenergic receptor antagonists based on pharmacophore molecular alignment. (2012). International Journal of Molecular Sciences, 13(12), 16223–16245.
  • Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) Studies on α1A-Adrenergic Receptor Antagonists Based on Pharmacophore Molecular Alignment. (2012). Molecules, 17(12), 14784-14805.
  • QSAR analyses of 3-(4-benzylpiperidin-1-yl)-N-phenylpropylamine derivatives as potent CCR5 antagonists. (2006). Bioorganic & Medicinal Chemistry, 14(15), 5126–5137.
  • Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles. (2018). Molecules, 23(5), 1191.
  • Search of the best CoMFA and CoMSIA models using several field combinations. (2017).
  • Predicting Antiviral Inhibitory Activity of Dihydrophenanthrene Derivatives Using Image-Derived 3D Discrete Tchebichef Moments: A Machine Learning-Based QSAR Approach. (2023). Molecules, 28(11), 4381.

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Safety Operating Guide

Navigating the Disposal of N-(2-Methoxybenzyl)-2-methylpropan-2-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The core principle of chemical disposal is proactive risk assessment. Understanding the potential hazards of a compound, even if inferred from analogous structures, dictates every subsequent step in its handling and disposal. For N-(2-Methoxybenzyl)-2-methylpropan-2-amine, we will operate under a assumption of significant hazard based on available data for similar molecules.

Hazard Profile and Core Safety Considerations

Due to the absence of a specific SDS, the hazard profile for this compound is extrapolated from close structural analogs. A key reference is the Safety Data Sheet for a related compound, which indicates several significant hazards that should be assumed for the title compound.[1]

Hazard ClassificationCategoryPrecautionary Statement
Flammable LiquidCategory 3Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1]
Reproductive ToxicityCategory 1BMay damage fertility or the unborn child. Obtain special instructions before use.[1]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause drowsiness or dizziness. Use only outdoors or in a well-ventilated area.[1]

A Critical Note on Reproductive Toxicity: The classification of this chemical class as a potential Category 1B reproductive toxin necessitates stringent handling protocols.[1] All researchers, particularly those of child-bearing potential, must be fully aware of these risks and utilize all prescribed personal protective equipment (PPE).

Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance. This workflow is designed to be a self-validating system, minimizing the risk of improper disposal.

Step 1: Waste Identification and Segregation

The first crucial step is to correctly identify and segregate the chemical waste.

  • Identify the Waste Stream: Determine if the waste is pure this compound, a dilute solution, or contaminated materials (e.g., gloves, absorbent pads, glassware).

  • Segregate at the Source: Do not mix this waste with other chemical waste streams.[2] Incompatible materials can react, leading to dangerous situations. Store this waste separately from acids, bases, and oxidizing agents.[3]

Step 2: Container Selection and Labeling

Proper containment is critical to prevent leaks and ensure safe transport.

  • Choose a Compatible Container: Use a sturdy, leak-proof container that is chemically compatible with this compound. The original container is often the best choice if it is in good condition.[3][4] If not, a high-density polyethylene (HDPE) or glass container with a secure screw cap is a suitable alternative.

  • Label the Container Clearly: The waste container must be labeled with a "Hazardous Waste" tag.[4][5] The label should include:

    • The full chemical name: "this compound"

    • The approximate concentration and volume.

    • The date of accumulation.

    • The associated hazards (e.g., "Flammable," "Reproductive Toxin").

Step 3: Safe Storage Pending Disposal

Temporary storage of hazardous waste within the laboratory must be managed to minimize risk.

  • Designate a Storage Area: Assign a specific, well-ventilated area for hazardous waste storage, away from general laboratory traffic.[6] This area should be clearly marked as a hazardous waste accumulation point.

  • Ensure Secure Containment: Keep the waste container tightly sealed except when adding more waste.[3][4] Store the container in a secondary containment bin to catch any potential leaks.

  • Monitor Accumulation Time: Be aware of your institution's limits on the amount of time hazardous waste can be stored in a satellite accumulation area.[4]

Step 4: Arranging for Final Disposal

This compound and its contaminated materials should not be disposed of down the drain or in regular trash.[7] Professional disposal is required.

  • Request a Pickup: Follow your institution's procedure for requesting a hazardous waste pickup. This is typically handled by the Environmental Health and Safety (EHS) department.[2][4]

  • Provide Complete Information: When scheduling the pickup, provide all necessary information from the hazardous waste label to the EHS personnel.

  • Maintain Records: Keep a record of the waste generated and its disposal date for your laboratory's chemical inventory and compliance records.

Visualizing the Disposal Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start Start: Waste Generation cluster_assessment Hazard Assessment & Segregation cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal start This compound Waste (Pure, Solution, or Contaminated Material) assess Identify Hazards: - Flammable - Reproductive Toxin - Target Organ Toxicity start->assess segregate Segregate from Incompatible Wastes (Acids, Bases, Oxidizers) assess->segregate container Select Compatible, Leak-Proof Container (Original, HDPE, or Glass) segregate->container label_waste Attach Hazardous Waste Label with: - Full Chemical Name - Hazards - Accumulation Date container->label_waste store Store in Designated Satellite Accumulation Area (Well-ventilated, Secondary Containment) label_waste->store request Request Pickup from Environmental Health & Safety (EHS) store->request

Caption: Disposal workflow for this compound.

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Evacuate the immediate area and alert nearby personnel.

  • Control Ignition Sources: As the compound is flammable, extinguish any open flames and turn off spark-producing equipment.[1]

  • Ventilate the Area: Increase ventilation to the area, preferably using a chemical fume hood.

  • Utilize Spill Kit: For small spills, use an appropriate spill kit with absorbent materials. Do not use combustible materials like paper towels to absorb the spill.

  • Personal Protective Equipment: Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, during cleanup.

  • Collect and Dispose: Collect the absorbed material and place it in a sealed container for hazardous waste disposal, following the procedures outlined above.[1]

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department.

By adhering to these detailed procedures, researchers can ensure the safe and responsible disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal. HCI Environmental. [Link]

  • Hazardous Waste Disposal Guide. Research Safety - Northwestern University. [Link]

  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. [Link]

  • Hazardous Waste and Disposal. American Chemical Society. [Link]

  • Hazardous Waste Class 6: Poison. IDR Environmental Services. [Link]

  • This compound. PubChem, National Center for Biotechnology Information. [Link]

Sources

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Retrosynthesis Analysis

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N-(2-Methoxybenzyl)-2-methylpropan-2-amine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.